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  • Product: 3-Methylcarbazole
  • CAS: 4630-20-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Core Basic Properties and Structure of 3-Methylcarbazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-Methylcarbazole. The information is...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of 3-Methylcarbazole. The information is curated to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery, where carbazole derivatives have shown significant promise.

Core Properties of 3-Methylcarbazole

3-Methylcarbazole is a heterocyclic aromatic organic compound. It consists of a carbazole core, which is a tricyclic structure with two benzene rings fused to a central pyrrole ring, substituted with a methyl group at the 3-position. At room temperature, it exists as a solid crystalline substance.[1]

Physicochemical Properties

The key physicochemical properties of 3-Methylcarbazole are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₁N[1]
Molecular Weight 181.24 g/mol [1]
Appearance White to pale yellow crystalline solid[1]
Melting Point 205-209 °C[1][2][3]
Boiling Point 372 °C[1]
Density 1.1988 g/cm³ (predicted)[1]
Solubility Practically insoluble in water; Soluble in organic solvents like chloroform, benzene, and ethanol.[1]
IUPAC Name 3-methyl-9H-carbazole[1][4]
CAS Number 4630-20-0[4]
SMILES String Cc1ccc2c(c1)c3ccccc3[nH]2[5]
InChI Key PHKYYUQQYARDIU-UHFFFAOYSA-N[4][6]

Molecular Structure and Spectroscopic Data

The structural elucidation of 3-Methylcarbazole is accomplished through various spectroscopic techniques.

Caption: Chemical structure of 3-Methylcarbazole.

Spectroscopic Data Summary
TechniqueDataReference(s)
¹H NMR δ (ppm) in CDCl₃: 8.04 (d, J=7.91 Hz, H-5), 7.94 (s, N-H), 7.87 (s, H-4), 7.40 (d, J=8.16 Hz, H-1 and H-8), 7.32 (d, J=8.16 Hz, H-2), 7.21 (m, H-6 and H-7), 2.53 (s, CH₃-3).[2]
IR (KBr) νₘₐₓ (cm⁻¹): 3407 (N-H stretch), 2915 (C-H stretch), 1607, 1495, 1475 (aromatic C=C stretch), 807, 749, 729 (aromatic C-H bend).[2]
MS (m/z) 181 (M⁺, 100%), 180 (M⁺-H, 78%).[2]
UV-Vis (EtOH) λₘₐₓ: 342 nm.[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of 3-Methylcarbazole are crucial for reproducible research.

Synthesis of 3-Methylcarbazole

A common method for the synthesis of carbazole derivatives is the Fischer indole synthesis. A detailed protocol for a related synthesis is described as follows and can be adapted for 3-Methylcarbazole.

Reaction: p-tolylhydrazine hydrochloride is reacted with cyclohexanone to form the corresponding hydrazone, which then undergoes cyclization under acidic conditions to yield 1,2,3,4-tetrahydro-6-methylcarbazole. Dehydrogenation of this intermediate yields 3-Methylcarbazole.

Materials:

  • p-tolylhydrazine hydrochloride

  • Cyclohexanone

  • Glacial acetic acid

  • Palladium on carbon (Pd/C) catalyst

  • High-boiling solvent (e.g., p-cymene)

Procedure:

  • Hydrazone Formation and Cyclization: A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1 equivalent) in glacial acetic acid is heated under reflux.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • The mixture is cooled, and the product, 1,2,3,4-tetrahydro-6-methylcarbazole, is isolated by filtration and purified by recrystallization.

  • Dehydrogenation: The 1,2,3,4-tetrahydro-6-methylcarbazole is dissolved in a high-boiling solvent such as p-cymene.

  • A catalytic amount of 10% Pd/C is added to the solution.

  • The mixture is heated under reflux for several hours until the dehydrogenation is complete (monitored by TLC or GC-MS).

  • The reaction mixture is cooled, and the catalyst is removed by filtration through a pad of celite.

  • The solvent is removed under reduced pressure, and the crude 3-Methylcarbazole is purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of purified 3-Methylcarbazole is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: A standard pulse sequence is used with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of approximately 250 ppm.

3.2.2. Infrared (IR) Spectroscopy

  • Sample Preparation: A small amount of 3-Methylcarbazole (1-2 mg) is finely ground with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

3.2.3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of 3-Methylcarbazole is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.

  • Parameters: The sample is introduced into the ion source, and the mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 50-500.

3.2.4. UV-Visible (UV-Vis) Spectroscopy

  • Sample Preparation: A dilute solution of 3-Methylcarbazole is prepared in a UV-grade solvent such as ethanol.

  • Instrumentation: The UV-Vis spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

  • Parameters: The absorbance is measured over a wavelength range of 200-800 nm, using the pure solvent as a reference.

Biological Activity and Signaling Pathways

Carbazole alkaloids, including 3-Methylcarbazole and its derivatives, have demonstrated a range of biological activities, with anticancer effects being of significant interest. These compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines.

Anticancer Mechanism of Action

Derivatives of 3-Methylcarbazole have been shown to exert their anticancer effects through the modulation of key signaling pathways, including the NF-κB and caspase pathways.

4.1.1. Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In many cancers, the NF-κB pathway is constitutively active, promoting cell proliferation and preventing apoptosis. Some carbazole derivatives have been found to inhibit the activation of NF-κB, thereby sensitizing cancer cells to apoptosis.

NFkB_Pathway Simplified NF-κB Signaling Pathway and Inhibition by 3-Methylcarbazole Derivative cluster_nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Transcription Gene Transcription (Proliferation, Anti-apoptosis) NFkB->Gene_Transcription NFkB_IkB->NFkB Releases Carbazole 3-Methylcarbazole Derivative Carbazole->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by a 3-Methylcarbazole derivative.

4.1.2. Induction of Apoptosis via Caspase Cascade

Caspases are a family of protease enzymes that play essential roles in programmed cell death. The activation of a cascade of these enzymes leads to the execution of apoptosis. Carbazole derivatives can induce apoptosis by activating initiator caspases (like caspase-9) and executioner caspases (like caspase-3).

Caspase_Pathway Apoptosis Induction via Caspase Cascade by 3-Methylcarbazole Derivative Carbazole 3-Methylcarbazole Derivative Mitochondria Mitochondria Carbazole->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Activates Procaspase9 Pro-caspase-9 Procaspase9->Apoptosome Recruited to Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Cleaves & Activates Caspase3 Active Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: The intrinsic apoptosis pathway induced by a 3-Methylcarbazole derivative.

Experimental Protocols for Biological Activity

4.2.1. MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a buffered solution)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-Methylcarbazole (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept low and consistent across all wells, including controls). Include untreated and solvent-only controls.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

4.2.2. Caspase-3 Colorimetric Assay

This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Assay buffer

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with 3-Methylcarbazole, harvest and lyse the cells to release their cytoplasmic contents.

  • Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

  • Assay Reaction: In a 96-well plate, mix the cell lysate with the assay buffer and the caspase-3 substrate.

  • Incubation: Incubate the plate at 37°C to allow the caspase-3 in the lysate to cleave the substrate, releasing a colored product (pNA).

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (typically 405 nm).

  • Data Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Conclusion

3-Methylcarbazole serves as a foundational structure for a diverse range of biologically active molecules. Its physicochemical properties and structural features, well-characterized by various analytical techniques, provide a solid basis for further research and development. The demonstrated anticancer potential of its derivatives, through mechanisms involving the inhibition of pro-survival pathways like NF-κB and the induction of apoptotic pathways, highlights the importance of this scaffold in the design of novel therapeutic agents. The detailed experimental protocols provided herein are intended to facilitate reproducible and robust scientific investigation into 3-Methylcarbazole and its analogues.

References

Exploratory

3-Methylcarbazole: A Comprehensive Technical Guide to its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylcarbazole is a heterocyclic aromatic organic compound belonging to the carbazole alkaloid family. Carbazoles are characterized by a tri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcarbazole is a heterocyclic aromatic organic compound belonging to the carbazole alkaloid family. Carbazoles are characterized by a tricyclic structure composed of two benzene rings fused to a central nitrogen-containing five-membered ring. While the parent compound, carbazole, was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, the discovery of carbazole alkaloids as natural products, termed "phytocarbazoles," occurred much later. The first plant-derived carbazole alkaloid, murrayanine, was identified in 1964-65, paving the way for the discovery of a diverse range of these compounds in the plant kingdom. 3-Methylcarbazole is a key member of this family and serves as a biosynthetic precursor to more complex carbazole derivatives. This technical guide provides an in-depth overview of the discovery and natural sources of 3-Methylcarbazole, including detailed experimental protocols for its isolation.

Discovery of 3-Methylcarbazole

The discovery of 3-Methylcarbazole as a natural product is intrinsically linked to the broader exploration of carbazole alkaloids in plants, which began in the mid-1960s. Although a specific publication detailing its very first isolation is not readily apparent, it was identified as a constituent of various plants belonging to the Rutaceae family in subsequent phytochemical studies.

Prior to its isolation from natural sources, the chemical synthesis of 3-Methylcarbazole was likely achieved through established methods for carbazole synthesis. Classical methods such as the Graebe-Ullmann synthesis (published in 1896) and the Borsche-Drechsel cyclization (developed in 1888 and 1908) provided routes to the carbazole core structure and its derivatives long before they were recognized as a significant class of natural products. These early synthetic efforts were fundamental to the structural elucidation and characterization of carbazole alkaloids when they were later discovered in nature.

Natural Sources of 3-Methylcarbazole

3-Methylcarbazole is predominantly found in plants of the Rutaceae family, which is known for producing a rich variety of alkaloids. It has been isolated from several genera, with Murraya and Clausena being the most prominent sources.

Key Natural Sources:

  • Murraya koenigii (L.) Spreng (Curry Leaf Tree): The roots and stem bark of the curry leaf tree are significant sources of 3-Methylcarbazole. Various studies have consistently reported its isolation from this plant, which is widely used in traditional medicine and culinary applications.[1][2][3][4]

  • Clausena anisata (Willd.) Hook.f. ex Benth.: The stem bark and roots of this plant, also a member of the Rutaceae family, are known to contain 3-Methylcarbazole among other carbazole alkaloids.

  • Glycosmis pentaphylla (Retz.) DC.: This plant is another well-documented source of 3-Methylcarbazole.[5][6][7][8][9]

  • Micromelum hirsutum (Lam.) Oliv.: The stem bark of this species has also been reported to yield 3-Methylcarbazole.[7]

Quantitative Data on 3-Methylcarbazole Occurrence

The yield of 3-Methylcarbazole from natural sources can vary depending on the plant part, geographical location, and extraction method. The following table summarizes the available quantitative data.

Plant SpeciesPlant PartExtraction MethodYieldReference
Murraya koenigiiRootsPetroleum Ether Extraction & Column Chromatography8.3 mg from 10 g of crude extract[1]

Experimental Protocols for Isolation and Identification

The isolation of 3-Methylcarbazole from its natural sources typically involves solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from various reported methods.

Preparation of Plant Material
  • The plant material (e.g., roots, stem bark) is collected, washed, and air-dried in the shade.

  • The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction
  • The powdered plant material is subjected to extraction with a non-polar or moderately polar solvent. Petroleum ether is a commonly used solvent for the extraction of 3-Methylcarbazole.[1] Methanol has also been used for the initial extraction of carbazole alkaloids from Murraya koenigii leaves and Glycosmis pentaphylla root bark.[8]

  • The extraction can be performed by maceration (soaking the material in the solvent for an extended period) or by using a Soxhlet apparatus for continuous extraction.

  • The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

Chromatographic Separation
  • The crude extract is subjected to column chromatography over silica gel.

  • The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate or chloroform.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • The fractions containing 3-Methylcarbazole are further purified by repeated column chromatography or by preparative TLC.

Characterization
  • The purified 3-Methylcarbazole is identified and characterized using various spectroscopic techniques:

    • Melting Point: The melting point of the purified compound is determined and compared with the literature value.

    • UV-Vis Spectroscopy: To determine the electronic absorption properties.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed structure of the molecule.

Logical Relationships and Experimental Workflows

The following diagrams illustrate the biosynthetic relationship of 3-Methylcarbazole and a typical experimental workflow for its isolation.

Biosynthetic_Relationship Shikimic Acid Pathway Shikimic Acid Pathway Anthranilic Acid Anthranilic Acid Shikimic Acid Pathway->Anthranilic Acid Prenylated Intermediate Prenylated Intermediate Anthranilic Acid->Prenylated Intermediate 3-Methylcarbazole 3-Methylcarbazole Prenylated Intermediate->3-Methylcarbazole Other Carbazole Alkaloids Other Carbazole Alkaloids 3-Methylcarbazole->Other Carbazole Alkaloids

Biosynthetic origin of 3-Methylcarbazole.

Experimental_Workflow A Plant Material Collection & Preparation (e.g., Murraya koenigii roots) B Solvent Extraction (e.g., Petroleum Ether) A->B Grinding & Drying C Crude Extract B->C Solvent Evaporation D Column Chromatography (Silica Gel) C->D E Fraction Collection & TLC Monitoring D->E F Purified 3-Methylcarbazole E->F Pooling & Purification G Spectroscopic Characterization (NMR, MS, IR, UV) F->G Structural Elucidation

Isolation workflow for 3-Methylcarbazole.

References

Foundational

3-Methylcarbazole CAS number and chemical identifiers

This guide provides a comprehensive overview of 3-Methylcarbazole, including its chemical identifiers, physicochemical properties, biological significance, and detailed experimental protocols. It is intended for research...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 3-Methylcarbazole, including its chemical identifiers, physicochemical properties, biological significance, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Chemical Identity and Properties

3-Methylcarbazole is a tricyclic aromatic heterocyclic organic compound. It serves as a fundamental scaffold for a wide array of naturally occurring and synthetic carbazole alkaloids.[1]

A summary of the key chemical identifiers for 3-Methylcarbazole is presented in Table 1.

IdentifierValue
CAS Number 4630-20-0[2][3][4]
PubChem CID 20746
IUPAC Name 3-methyl-9H-carbazole[2][4][5]
Molecular Formula C₁₃H₁₁N[2][4]
Molecular Weight 181.23 g/mol [2][4]
InChI InChI=1S/C13H11N/c1-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h2-8,14H,1H3[5]
InChIKey PHKYYUQQYARDIU-UHFFFAOYSA-N[5]
Canonical SMILES CC1=CC2=C(C=C1)NC3=CC=CC=C32

The known physical and chemical properties of 3-Methylcarbazole are detailed in Table 2.

PropertyValue
Melting Point 265 °C[3]
Boiling Point 365 °C (lit.)[3]
Appearance White to light yellow powder/crystal[3]
Solubility Soluble in organic solvents such as chloroform, benzene, and ethanol. Practically insoluble in water.
Storage Keep in a dark place, sealed in dry, room temperature conditions.[5]
λmax 342 nm (in Ethanol)[3]

Biological Significance and Applications

3-Methylcarbazole is a crucial precursor in the biosynthesis of over 330 phytocarbazole alkaloids, a class of natural products with a broad spectrum of biological activities.[6][7] These activities include anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.

3-Methylcarbazole has demonstrated growth inhibitory activity against human fibrosarcoma HT-1080 cells, with a reported IC₅₀ value of 25 μg/mL.[3] This cytotoxic effect makes it and its derivatives interesting candidates for cancer research and drug development.

Phytocarbazole alkaloids are believed to originate from the shikimate pathway. 3-Methylcarbazole serves as a common intermediate in the biosynthesis of a vast number of these compounds. The proposed biosynthetic pathway highlights its central role in generating structural diversity within this alkaloid family.

Biosynthetic_Pathway_of_3_Methylcarbazole Proposed Biosynthetic Pathway of 3-Methylcarbazole Shikimate Shikimate Pathway Anthranilic_Acid Anthranilic Acid Shikimate->Anthranilic_Acid Prenylated_Quinolone Prenylated 2-Quinolone Intermediate Anthranilic_Acid->Prenylated_Quinolone + Malonyl-CoA Prenylindole 2-Prenylindole Prenylated_Quinolone->Prenylindole Methylcarbazole 3-Methylcarbazole Prenylindole->Methylcarbazole Cyclization Phytocarbazoles >330 Phytocarbazole Alkaloids Methylcarbazole->Phytocarbazoles Further Modifications (Oxygenation, Prenylation, etc.)

References

Exploratory

Spectroscopic Profile of 3-Methylcarbazole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 3-Methylcarbazole, a key heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. The following se...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3-Methylcarbazole, a key heterocyclic aromatic compound of interest to researchers in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition, offering a foundational resource for its characterization and application.

Spectroscopic Data Summary

The empirical and spectral data for 3-Methylcarbazole (C₁₃H₁₁N, Molar Mass: 181.24 g/mol ) are systematically presented below. These tables offer a quantitative summary of its key spectroscopic features for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
8.04d7.911HH-5
7.94s-1HN-H
7.87s-1HH-4
7.40d8.162HH-1, H-8
7.32d8.161HH-2
7.21m-2HH-6, H-7
2.53s-3H-CH₃ (at C-3)

Solvent: CDCl₃, Spectrometer Frequency: 270 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmCarbon TypeAssignment
139.8CC-1a
137.7CC-8a
128.7CC-5a
127.1CHC-1
125.6CHC-7
123.5CC-4a
123.2CC-3
120.2CHC-4, C-5
119.2CHC-2
110.5CHC-8
110.2CHC-6
21.4CH₃-CH₃

Solvent: CDCl₃, Spectrometer Frequency: 67.5 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3407SharpN-H Stretch
2915MediumC-H Stretch (methyl)
1607, 1495, 1475StrongAromatic C=C Stretch
807, 749, 729StrongSubstituted Benzene (C-H bend)

Sample Preparation: KBr disc[1]

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
181100[M]⁺ (Molecular Ion)
18078[M-H]⁺
1528[M-H-HCN]⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections outline the methodologies for the acquisition of the spectroscopic data presented above. These protocols are representative of standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of 3-Methylcarbazole was dissolved in 0.7-1.0 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a JEOL Spectrometer operating at a frequency of 270 MHz for proton and 67.5 MHz for carbon nuclei.[1]

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Approximately 15 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse sequence.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

Data Processing: The raw data (Free Induction Decay - FID) was processed using Fourier transformation. Phase and baseline corrections were applied to the resulting spectra. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of 3-Methylcarbazole was finely ground with anhydrous potassium bromide (KBr) in an agate mortar and pestle. The resulting mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: The IR spectrum was recorded on a Perkin Elmer FTIR Spectrophotometer model 1650.[1]

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans.

  • Mode: Transmittance.

Data Processing: The spectrum was baseline corrected and the peaks were identified and assigned to their corresponding vibrational modes.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Instrumentation: Mass spectra were recorded on an AEI-MS 12 instrument using electron ionization (EI).[1]

Acquisition Parameters:

  • Ionization Method: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 50-500.

  • Scan Speed: 1-2 scans/second.

Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions. The relative intensities of the peaks were calculated based on the most abundant ion (base peak).

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of 3-Methylcarbazole using the spectroscopic techniques described in this guide.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_elucidation Structural Elucidation Sample 3-Methylcarbazole NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data Structure Final Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of 3-Methylcarbazole.

References

Foundational

An In-depth Technical Guide on the Photophysical and Electrochemical Properties of 3-Methylcarbazole

For Researchers, Scientists, and Drug Development Professionals Introduction 3-Methylcarbazole is a heterocyclic aromatic compound that forms the core structure of many naturally occurring alkaloids and synthetic molecul...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcarbazole is a heterocyclic aromatic compound that forms the core structure of many naturally occurring alkaloids and synthetic molecules of significant interest in medicinal chemistry and materials science. As a key precursor to a multitude of bioactive carbazole alkaloids, understanding its fundamental photophysical and electrochemical properties is crucial for the rational design and development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the core photophysical and electrochemical characteristics of 3-Methylcarbazole, detailed experimental protocols for their measurement, and a visualization of its biosynthetic origin.

Photophysical Properties

The photophysical behavior of 3-Methylcarbazole is dictated by its extended π-conjugated system. Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state, from which it can relax through radiative (fluorescence) or non-radiative pathways.

Table 1: Photophysical Data for 3-Methylcarbazole and Related Compounds

Property3-Methylcarbazole (and derivatives)Carbazole (Parent Compound)Solvent
Absorption Maxima (λ_abs_) ~342 nm (for 9-formyl-3-methylcarbazole)292 nm, 323 nm, 335 nmEthanol, Various
Emission Maximum (λ_em_) Not explicitly found351 nm, 359.5 nmVarious, Ethanol
Fluorescence Quantum Yield (Φ_F_) Data not available in searched literature0.42Cyclohexane
Fluorescence Lifetime (τ_F_) Data not available in searched literature~15 nsVarious

Electrochemical Properties

The electrochemical characteristics of 3-Methylcarbazole are primarily associated with the redox activity of the carbazole nucleus. The nitrogen atom's lone pair of electrons can be removed upon oxidation, forming a radical cation. The stability and potential at which this occurs are influenced by substituents on the carbazole ring.

Table 2: Electrochemical Data for 3-Methylcarbazole and Related Compounds

Property3-Methylcarbazole (and derivatives)Carbazole (Parent Compound)
Oxidation Potential (E_ox_) Expected between +1.0 and +1.1 V vs. SCE+1.06 V vs. SCE
Reduction Potential (E_red_) Data not available in searched literatureData not available in searched literature

Note: The oxidation potential for 9-substituted carbazoles is reported to be in the range of +1.0 to +1.1 V vs. SCE. The specific value for 3-Methylcarbazole is expected to fall within this range.

Experimental Protocols

Measurement of Photophysical Properties

1. UV-Visible Absorption Spectroscopy

  • Objective: To determine the absorption maxima (λ_abs_) of 3-Methylcarbazole.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a stock solution of 3-Methylcarbazole of known concentration (e.g., 1 mM) in a spectroscopic grade solvent (e.g., ethanol or cyclohexane).

    • Prepare a series of dilutions from the stock solution to find an optimal concentration that gives an absorbance reading between 0.1 and 1.0 at the expected λ_abs_.

    • Use a quartz cuvette with a 1 cm path length.

    • Record a baseline spectrum using the pure solvent.

    • Record the absorption spectrum of the 3-Methylcarbazole solution over a relevant wavelength range (e.g., 200-500 nm).

    • The wavelength at which the highest absorbance is recorded is the λ_abs_.

2. Fluorescence Spectroscopy

  • Objective: To determine the emission maximum (λ_em_) and relative fluorescence quantum yield (Φ_F_) of 3-Methylcarbazole.

  • Instrumentation: A spectrofluorometer.

  • Procedure for Emission Spectrum:

    • Prepare a dilute solution of 3-Methylcarbazole in a spectroscopic grade solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

    • Excite the sample at its absorption maximum (λ_abs_).

    • Record the emission spectrum over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm).

    • The wavelength at the peak of the emission spectrum is the λ_em_.

  • Procedure for Relative Quantum Yield:

    • Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54).

    • Prepare a series of solutions of both the standard and 3-Methylcarbazole with varying concentrations, ensuring the absorbance at the excitation wavelength remains below 0.1.

    • Measure the absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

    • The quantum yield is calculated using the following equation: Φ_sample_ = Φ_standard_ × (Gradient_sample_ / Gradient_standard_) × (η_sample_² / η_standard_²) where Φ is the quantum yield, Gradient is the slope from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

Measurement of Electrochemical Properties

1. Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials of 3-Methylcarbazole.

  • Instrumentation: A potentiostat with a three-electrode cell setup.

  • Procedure:

    • The three-electrode cell consists of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

    • Prepare a solution of 3-Methylcarbazole (e.g., 1 mM) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes.

    • Record a cyclic voltammogram by scanning the potential from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

    • The potential at the peak of the oxidation wave is the oxidation potential (E_ox_), and the potential at the peak of the reduction wave is the reduction potential (E_red_). The reversibility of the redox process can be assessed by the separation between the anodic and cathodic peak potentials.

Mandatory Visualization

Biosynthesis of 3-Methylcarbazole

The biosynthesis of 3-methylcarbazole is a key pathway in the formation of a large family of carbazole alkaloids found in plants of the Rutaceae family. The pathway is believed to proceed through the cyclization of a prenylated indole derivative.

Biosynthesis_of_3_Methylcarbazole Indole Indole Prenyltransferase Prenyltransferase Indole->Prenyltransferase Prenyl_Pyrophosphate Dimethylallyl Pyrophosphate (DMAPP) Prenyl_Pyrophosphate->Prenyltransferase Prenylated_Indole 2-Prenylindole Prenyltransferase->Prenylated_Indole Prenylation Cyclization Cyclization Cascade Prenylated_Indole->Cyclization Three_Methylcarbazole 3-Methylcarbazole Cyclization->Three_Methylcarbazole Intramolecular Cyclization Carbazole_Alkaloids Carbazole Alkaloids Three_Methylcarbazole->Carbazole_Alkaloids Further Modifications

Exploratory

The Multifaceted Biological Activities of 3-Methylcarbazole and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals The carbazole nucleus, a tricyclic aromatic scaffold, has long been a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacolog...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The carbazole nucleus, a tricyclic aromatic scaffold, has long been a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological properties. Among its numerous derivatives, 3-methylcarbazole serves as a crucial precursor for many naturally occurring and synthetic analogues, which exhibit significant biological activities.[1][2][3] This technical guide provides an in-depth overview of the anticancer, antimicrobial, and neuroprotective activities of 3-methylcarbazole and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways.

Anticancer Activity

Derivatives of 3-methylcarbazole have shown promising potential as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation.[4][5][6]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of various 3-methylcarbazole derivatives against different cancer cell lines, primarily expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundCancer Cell LineIC50 (µM)Reference
3-Methoxycarbazole (MHC)MCF-7 (Breast)~60 (estimated from dose-response)[4]
MahanineCEM-SS (Leukemia)< 3 µg/mL[7]
MahanimbineCEM-SS (Leukemia)< 3 µg/mL[7]
Murrayafoline-ACEM-SS (Leukemia)< 3 µg/mL[7]
Compound 9HeLa (Cervical)7.59[8]
Compound 10MCF-7 (Breast)6.44[8]
Compound 10HepG2 (Liver)7.68[8]
Compound 10HeLa (Cervical)10.09[8]
Key Signaling Pathways in Anticancer Activity

NF-κB Signaling Pathway: 3-Methoxycarbazole has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis.

NF_kappa_B_Pathway cluster_stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHC 3-Methoxy- carbazole IKK IKK Complex MHC->IKK Inhibits Cytokines Proinflammatory Cytokines (TNFα, IL-1) Cytokines->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB Releases p_IkB p-IκB IkB_NFkB->p_IkB Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination DNA DNA NFkB_n->DNA Binds to Gene_Expression Target Gene Expression DNA->Gene_Expression Promotes Transcription of (Proliferation, Survival) PI3K_Akt_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm Cytoplasm cluster_cellular_response Compound13 Compound 13 PI3K PI3K Compound13->PI3K Activates GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates p_Akt p-Akt (Active) Downstream Downstream Effectors p_Akt->Downstream Neurite Neurite Outgrowth Downstream->Neurite Survival Cell Survival Downstream->Survival Experimental_Workflow Start Synthesis of 3-Methylcarbazole Derivatives Screening Primary Biological Screening Start->Screening Anticancer Anticancer Assays (MTT, BrdU) Screening->Anticancer Cytotoxicity Antimicrobial Antimicrobial Assays (Agar Well, MIC) Screening->Antimicrobial Growth Inhibition Neuroprotective Neuroprotective Assays (N2a Viability) Screening->Neuroprotective Cell Protection Active Active Compounds Identified Anticancer->Active Antimicrobial->Active Neuroprotective->Active Mechanism Mechanism of Action Studies Active->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Lead Lead Compound Optimization Pathway->Lead

References

Foundational

The Strategic Role of 3-Methylcarbazole in the Synthesis of Bioactive Natural Products: A Technical Guide

Abstract Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are renowned for their wide-ranging biological activities, including anticancer, anti-inflammatory, and neuroprotective propert...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbazole alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, are renowned for their wide-ranging biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1] A significant portion of these natural products, often referred to as phytocarbazoles, share a common biosynthetic precursor: 3-methylcarbazole.[2][3] This technical guide provides an in-depth exploration of the utility of 3-methylcarbazole as a pivotal starting material in the total synthesis of various medicinally important natural products. We will delve into key synthetic strategies, present detailed experimental protocols for seminal transformations, and summarize quantitative data on reaction yields and biological activities. Furthermore, this guide will feature visualizations of synthetic workflows to provide a clear and logical representation of the multi-step processes involved in constructing complex carbazole-based natural products. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and application of carbazole alkaloids.

Introduction: The Significance of 3-Methylcarbazole

The carbazole framework, a tricyclic aromatic system consisting of two benzene rings fused to a central pyrrole ring, is a privileged scaffold in medicinal chemistry.[1] Nature has produced over 330 carbazole alkaloids, the majority of which are derived from 3-methylcarbazole.[3] This simple, readily available precursor serves as a versatile building block for the synthesis of a plethora of complex and biologically active molecules. The strategic functionalization of the 3-methylcarbazole core allows for the construction of intricate molecular architectures with diverse pharmacological profiles.

This guide will focus on the practical application of 3-methylcarbazole in the synthesis of notable natural products such as murrayafoline A and girinimbine, highlighting the key chemical transformations that enable their construction.

Synthetic Strategies for Carbazole Alkaloid Synthesis

The construction of the carbazole core and its subsequent elaboration from 3-methylcarbazole or related precursors often employs a range of modern synthetic methodologies. Key strategies include:

  • Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful tool for the formation of the crucial C-N bond in the carbazole nucleus. This reaction typically involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.[4][5][6]

  • Intramolecular C-H Functionalization: Direct C-H activation and subsequent cyclization present an atom-economical approach to carbazole synthesis.[7][8][9][10] Palladium catalysts are often employed to facilitate the intramolecular coupling of an N-H or C-H bond on one aromatic ring with a C-H bond on the adjacent ring.

  • Visible Light Photoredox Catalysis: Merging visible light photoredox catalysis with palladium catalysis has emerged as a mild and efficient method for carbazole synthesis through intramolecular C-H amination.[8]

Data Presentation: Synthesis Yields and Biological Activity

The following tables summarize key quantitative data for the synthesis and biological activity of selected natural products derived from 3-methylcarbazole precursors.

Table 1: Reaction Yields in the Synthesis of Carbazole Alkaloids

Natural ProductKey Reaction StepStarting Material(s)Catalyst/ReagentsSolventYield (%)Reference
Murrayafoline ALead tetraacetate-mediated oxidative couplingMurrayafoline A monomerPb(OAc)₄, BF₃·Et₂OCH₃CN37 (overall)[11]
Koenoline (Murrayafoline A precursor)Iron-Mediated SynthesisNitroaryl derivative and arylamineTricarbonyliron complex-14 (overall)[12]
N-acetylcarbazolePalladium-catalyzed cyclization2-acetaminobiphenyl5% Pd(OAc)₂, Cu(OAc)₂Toluene~100[10]
GirinimbineNot specifiedNot specifiedNot specifiedNot specifiedNot specified-
GlycozolineNot specifiedNot specifiedNot specifiedNot specifiedNot specified-

Table 2: Cytotoxic Activity of 3-Methylcarbazole-Derived Natural Products

CompoundCell LineAssayIC₅₀ (µg/mL)IC₅₀ (µM)Reference
GirinimbineA549 (Human lung cancer)MTT6.2~23.5[13]
GirinimbineHT-29 (Human colon cancer)MTT4.79 ± 0.74~18.2[14]
MahanineMCF-7 (Human breast cancer)Not specified-12.5[15]
IsomahanineMCF-7 (Human breast cancer)Not specified-12.5[15]
MahanimbineMCF-7 (Human breast cancer)Not specified-10.0[15]
Murrayafoline ABV-2 (Microglial cells)NO production inhibition-5-20 (effective conc.)[16]

Experimental Protocols

This section provides detailed experimental methodologies for key reactions in the synthesis of 3-methylcarbazole-derived natural products.

Synthesis of Murrayafoline A via Oxidative Coupling

This protocol is adapted from the total synthesis of murrastifoline-F, where murrayafoline A is a key precursor.[11]

Procedure:

  • To a solution of the murrayafoline-A monomer (400 mg, 1.89 mmol) in acetonitrile (25 mL), add lead tetraacetate (Pb(OAc)₄; 462 mg, 1.04 mmol) and boron trifluoride diethyl etherate (BF₃·Et₂O; 3.2 mL) at room temperature.

  • Stir the solution for 3.5 hours.

  • Pour the reaction mixture into water (20 mL) and extract with several portions of dichloromethane (CH₂Cl₂).

  • Combine the organic layers, dry over magnesium sulfate (MgSO₄), and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain murrayafoline A.

Palladium-Catalyzed Intramolecular C-H Functionalization for Carbazole Synthesis

This protocol is a general procedure adapted from the work of Buchwald and colleagues.[10]

Procedure:

  • To a reaction vessel, add 2-acetaminobiphenyl (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂; 0.05 equiv.), and copper(II) acetate (Cu(OAc)₂; 1.0 equiv.).

  • Add toluene as the solvent.

  • Heat the reaction mixture to 120 °C under an oxygen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to afford N-acetylcarbazole.

Visualization of Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of synthetic pathways towards key 3-methylcarbazole-derived natural products.

Synthetic Workflow for Murrayafoline A

murrayafoline_A_synthesis cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Indole-3-carbaldehyde Indole-3-carbaldehyde Multi-step_synthesis Multi-step Synthesis Indole-3-carbaldehyde->Multi-step_synthesis Published Procedure Oxidative_Coupling Oxidative Coupling (Pb(OAc)4, BF3.Et2O) Multi-step_synthesis->Oxidative_Coupling Monomer Formation Murrayafoline_A Murrayafoline A Oxidative_Coupling->Murrayafoline_A Final Product

Caption: Synthetic workflow for the total synthesis of Murrayafoline A.

General Strategy for Palladium-Catalyzed Carbazole Synthesis

Pd_catalyzed_synthesis Aryl_Halide Aryl Halide Buchwald_Hartwig Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) Aryl_Halide->Buchwald_Hartwig Amine Amine Amine->Buchwald_Hartwig Biaryl_Amine Biaryl Amine Intermediate Buchwald_Hartwig->Biaryl_Amine Intramolecular_CH_Activation Intramolecular C-H Activation/Cyclization (Pd Catalyst, Oxidant) Biaryl_Amine->Intramolecular_CH_Activation Carbazole_Product Carbazole Product Intramolecular_CH_Activation->Carbazole_Product

Caption: General workflow for Palladium-catalyzed carbazole synthesis.

Conclusion

3-Methylcarbazole stands as a cornerstone in the synthesis of a vast and growing family of bioactive natural products. The synthetic strategies highlighted in this guide, particularly those leveraging palladium catalysis, provide efficient and versatile routes to these complex molecules. The presented experimental protocols and quantitative data serve as a valuable resource for researchers engaged in the synthesis and development of novel therapeutic agents based on the carbazole scaffold. Future advancements in synthetic methodology will undoubtedly continue to expand the synthetic utility of 3-methylcarbazole, enabling the discovery of new carbazole alkaloids with enhanced biological activities.

References

Exploratory

An In-depth Technical Guide to the Synthesis and Applications of 3-Methylcarbazole

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of 3-methylcarbazole, a heterocyclic comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, applications, and biological significance of 3-methylcarbazole, a heterocyclic compound that serves as a crucial scaffold in medicinal chemistry and materials science. This document details key synthetic methodologies, presents quantitative data on its applications, and visualizes relevant biological pathways and experimental workflows.

Synthesis of 3-Methylcarbazole

The synthesis of the carbazole nucleus can be achieved through several established methods. This section details the experimental protocols for the most common routes applicable to the synthesis of 3-methylcarbazole.

Borsche-Drechsel Cyclization / Fischer Indole Synthesis

This is a widely used and effective method for the synthesis of carbazoles and their derivatives. The reaction proceeds through the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine and a ketone or aldehyde. For the synthesis of 3-methylcarbazole, 4-methylcyclohexanone and phenylhydrazine hydrochloride are used as starting materials.

Experimental Protocol:

Characterization Data (3-Methyl-carbazole):

Borsche_Drechsel_Fischer_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_intermediates Key Intermediates cluster_product Product 4-Methylcyclohexanone 4-Methylcyclohexanone Hydrazone Hydrazone 4-Methylcyclohexanone->Hydrazone Condensation Phenylhydrazine_HCl Phenylhydrazine Hydrochloride Phenylhydrazine_HCl->Hydrazone NMP N-methyl-2-pyrrolidone (Solvent) Heat_O2 140°C, O₂ (1 atm) Enamine Enamine Hydrazone->Enamine Tautomerization Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate [3,3]-Sigmatropic Rearrangement 3-Methylcarbazole 3-Methylcarbazole Cyclized_Intermediate->3-Methylcarbazole Aromatization (Elimination of NH₃)

Borsche-Drechsel/Fischer Indole Synthesis of 3-Methylcarbazole.
Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is another classical method for carbazole formation, which involves the diazotization of an N-phenyl-2-aminobenzene derivative followed by an intramolecular cyclization. While a specific detailed protocol for 3-methylcarbazole was not found in the searched literature, a general procedure can be adapted. The synthesis would start from 2-amino-4'-methylbiphenyl.

General Experimental Protocol (Adapted):

  • Diazotization: The starting material, 2-amino-4'-methylbiphenyl, is dissolved in an acidic solution (e.g., aqueous HCl) and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt.

  • Cyclization: The diazonium salt solution is then heated, which induces an intramolecular cyclization with the elimination of nitrogen gas, leading to the formation of 3-methylcarbazole. The reaction can be carried out thermally, photochemically, or under microwave irradiation.[2]

  • Workup and Purification: After the reaction is complete, the mixture is cooled, and the crude product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude 3-methylcarbazole is purified by recrystallization or column chromatography.

Graebe_Ullmann_Synthesis cluster_start Starting Material cluster_steps Reaction Steps cluster_end Product Starting_Material 2-Amino-4'-methylbiphenyl Diazotization Diazotization Starting_Material->Diazotization 1. NaNO₂, HCl 0-5°C Cyclization Cyclization Diazotization->Cyclization 2. Heat (Δ) - N₂ Product 3-Methylcarbazole Cyclization->Product

General workflow for the Graebe-Ullmann synthesis.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a modern palladium-catalyzed cross-coupling reaction that has become a powerful tool for the formation of C-N bonds. This method can be applied to the intramolecular cyclization of appropriately substituted biphenyls to form carbazoles. For the synthesis of 3-methylcarbazole, a potential starting material would be 2-amino-2'-bromo-5-methylbiphenyl.

General Experimental Protocol (Adapted):

  • Reaction Setup: To an oven-dried Schlenk flask are added the starting material (2-amino-2'-bromo-5-methylbiphenyl), a palladium catalyst (e.g., Pd(OAc)₂ or a pre-catalyst), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, K₃PO₄).

  • Reaction Execution: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). An anhydrous solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the desired temperature (typically 80-120°C) with stirring until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 3-methylcarbazole.

Buchwald_Hartwig_Amination cluster_start Starting Material cluster_reagents Reagents cluster_end Product Starting_Material 2-Amino-2'-bromo- 5-methylbiphenyl Product 3-Methylcarbazole Starting_Material->Product Intramolecular C-N Coupling Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Ligand Phosphine Ligand (e.g., XPhos) Base Base (e.g., NaOtBu) Solvent Anhydrous Solvent (e.g., Toluene) NFkB_Pathway 3-Methoxy_Carbazole 3-Methoxy Carbazole NFkB_Inhibition Inhibition of NF-κB 3-Methoxy_Carbazole->NFkB_Inhibition Apoptosis Apoptosis NFkB_Inhibition->Apoptosis Induces Cell_Growth_Inhibition Inhibition of Cell Growth NFkB_Inhibition->Cell_Growth_Inhibition Leads to OLED_Workflow Design Molecular Design & Computational Screening Synthesis Synthesis of Carbazole Derivative Design->Synthesis Purification Purification & Characterization Synthesis->Purification Photophysical Photophysical & Electrochemical Studies Purification->Photophysical Fabrication OLED Device Fabrication Photophysical->Fabrication Testing Device Performance Testing Fabrication->Testing Analysis Data Analysis & Structure-Property Relationship Testing->Analysis Analysis->Design Feedback Loop for Optimization

References

Foundational

The Structural Blueprint for Potency: An In-depth Guide to the Structure-Activity Relationship of 3-Methylcarbazole Analogs

For Immediate Release This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-methylcarbazole analogs, offering valuable insights for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 3-methylcarbazole analogs, offering valuable insights for researchers, scientists, and drug development professionals. The 3-methylcarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous naturally occurring alkaloids with a wide spectrum of biological activities, including potent anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This document synthesizes quantitative data from various studies, details key experimental protocols, and visualizes critical signaling pathways and workflows to facilitate a deeper understanding of how structural modifications to the 3-methylcarbazole core influence its therapeutic potential.

Core Findings: Structure-Activity Relationship Insights

The biological activity of 3-methylcarbazole analogs is profoundly influenced by the nature and position of substituents on the carbazole ring system. Analysis of cytotoxic activity against various cancer cell lines reveals several key trends:

  • Substitution at the 3-position is critical: The methyl group at the 3-position is a common feature in many bioactive natural carbazole alkaloids and serves as a crucial anchor point for further derivatization.[3] Modifications at this position can significantly impact potency.

  • N-alkylation and substitution: Substitution on the carbazole nitrogen (position 9) with small alkyl groups, such as an ethyl group, is often well-tolerated and can be used to modulate physicochemical properties.

  • Aromatic and heteroaromatic additions: The introduction of aromatic and heteroaromatic moieties, often linked to the 3-methyl group or other positions, can enhance cytotoxic activity. For instance, the presence of a thiazole ring has been shown to be beneficial.

  • Role of electron-withdrawing and donating groups: The electronic properties of substituents play a significant role. Electron-withdrawing groups, such as halogens (e.g., bromo, chloro) or a nitro group on appended aromatic rings, can increase cytotoxic potency.[4][5] Conversely, electron-donating groups like methoxy can also contribute to activity, suggesting a complex interplay of electronic and steric factors.[4]

  • Impact of quinone formation: The oxidation of the carbazole nucleus to a carbazolequinone has been shown to be a key structural feature for the cytotoxicity of some analogs.[4]

Quantitative Data Summary

To facilitate a clear comparison of the cytotoxic effects of various 3-methylcarbazole analogs and related carbazole derivatives, the following tables summarize their half-maximal inhibitory concentrations (IC50) against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of 3-Methyl-Substituted Carbazolequinone Analogs [4]

CompoundSubstituent at C6Cell LineIC50 (µg/mL)
21 6-MethoxySK-MEL-50.55
KB0.76
Colo-2050.87
22 6-MethylSK-MEL-50.66
KB0.92
24 6-ChloroSK-MEL-50.83

Table 2: Cytotoxic Activity of Carbazole-Based Thiazole Derivatives [5]

CompoundSubstituent on Thiazole RingA549 IC50 (µM)MCF-7 IC50 (µM)HT29 IC50 (µM)
3f 4-(4-bromophenyl)1.8 ± 0.12.5 ± 0.13.1 ± 0.2
3g 4-(4-nitrophenyl)2.1 ± 0.12.9 ± 0.13.5 ± 0.2

Table 3: Cytotoxic Activity of 1,4-dimethyl-9-H-carbazol-3-yl)methanamine Derivatives against Human Glioma U87 MG Cell Line [6][7]

CompoundIC50 (µM)
15 18.50
16 47
17 75
Carmustine (Standard) 18.24
Temozolomide (Standard) 100

Key Signaling Pathways

Carbazole derivatives exert their biological effects through various mechanisms, with the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway being a prominent one.[1] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. The following diagram illustrates the canonical STAT3 signaling cascade, a key target for 3-methylcarbazole analogs.

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor GrowthFactorReceptor Growth Factor Receptor JAK JAK CytokineReceptor->JAK Activation GrowthFactorReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation (Tyr705) pSTAT3 p-STAT3 STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization DNA DNA pSTAT3_dimer->DNA Nuclear Translocation CarbazoleAnalog 3-Methylcarbazole Analog CarbazoleAnalog->JAK Inhibition CarbazoleAnalog->pSTAT3_dimer Inhibition of Dimerization GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->GeneTranscription Binding & Activation

Caption: Canonical STAT3 Signaling Pathway and Points of Inhibition by 3-Methylcarbazole Analogs.

Experimental Protocols

To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key assays are provided below.

Cytotoxicity Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed cells in 96-well plates\n(e.g., 5x10^3 cells/well)"]; adhere [label="Allow cells to adhere overnight\n(37°C, 5% CO2)"]; treat [label="Treat cells with various concentrations\nof 3-methylcarbazole analogs"]; incubate [label="Incubate for 48-72 hours"]; add_mtt [label="Add MTT solution to each well"]; incubate_mtt [label="Incubate for 4 hours to allow\nformazan crystal formation"]; solubilize [label="Add solubilization solution (e.g., DMSO)\nto dissolve formazan crystals"]; read_absorbance [label="Measure absorbance at 570 nm\nusing a microplate reader"]; calculate [label="Calculate % cell viability and IC50 values"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells; seed_cells -> adhere; adhere -> treat; treat -> incubate; incubate -> add_mtt; add_mtt -> incubate_mtt; incubate_mtt -> solubilize; solubilize -> read_absorbance; read_absorbance -> calculate; calculate -> end; }

Caption: A standard workflow for the analysis of protein phosphorylation by Western blot.

Detailed Protocol:

  • Cell Treatment and Lysis: Cells are treated with the 3-methylcarbazole analogs for a specified time. After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors. [1][8]2. Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of protein for each sample. [1]3. SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. [8]5. Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. [1]6. Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, the membrane is stripped and re-probed with antibodies for total STAT3 and a loading control (e.g., β-actin or GAPDH) to normalize the results. [1][8]7. Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. [1]8. Data Analysis: The intensity of the protein bands is quantified using densitometry software. The level of p-STAT3 is normalized to the total STAT3 and the loading control to determine the relative inhibition of STAT3 phosphorylation. [1]

Conclusion

The 3-methylcarbazole scaffold represents a highly promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to optimize the potency and selectivity of these compounds. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a valuable resource for the rational design and evaluation of the next generation of 3-methylcarbazole-based drugs. Further research focusing on a broader range of substitutions and a deeper exploration of their mechanisms of action will undoubtedly unlock the full therapeutic potential of this versatile chemical class.

References

Exploratory

3-Methylcarbazole potential as a scaffold in medicinal chemistry

An In-depth Technical Guide to 3-Methylcarbazole as a Scaffold in Medicinal Chemistry Audience: Researchers, scientists, and drug development professionals. Introduction Carbazole, a tricyclic aromatic heterocycle, repre...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Methylcarbazole as a Scaffold in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbazole, a tricyclic aromatic heterocycle, represents a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and rich electron density make it an ideal foundation for developing therapeutic agents that can interact with a wide array of biological targets. Among the various carbazole precursors, 3-methylcarbazole stands out as the fundamental building block for over 330 naturally occurring phyto-carbazole alkaloids, which are predominantly found in plants of the Rutaceae family.[1][2][3][4]

The 3-methylcarbazole core has given rise to a multitude of derivatives exhibiting a broad spectrum of pharmacological activities, including potent anticancer, neuroprotective, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[1][3] Its versatility allows for functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to optimize their interaction with specific enzymes or receptors. This guide provides a technical overview of the utility of the 3-methylcarbazole scaffold, focusing on its applications in anticancer and neuroprotective drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.

Logical Workflow: Drug Discovery with the 3-Methylcarbazole Scaffold

The development of novel therapeutics from the 3-methylcarbazole core follows a structured workflow, from initial synthesis to preclinical evaluation. This process involves iterative cycles of design, synthesis, and biological testing to optimize for potency and drug-like properties.

G cluster_0 Synthesis & Library Development cluster_1 Biological Screening cluster_2 Optimization & Validation Scaffold 3-Methylcarbazole Scaffold Synthesis Chemical Synthesis (e.g., N-alkylation, amidation) Scaffold->Synthesis Library Derivative Library Synthesis->Library HTS High-Throughput Screening (e.g., Cytotoxicity, Enzyme Inhibition) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Redesign Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Models Lead_Opt->In_Vivo Preclinical Preclinical In_Vivo->Preclinical Preclinical Candidate

Caption: A typical drug discovery workflow using the 3-methylcarbazole scaffold.

Anticancer Applications of the 3-Methylcarbazole Scaffold

The carbazole nucleus is a well-established pharmacophore in oncology, with several carbazole-containing drugs approved for cancer treatment.[5] Derivatives of 3-methylcarbazole have demonstrated significant cytotoxic activity against a range of human cancer cell lines. One of the key mechanisms implicated in their anticancer effect is the inhibition of critical cell signaling pathways, such as the JAK/STAT pathway.[6]

Signaling Pathway: The JAK/STAT3 Pathway

The Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling cascade that translates extracellular cytokine signals into transcriptional responses.[7] Persistent activation of STAT3, a key protein in this pathway, is a hallmark of many cancers, where it promotes proliferation, survival, invasion, and angiogenesis while suppressing anti-tumor immunity.[7][8] The inhibition of this pathway is therefore a major therapeutic strategy.

G Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor 1. Binding & Dimerization JAK JAK Receptor->JAK 2. JAK Activation JAK->JAK Autophosphorylation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation STAT3_active p-STAT3 Dimer p-STAT3 Dimer STAT3_active->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Nuclear Translocation DNA DNA Dimer->DNA 6. Binds to Promoter Genes Target Gene Transcription DNA->Genes Response Cancer Cell Proliferation, Survival, Angiogenesis Genes->Response Inhibitor 3-Methylcarbazole Derivative Inhibitor->JAK Inhibition Inhibitor->STAT3_active Prevents Dimerization

Caption: The JAK/STAT3 signaling pathway and points of inhibition by carbazole derivatives.
Quantitative Data: Cytotoxicity of 3-Methylcarbazole Derivatives

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values) of selected 3-methylcarbazole derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of Carbazole-Based Amide Derivatives [9]

Compound ID R Group Cell Line: 7901 (Gastric) IC₅₀ (µM) Cell Line: A875 (Melanoma) IC₅₀ (µM)
14a 2-hydroxybenzyl 11.8 ± 1.26 9.77 ± 8.32
14b 4-hydroxybenzyl 17.6 ± 1.15 14.8 ± 1.19
11a 2-methoxyphenyl 15.4 ± 1.13 12.5 ± 1.09
11b 4-methoxyphenyl 14.9 ± 1.21 11.3 ± 1.14

| 5-FU | (Positive Control) | 20.3 ± 1.34 | 22.4 ± 1.17 |

Table 2: Cytotoxicity of Various Carbazole Derivatives [10]

Compound ID Cell Line: A549 (Lung) IC₅₀ (µM) Cell Line: C6 (Glioma) IC₅₀ (µM) Cell Line: NIH/3T3 (Normal) IC₅₀ (µM)
Compound 2 24.0 ± 3.46 23.33 ± 2.08 > 100
Compound 3 28.0 ± 1.0 49.33 ± 1.15 > 100
Compound 5 10.67 ± 1.53 4.33 ± 1.04 76.67 ± 2.89
Compound 9 51.5 ± 4.95 25.33 ± 1.53 > 100

| Compound 10 | 29.67 ± 5.51 | 12.33 ± 4.93 | 82.33 ± 2.52 |

Neuroprotective Applications of the 3-Methylcarbazole Scaffold

Neurodegenerative disorders like Alzheimer's disease (AD) present a significant challenge to modern healthcare. The pathology of AD is complex, but two major hallmarks are the depletion of the neurotransmitter acetylcholine and the aggregation of amyloid-beta (Aβ) peptides into senile plaques.[3] 3-Methylcarbazole derivatives, particularly those isolated from Murraya species, have emerged as promising multifunctional agents that can address both of these pathological features.[11][12]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

The generation of the Aβ peptide is a result of the proteolytic processing of the Amyloid Precursor Protein (APP). APP can be cleaved by two competing pathways: the non-amyloidogenic pathway, which precludes Aβ formation, and the amyloidogenic pathway, which produces the toxic Aβ peptide.[2][3][13] Inhibiting the amyloidogenic pathway or preventing the subsequent aggregation of Aβ is a key therapeutic goal.

G cluster_0 Non-Amyloidogenic Pathway (Protective) cluster_1 Amyloidogenic Pathway (Pathogenic) APP0 APP sAPPa sAPPα (Soluble) APP0->sAPPa α-secretase C83 C83 Fragment P3 P3 Peptide (Non-toxic) C83->P3 γ-secretase APP1 APP sAPPb sAPPβ (Soluble) APP1->sAPPb β-secretase (BACE1) C99 C99 Fragment Ab Aβ Peptide C99->Ab γ-secretase Oligo Oligomers Ab->Oligo Plaques Amyloid Plaques (Neurotoxic) Oligo->Plaques Inhibitor 3-Methylcarbazole Derivative Inhibitor->Ab Inhibits Aggregation

Caption: Competing pathways of Amyloid Precursor Protein (APP) processing.
Quantitative Data: Neuroprotective Activity of Murraya Carbazoles

The tables below present the inhibitory activities of selected carbazole alkaloids derived from 3-methylcarbazole against acetylcholinesterase (AChE) and Aβ fibrillization.

Table 3: Acetylcholinesterase (AChE) Inhibition by Murraya Carbazoles [11]

Compound Type of Inhibition IC₅₀ (µg/mL) Kᵢ (µM)
Murrayanol Competitive ~0.2 0.59
Mahanimbine Non-competitive ~0.2 0.44
Murrayafoline A Competitive 14.3 ± 4.69 26.51

| Galantamine | (Reference Drug) | 0.52 ± 0.04 | N/A |

Table 4: Inhibition of Aβ Fibrillization by Murraya Carbazoles [11]

Compound Aβ Fibrillization Inhibition (%)
Murrayanol 40.83 ± 0.30
Mahanimbine 27.68 ± 2.71
Murrayafoline A 33.60 ± 0.55

| Curcumin | 50.15 ± 2.11 |

Experimental Methodologies

This section provides detailed protocols for the synthesis of 3-methylcarbazole derivatives and the key biological assays used to evaluate their therapeutic potential.

General Synthesis of N⁹-(substituted)-Carbazole Derivatives[14]

This two-step protocol describes a common method for introducing functional groups at the N-9 position of the carbazole ring, a key handle for derivatization.

Step 1: Synthesis of N⁹-(chloroacetyl)-carbazole

  • To a solution of carbazole (1 equivalent, e.g., 0.04 mol) in 60 mL of acetone, add chloroacetyl chloride (1 equivalent, 0.04 mol).

  • Reflux the reaction mixture on a water bath for 6-8 hours.

  • Monitor the completion of the reaction using Thin Layer Chromatography (TLC) (e.g., Benzene:Chloroform 9:1 v/v).

  • Upon completion, remove the solvent under reduced pressure.

  • Wash the resulting solid with water.

  • Recrystallize the product from ethanol to obtain pure N⁹-(chloroacetyl)-carbazole.

Step 2: Synthesis of N⁹-(hydrazinoacetyl)-carbazole

  • To a solution of N⁹-(chloroacetyl)-carbazole (1 equivalent, e.g., 0.012 mol) in 30-80 mL of an ethanol:dioxane mixture (9:1 v/v), add hydrazine hydrate (1 equivalent, 0.012 mol).

  • Reflux the reaction mixture on a water bath for 10 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and filter to collect the solid.

  • Concentrate the filtrate to recover any additional product.

  • Wash the combined solid product with water and recrystallize from ethanol to yield the pure hydrazide intermediate, which can be further derivatized.

In Vitro Cytotoxicity: MTT Assay Protocol[6][15][16]

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A549, HeLa, MCF-7) to ~80% confluency.

    • Trypsinize and resuspend cells in complete culture medium to a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well flat-bottom plate.

    • Include wells for controls: "medium only" (blank), "cells + vehicle" (negative control), and "cells + positive control" (e.g., Doxorubicin).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the test 3-methylcarbazole derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully aspirate the medium from the wells and add 100 µL of the corresponding compound dilutions or control solutions.

    • Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.

    • Calculate cell viability (%) using the formula: (OD_test - OD_blank) / (OD_control - OD_blank) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

Acetylcholinesterase (AChE) Inhibition: Ellman's Assay Protocol[1][17][18]

This colorimetric assay measures AChE activity by detecting the product of acetylthiocholine hydrolysis. The product, thiocholine, reacts with DTNB (Ellman's reagent) to produce a yellow anion, 5-thio-2-nitrobenzoate, which is quantified spectrophotometrically.

  • Reagent Preparation:

    • Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in buffer.

    • Substrate Solution: 14 mM Acetylthiocholine Iodide (ATCI) in deionized water (prepare fresh).

    • Enzyme Solution: Acetylcholinesterase (from Electrophorus electricus) at a suitable concentration (e.g., 0.2 U/mL) in buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the 3-methylcarbazole derivatives in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Blank: 150 µL Buffer + 10 µL DTNB + 10 µL ATCI.

    • Control (100% Activity): 140 µL Buffer + 10 µL Enzyme + 10 µL DTNB + 10 µL Inhibitor Solvent.

    • Test Sample: 140 µL Buffer + 10 µL Enzyme + 10 µL DTNB + 10 µL Inhibitor Solution.

    • Add all components except the substrate (ATCI) to the respective wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader.

    • Measure the increase in absorbance at 412 nm every 60 seconds for 10-15 minutes (kinetic mode).

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbs/min) from the linear portion of the kinetic curve for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: (1 - (V_inhibitor / V_control)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Aβ Aggregation Inhibition: Thioflavin T (ThT) Assay Protocol[19][20][21]

This fluorescence-based assay is used to monitor the formation of amyloid fibrils in real-time. Thioflavin T (ThT) dye exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid aggregates.

  • Reagent Preparation:

    • Buffer: 25 mM Tris buffer, pH 7.4.

    • Aβ Peptide Solution: Prepare a stock solution of Aβ₁₋₄₂ peptide (e.g., 1 mg/mL in HFIP), aliquot, and lyophilize. Immediately before use, dissolve an aliquot in a small volume of DMSO and dilute with buffer to a final concentration of 50 µM.

    • ThT Solution: Prepare a 1 mM ThT stock solution in water and filter through a 0.2 µm filter. Dilute in buffer to a final assay concentration of 20 µM.

    • Inhibitor Solutions: Prepare serial dilutions of the 3-methylcarbazole derivatives.

  • Assay Procedure (96-well black plate, clear bottom):

    • In each well, combine the Aβ peptide solution (final concentration 50 µM), ThT solution (final concentration 20 µM), and the test inhibitor at various concentrations. The total volume should be consistent (e.g., 100-200 µL).

    • Include a control well with Aβ and ThT but no inhibitor.

    • Seal the plate to prevent evaporation.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-485 nm.

    • Record the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for up to 24-48 hours, with intermittent shaking to promote aggregation.

  • Data Analysis:

    • Plot the fluorescence intensity against time for each concentration.

    • The percentage of inhibition is typically calculated from the final plateau fluorescence values using the formula: (1 - (Fluorescence_inhibitor / Fluorescence_control)) * 100.

Conclusion

The 3-methylcarbazole scaffold is a remarkably versatile and productive core in medicinal chemistry. Its derivatives have demonstrated potent and multifaceted biological activities, particularly in the crucial therapeutic areas of oncology and neurodegeneration. As an anticancer agent, it provides a foundation for molecules that can inhibit key oncogenic signaling pathways like JAK/STAT3. In the context of neurodegenerative diseases, its derivatives act as dual-function agents, capable of inhibiting acetylcholinesterase and preventing the toxic aggregation of amyloid-beta peptides. The synthetic tractability of the scaffold, combined with robust and well-established in vitro assays, ensures that 3-methylcarbazole will continue to be a highly valuable starting point for the discovery and development of novel therapeutic agents. This guide provides the foundational data and methodologies to empower researchers in leveraging this privileged scaffold for future drug discovery endeavors.

References

Protocols & Analytical Methods

Method

Synthesis of 3-Methylcarbazole and its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the synthesis of 3-Methylcarbazole, a key structural motif found in numerou...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Methylcarbazole, a key structural motif found in numerous biologically active alkaloids and functional materials. The following sections outline several established synthetic methodologies, complete with step-by-step protocols, quantitative data, and visual representations of the reaction pathways.

Introduction

3-Methylcarbazole serves as a fundamental building block in the synthesis of a wide array of carbazole derivatives. These compounds are of significant interest to the pharmaceutical and materials science industries due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, as well as their applications in organic electronics. This document details four primary synthetic routes to 3-Methylcarbazole: the Fischer Indole Synthesis, the Graebe-Ullmann Synthesis, the Buchwald-Hartwig Amination, and a Suzuki Coupling followed by Cadogan Cyclization.

Synthetic Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for constructing the indole core, which can be adapted for carbazole synthesis. This route typically involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. For the synthesis of 3-Methylcarbazole, the reaction proceeds via the formation of a tetrahydrocarbazole intermediate from p-tolylhydrazine and cyclohexanone, followed by aromatization.

Experimental Protocol:

  • Synthesis of 1,2,3,4-Tetrahydro-6-methylcarbazole:

    • In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1.0 eq) and cyclohexanone (1.0-1.2 eq) in glacial acetic acid.

    • Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Collect the precipitated solid by filtration, wash with water until the filtrate is neutral, and dry under vacuum.

    • The crude product can be purified by recrystallization from ethanol.

  • Aromatization to 3-Methylcarbazole:

    • Combine the dried 1,2,3,4-tetrahydro-6-methylcarbazole (1.0 eq) with a dehydrogenating agent such as 10% Palladium on charcoal (0.1 eq by weight) or chloranil (2.0 eq) in a suitable high-boiling solvent like xylene or mesitylene.

    • Heat the mixture to reflux for 4-8 hours.

    • After cooling, filter the reaction mixture to remove the catalyst (if using Pd/C).

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude 3-Methylcarbazole by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol or toluene).

One-Pot Variation: A one-pot synthesis can be performed by reacting cyclohexanone with p-tolylhydrazine hydrochloride in N-methyl-2-pyrrolidone (NMP) at 140 °C for 24 hours under an oxygen atmosphere, which facilitates both the cyclization and subsequent dehydrogenation.[1]

Logical Workflow for Fischer Indole Synthesis

Fischer_Indole_Synthesis p_tolylhydrazine p-Tolylhydrazine tetrahydrocarbazole 1,2,3,4-Tetrahydro- 6-methylcarbazole p_tolylhydrazine->tetrahydrocarbazole Acid catalyst (e.g., Acetic Acid) cyclohexanone Cyclohexanone cyclohexanone->tetrahydrocarbazole Acid catalyst (e.g., Acetic Acid) methylcarbazole 3-Methylcarbazole tetrahydrocarbazole->methylcarbazole Dehydrogenation (e.g., Pd/C, heat)

Caption: Fischer Indole Synthesis of 3-Methylcarbazole.

Graebe-Ullmann Synthesis

The Graebe-Ullmann synthesis is a classical method for preparing carbazoles through the diazotization of a 2-aminodiphenylamine derivative, followed by intramolecular cyclization with the elimination of nitrogen. To synthesize 3-Methylcarbazole via this route, 2-amino-4'-methyldiphenylamine is the required precursor.

Experimental Protocol:

  • Synthesis of 2-Amino-4'-methyldiphenylamine:

    • This precursor can be synthesized via a nucleophilic aromatic substitution (e.g., Ullmann condensation) between 2-nitrochlorobenzene and p-toluidine, followed by reduction of the nitro group (e.g., using Sn/HCl or catalytic hydrogenation).

  • Diazotization and Cyclization to 1-(p-tolyl)-1H-benzotriazole:

    • Dissolve 2-amino-4'-methyldiphenylamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (1.0-1.1 eq) in water, keeping the temperature below 5 °C.

    • Stir the reaction mixture at this temperature for 30-60 minutes.

    • The resulting benzotriazole may precipitate and can be collected by filtration.

  • Thermolysis to 3-Methylcarbazole:

    • Place the dried 1-(p-tolyl)-1H-benzotriazole in a high-boiling point solvent such as paraffin oil or diphenyl ether.

    • Heat the mixture to a high temperature (typically 250-300 °C) until the evolution of nitrogen gas ceases.

    • Alternatively, the neat triazole can be pyrolyzed.[2][3]

    • After cooling, the reaction mixture is diluted with a low-boiling hydrocarbon solvent (e.g., hexane) to precipitate the product and separate it from the high-boiling solvent.

    • The crude 3-Methylcarbazole is then purified by column chromatography or recrystallization.

Graebe-Ullmann Synthesis Pathway

Graebe_Ullmann_Synthesis diphenylamine 2-Amino-4'-methyldiphenylamine diazonium Diazonium Salt diphenylamine->diazonium NaNO₂, HCl 0-5 °C benzotriazole 1-(p-tolyl)-1H-benzotriazole diazonium->benzotriazole Intramolecular cyclization methylcarbazole 3-Methylcarbazole benzotriazole->methylcarbazole Heat (Thermolysis) - N₂

Caption: Graebe-Ullmann Synthesis of 3-Methylcarbazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a modern and versatile approach to C-N bond formation. For the synthesis of 3-Methylcarbazole, this can be envisioned as an intramolecular cyclization of a suitably substituted biphenyl derivative.

Experimental Protocol:

  • Synthesis of 2-Amino-N-(4-methylphenyl)aniline (Precursor):

    • This precursor can be prepared via a Buchwald-Hartwig amination between 2-bromoaniline and 4-methylaniline (p-toluidine) or via a Suzuki coupling of 2-bromoaniline with 4-methylphenylboronic acid followed by a subsequent amination step.

  • Intramolecular Buchwald-Hartwig Cyclization:

    • To an oven-dried Schlenk tube, add the 2-amino-N-(4-methylphenyl)aniline precursor (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP, 4-10 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).

    • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

    • Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Pathway

Buchwald_Hartwig_Amination precursor 2-Amino-N-(4-methylphenyl)aniline cyclized_intermediate Palladacycle Intermediate precursor->cyclized_intermediate Pd Catalyst, Ligand, Base, Heat pd_complex Pd(0) Complex methylcarbazole 3-Methylcarbazole cyclized_intermediate->methylcarbazole Reductive Elimination

Caption: Intramolecular Buchwald-Hartwig synthesis of 3-Methylcarbazole.

Suzuki Coupling and Cadogan Cyclization

This two-step sequence is a powerful method for constructing carbazoles. It begins with a palladium-catalyzed Suzuki cross-coupling to form a substituted 2-nitrobiphenyl, which then undergoes a reductive cyclization (Cadogan reaction) to yield the carbazole.

Experimental Protocol:

  • Synthesis of 2-Nitro-4'-methylbiphenyl (Suzuki Coupling):

    • In a reaction vessel, combine 1-bromo-2-nitrobenzene (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., aqueous Na₂CO₃ or K₂CO₃, 2.0 eq).[4]

    • Add a suitable solvent system, such as toluene/ethanol/water or dioxane/water.

    • Degas the mixture by bubbling with an inert gas for 15-30 minutes.

    • Heat the reaction to 80-100 °C and stir for 4-12 hours until the starting materials are consumed (monitor by TLC).

    • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude 2-nitro-4'-methylbiphenyl by column chromatography.

  • Synthesis of 3-Methylcarbazole (Cadogan Cyclization):

    • Dissolve the purified 2-nitro-4'-methylbiphenyl (1.0 eq) in a high-boiling solvent such as 1,2-dichlorobenzene or triethyl phosphite.

    • Add a reducing agent, typically a phosphine or phosphite, such as triphenylphosphine (1.5-2.5 eq) or triethyl phosphite (can be used as solvent).[5]

    • Heat the mixture to reflux (180-220 °C) for 2-6 hours.

    • Monitor the reaction for the disappearance of the starting material.

    • Cool the reaction mixture and remove the solvent under high vacuum.

    • The crude product can be purified by column chromatography on silica gel to separate the 3-Methylcarbazole from triphenylphosphine oxide (a byproduct).

Suzuki Coupling and Cadogan Cyclization Workflow

Suzuki_Cadogan bromo_nitro 1-Bromo-2-nitrobenzene nitrobiphenyl 2-Nitro-4'-methylbiphenyl bromo_nitro->nitrobiphenyl Suzuki Coupling (Pd catalyst, Base) boronic_acid 4-Methylphenylboronic Acid boronic_acid->nitrobiphenyl Suzuki Coupling (Pd catalyst, Base) methylcarbazole 3-Methylcarbazole nitrobiphenyl->methylcarbazole Cadogan Cyclization (P(OEt)₃ or PPh₃, Heat)

Caption: Synthesis of 3-Methylcarbazole via Suzuki-Cadogan sequence.

Quantitative Data Summary

The following table summarizes typical yields and key characterization data for 3-Methylcarbazole obtained through the described synthetic methods. Please note that yields can vary significantly based on the specific reaction conditions, scale, and purification methods employed.

Synthesis MethodStarting MaterialsTypical Yield (%)Melting Point (°C)1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
Fischer Indole Synthesis p-Tolylhydrazine, Cyclohexanone60-80% (overall)206-2088.04 (d, 1H), 7.95 (s, 1H), 7.88 (s, 1H), 7.4-7.2 (m, 4H), 2.53 (s, 3H)139.9, 137.8, 128.8, 127.2, 125.8, 123.4, 120.3, 119.1, 110.8, 110.5, 21.5181 (M+)
Graebe-Ullmann Synthesis 2-Amino-4'-methyldiphenylamine40-60%206-208Consistent with aboveConsistent with above181 (M+)
Buchwald-Hartwig Amination 2-Amino-N-(4-methylphenyl)aniline50-70%206-208Consistent with aboveConsistent with above181 (M+)
Suzuki-Cadogan Sequence 1-Bromo-2-nitrobenzene, 4-Methylphenylboronic acid50-75% (overall)206-208Consistent with aboveConsistent with above181 (M+)

Note: NMR and MS data are consistent for the final product regardless of the synthetic route. The provided NMR data is based on literature values.[1]

Conclusion

The synthesis of 3-Methylcarbazole can be achieved through several reliable methods, each with its own advantages and considerations. The Fischer indole synthesis represents a classical and often high-yielding approach, particularly when starting from readily available materials. The Graebe-Ullmann synthesis, while historically significant, involves harsh thermal conditions. Modern palladium-catalyzed methods, such as the intramolecular Buchwald-Hartwig amination and the Suzuki-Cadogan sequence, offer milder reaction conditions and broader functional group tolerance, making them highly attractive for the synthesis of complex 3-Methylcarbazole derivatives in drug discovery and materials science applications. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

References

Application

3-Methylcarbazole: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Introduction: 3-Methylcarbazole, a heterocyclic aromatic compound, has emerged as a important building block in organic synthesis, paving the way for the development of a diverse array of biologically active molecules an...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

3-Methylcarbazole, a heterocyclic aromatic compound, has emerged as a important building block in organic synthesis, paving the way for the development of a diverse array of biologically active molecules and functional organic materials. Its rigid, planar structure and the presence of a reactive methyl group and a modifiable nitrogen atom make it a versatile scaffold for the synthesis of complex carbazole alkaloids and novel materials for organic electronics. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of 3-methylcarbazole.

Application in the Synthesis of Bioactive Molecules

3-Methylcarbazole is a key precursor in the synthesis of numerous naturally occurring carbazole alkaloids, many of which exhibit significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

Synthesis of Pyrano[3,2-a]carbazole Alkaloids

A prominent class of bioactive compounds derived from 3-methylcarbazole are the pyrano[3,2-a]carbazole alkaloids, such as girinimbine and mahanine. These compounds have demonstrated potent anticancer activity through the induction of apoptosis and inhibition of key signaling pathways.

Experimental Workflow for the Synthesis of Girinimbine and Mahanine from 3-Methylcarbazole:

G cluster_0 Functionalization of 3-Methylcarbazole cluster_1 Synthesis of Girinimbine cluster_2 Synthesis of Mahanine 3-Methylcarbazole 3-Methylcarbazole 2-Hydroxy-3-methylcarbazole 2-Hydroxy-3-methylcarbazole 3-Methylcarbazole->2-Hydroxy-3-methylcarbazole Hydroxylation Prenylation_G Prenylation with Prenal 2-Hydroxy-3-methylcarbazole->Prenylation_G Prenylation_M Prenylation with Citral 2-Hydroxy-3-methylcarbazole->Prenylation_M Girinimbine Girinimbine Prenylation_G->Girinimbine Cyclization Mahanine Mahanine Prenylation_M->Mahanine Cyclization

Caption: Synthetic workflow for Girinimbine and Mahanine.

Quantitative Data on Anticancer Activity:

CompoundCancer Cell LineIC50 (µM)Reference
GirinimbineA549 (Lung Cancer)19.01[1][2]
GirinimbineHT-29 (Colon Cancer)-[3][4]
MahanineHS 683 (Glioma)7.5[5]
MahaninePC3 (Prostate Cancer)-[6]
MahanineLNCaP (Prostate Cancer)-[6]
MahanineU937 (Leukemia)7.5[7]
MahanineA549 (Lung Cancer)12.5[8]
MahanineA549-TR (Taxol-Resistant Lung Cancer)12.5[8]
MahanineH1299 (Lung Cancer)10[8]

Signaling Pathways Modulated by Girinimbine and Mahanine:

Derivatives of 3-methylcarbazole, such as girinimbine and mahanine, exert their anticancer effects by modulating multiple signaling pathways, primarily inducing apoptosis and inhibiting cell proliferation.

Girinimbine-Induced Apoptosis Signaling Pathway:

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway cluster_proliferation Proliferation & Survival Pathways Girinimbine Girinimbine Bax_up Bax (Upregulation) Girinimbine->Bax_up Bcl2_down Bcl-2 (Downregulation) Girinimbine->Bcl2_down Casp8 Caspase-8 Activation Girinimbine->Casp8 MEK_ERK MEK/ERK Pathway Girinimbine->MEK_ERK STAT3 STAT3 Pathway Girinimbine->STAT3 Mito Mitochondrial Membrane Potential (Loss) Bax_up->Mito Bcl2_down->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_stat3 STAT3 Pathway cluster_apoptosis Apoptosis Pathway Mahanine Mahanine PI3K PI3K Mahanine->PI3K STAT3 STAT3 Mahanine->STAT3 PDK1 PDK1 Mahanine->PDK1 Casp9_act Caspase-9 Activation Mahanine->Casp9_act AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR BclxL_down Bcl-xL (Downregulation) AKT->BclxL_down Cell_Growth Cell Growth & Survival mTOR->Cell_Growth Gene_Transcription Gene Transcription (Proliferation, Survival) STAT3->Gene_Transcription PDK1->AKT Casp3_act Caspase-3 Activation Casp9_act->Casp3_act PARP_cleavage PARP Cleavage Casp3_act->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis G 3-Methylcarbazole 3-Methylcarbazole Functionalized_Carbazole Functionalized 3-Methylcarbazole (e.g., Halogenated, Borylated) 3-Methylcarbazole->Functionalized_Carbazole Functionalization (e.g., Halogenation, Borylation) OLED_Material Carbazole-Based OLED Material Functionalized_Carbazole->OLED_Material Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Aryl_Halide Aryl Halide/ Boronic Acid Aryl_Halide->OLED_Material

References

Method

Application Notes and Protocols: 3-Methylcarbazole in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals Introduction Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their excellent thermal stability, superior hol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a cornerstone in the field of organic electronics, prized for their excellent thermal stability, superior hole-transporting capabilities, and tunable electronic structures.[1][2] The carbazole core, an electron-rich aromatic system, serves as a versatile building block for a wide array of functional materials used in Organic Light-Emitting Diodes (OLEDs), Organic Solar Cells (OSCs), and Organic Thin-Film Transistors (OTFTs).[1] 3-Methylcarbazole, a simple yet important derivative, offers a strategic entry point for the synthesis of more complex, high-performance organic electronic materials. The methyl group at the 3-position can influence the electronic properties and solubility of the molecule, and the reactive N-H site provides a ready handle for further functionalization.

These application notes provide a comprehensive overview of the potential applications of 3-Methylcarbazole in organic electronics. While direct application data for 3-Methylcarbazole as a standalone functional material is limited in publicly available literature, its role as a key synthetic intermediate is well-established. Therefore, this document will focus on the synthesis of 3-Methylcarbazole and its subsequent use as a precursor for creating advanced materials for various organic electronic devices. The provided protocols and performance data are based on closely related 3-substituted and 3,6-disubstituted carbazole derivatives, offering valuable insights into the expected performance of materials derived from 3-Methylcarbazole.

I. Physicochemical Properties and Synthesis of 3-Methylcarbazole

A. Physicochemical Properties

The fundamental properties of the carbazole moiety, which are largely retained in 3-Methylcarbazole, make it an attractive candidate for organic electronics. These include:

  • Good Hole Transport: The electron-rich nature of the carbazole ring facilitates the movement of positive charge carriers (holes).[1]

  • High Thermal and Electrochemical Stability: The rigid, aromatic structure imparts excellent stability, which is crucial for device longevity.[1]

  • High Photoluminescence Quantum Yield (PLQY): Many carbazole derivatives exhibit efficient light emission.

  • Ease of Functionalization: The nitrogen atom and various positions on the aromatic rings can be readily modified to tune the material's properties.[1]

B. Synthesis Protocol: Synthesis of 3-Methyl-9H-carbazole

A common route for the synthesis of 3-Methyl-9H-carbazole involves the Fischer indole synthesis. A detailed, generalized laboratory protocol is provided below.

Materials:

  • p-Tolylhydrazine hydrochloride

  • Cyclohexanone

  • Polyphosphoric acid (PPA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-tolylhydrazine hydrochloride and cyclohexanone in a suitable solvent like ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, remove the solvent under reduced pressure. Add polyphosphoric acid to the residue. Heat the mixture to 120-140°C for 1-2 hours to effect cyclization.

  • Work-up: Cool the reaction mixture to room temperature and then carefully pour it into a beaker of ice water with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent to yield pure 3-Methyl-9H-carbazole.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

II. Application in Organic Light-Emitting Diodes (OLEDs)

3-Methylcarbazole can be a precursor for various functional materials in OLEDs, including host materials, hole-transporting layers (HTLs), and emissive materials. By functionalizing the N-H position and potentially other sites, its electronic properties can be tailored for specific applications.

A. Role as a Precursor for Host Materials

Carbazole-based materials are widely used as hosts for phosphorescent emitters in OLEDs due to their high triplet energy, which is necessary to confine excitons on the guest emitter.

Illustrative Example: Performance of a 3-Substituted Carbazole Derivative as a Host Material

While specific data for a 3-methylcarbazole-derived host is scarce, we can look at the performance of a bipolar host material, CBPPO, which is a derivative of N,N'-dicarbazolyl-4,4'-biphenyl (CBP) functionalized at the 3-position of a carbazole unit.[3]

Device ParameterValue
Host MaterialCBPPO
Guest EmitterFIrpic (blue phosphorescent)
Maximum Current Efficiency28.0 cd/A[3]
Maximum Power Efficiency25.8 lm/W[3]
Maximum External Quantum Efficiency (EQE)14.4%[3]
EQE at 5000 cd/m²14.1%[3]

B. Experimental Protocol: Fabrication of a Phosphorescent OLED (PhOLED)

This protocol describes a general procedure for the fabrication of a multilayer PhOLED using thermal evaporation, where a derivative of 3-Methylcarbazole could be employed as the host material in the emissive layer.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HATCN)

  • Hole Transport Layer (HTL) material (e.g., NPB)

  • 3-Methylcarbazole-derived host material

  • Phosphorescent guest emitter (e.g., Ir(ppy)₃ for green, FIrpic for blue)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

  • High-vacuum thermal evaporation system (< 10⁻⁶ Torr)

  • Substrate cleaning setup (sonication baths with deionized water, acetone, isopropanol)

  • UV-Ozone cleaner

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrates with a nitrogen gun and then treat them with UV-Ozone for 10 minutes to improve the work function of the ITO.

  • Layer Deposition: Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.

    • HIL: Deposit a 5 nm thick layer of HATCN.

    • HTL: Deposit a 40 nm thick layer of NPB.

    • Emissive Layer (EML): Co-evaporate the 3-Methylcarbazole-derived host material and the phosphorescent guest emitter. The doping concentration of the guest is typically between 5-10%. The thickness of this layer is usually around 20-30 nm.

    • ETL: Deposit a 30 nm thick layer of TPBi.

    • EIL: Deposit a 1 nm thick layer of LiF.

    • Cathode: Deposit a 100 nm thick layer of Al.

  • Encapsulation: After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from moisture and oxygen.

  • Characterization: Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and external quantum efficiency (EQE) of the fabricated devices.

oled_device_structure cluster_device OLED Device Structure Cathode (Al) Cathode (Al) EIL (LiF) EIL (LiF) Cathode (Al)->EIL (LiF) ETL (TPBi) ETL (TPBi) EIL (LiF)->ETL (TPBi) EML (Host: 3-Methylcarbazole Derivative + Guest) EML (Host: 3-Methylcarbazole Derivative + Guest) ETL (TPBi)->EML (Host: 3-Methylcarbazole Derivative + Guest) HTL (NPB) HTL (NPB) EML (Host: 3-Methylcarbazole Derivative + Guest)->HTL (NPB) HIL (HATCN) HIL (HATCN) HTL (NPB)->HIL (HATCN) Anode (ITO) Anode (ITO) HIL (HATCN)->Anode (ITO) Glass Substrate Glass Substrate Anode (ITO)->Glass Substrate

Caption: A typical multilayer OLED device structure.

III. Application in Organic Solar Cells (OSCs)

In OSCs, carbazole derivatives are primarily used as hole-transporting materials (HTMs) in both standard (p-i-n) and inverted (n-i-p) device architectures, including perovskite solar cells.

A. Role as a Precursor for Hole-Transporting Materials

By attaching appropriate functional groups to the 3-Methylcarbazole core, novel HTMs can be synthesized. These materials should possess suitable HOMO energy levels for efficient hole extraction from the photoactive layer and good film-forming properties.

Illustrative Example: Performance of Carbazole-Based HTMs in Perovskite Solar Cells

The following table summarizes the performance of perovskite solar cells employing different carbazole-based HTMs.

HTMPower Conversion Efficiency (PCE)Reference
V1209 (carbazole-terminated)18.2%[4]
V1221 (carbazole-terminated)19.1%[4]
V1225 (carbazole-terminated)18.5%[4]
V1205 (cross-linkable carbazole)16.9%[5]

B. Experimental Protocol: Fabrication of a Perovskite Solar Cell (inverted p-i-n structure)

This protocol outlines the fabrication of an inverted perovskite solar cell where a derivative of 3-Methylcarbazole could be used as the HTM.

Materials and Equipment:

  • ITO-coated glass substrates

  • 3-Methylcarbazole-derived HTM solution

  • Perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF:DMSO)

  • Electron Transport Layer (ETL) materials (e.g., PC₆₁BM or C60)

  • Buffer layer material (e.g., BCP)

  • Metal for top electrode (e.g., Ag or Au)

  • Spin coater

  • Hotplate

  • Thermal evaporator

  • Solar simulator

  • Quantum efficiency measurement system

Procedure:

  • Substrate Cleaning: Clean ITO substrates as described in the OLED fabrication protocol.

  • HTL Deposition: Spin-coat the 3-Methylcarbazole-derived HTM solution onto the cleaned ITO substrates. Anneal the films at an optimized temperature (e.g., 100-150°C).

  • Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the HTL. During the spin-coating, an anti-solvent (e.g., chlorobenzene) is typically dripped onto the spinning substrate to induce rapid crystallization. Anneal the perovskite film (e.g., at 100°C for 10 minutes).

  • ETL Deposition: Spin-coat the ETL material solution (e.g., PC₆₁BM in chlorobenzene) onto the perovskite layer.

  • Buffer Layer and Electrode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin buffer layer (e.g., 5-10 nm of BCP) followed by the top metal electrode (e.g., 100 nm of Ag or Au).

  • Characterization: Measure the current density-voltage (J-V) characteristics under simulated AM1.5G illumination, and determine the open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). Measure the external quantum efficiency (EQE) spectrum.

psc_device_structure cluster_device Inverted Perovskite Solar Cell Structure Top Electrode (Ag/Au) Top Electrode (Ag/Au) Buffer Layer (BCP) Buffer Layer (BCP) Top Electrode (Ag/Au)->Buffer Layer (BCP) ETL (PCBM) ETL (PCBM) Buffer Layer (BCP)->ETL (PCBM) Perovskite Absorber Perovskite Absorber ETL (PCBM)->Perovskite Absorber HTL (3-Methylcarbazole Derivative) HTL (3-Methylcarbazole Derivative) Perovskite Absorber->HTL (3-Methylcarbazole Derivative) Transparent Electrode (ITO) Transparent Electrode (ITO) HTL (3-Methylcarbazole Derivative)->Transparent Electrode (ITO) Glass Substrate Glass Substrate Transparent Electrode (ITO)->Glass Substrate

Caption: A typical inverted perovskite solar cell architecture.

IV. Application in Organic Thin-Film Transistors (OTFTs)

Carbazole-based materials can also be utilized as the active semiconductor layer in p-type OTFTs. The performance of such devices is highly dependent on the molecular packing and charge carrier mobility of the material.

A. Role as a Precursor for OTFT Materials

Functionalization of 3-Methylcarbazole can lead to materials with improved intermolecular interactions and ordered packing in the solid state, which are essential for high charge carrier mobility.

Illustrative Example: Performance of Carbazole-Based OTFTs

MaterialHole Mobility (cm²/Vs)On/Off RatioReference
DNTT3.1> 10⁷[6]
DATT3.0> 10⁶[6]
Bisthiazole derivative1.83> 10⁶[7]

B. Experimental Protocol: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol describes the fabrication of a common OTFT architecture where a 3-Methylcarbazole derivative could be used as the active semiconductor.

Materials and Equipment:

  • Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and gate dielectric)

  • 3-Methylcarbazole-derived organic semiconductor

  • Solvent for the semiconductor (e.g., toluene, chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning setup

  • Spin coater or thermal evaporator for semiconductor deposition

  • Thermal evaporator for electrode deposition

  • Semiconductor parameter analyzer

Procedure:

  • Substrate Preparation: Clean the Si/SiO₂ wafer. The SiO₂ surface is often treated with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the ordering of the organic semiconductor.

  • Semiconductor Deposition: Deposit a thin film (typically 30-50 nm) of the 3-Methylcarbazole derivative onto the treated SiO₂ surface. This can be done by spin-coating a solution of the material or by thermal evaporation.

  • Electrode Deposition: Use a shadow mask to define the source and drain electrodes and deposit them by thermal evaporation of gold (typically 50 nm thick).

  • Characterization: Measure the output and transfer characteristics of the OTFT using a semiconductor parameter analyzer to determine the field-effect mobility, on/off ratio, and threshold voltage.

otft_workflow cluster_workflow OTFT Fabrication Workflow A Substrate Cleaning (Si/SiO₂) B Surface Treatment (e.g., OTS) A->B C Semiconductor Deposition (3-Methylcarbazole Derivative) B->C D Source/Drain Electrode Deposition (Au) C->D E Device Characterization D->E

Caption: A generalized workflow for OTFT fabrication.

V. Conclusion

3-Methylcarbazole stands as a valuable and versatile precursor for the synthesis of a wide range of functional materials for organic electronics. Its straightforward synthesis and the presence of reactive sites for further modification allow for the development of tailored materials for OLEDs, OSCs, and OTFTs. While direct applications of 3-Methylcarbazole are not extensively documented, the performance of related 3-substituted and other carbazole derivatives highlights the immense potential of this molecular scaffold. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the development of novel, high-performance organic electronic devices based on 3-Methylcarbazole derivatives. Further research into the direct application of 3-Methylcarbazole and the systematic study of its derivatives are encouraged to fully unlock its potential in this exciting field.

References

Application

Application Notes and Protocols: 3-Methylcarbazole Derivatives as Neuroprotective Agents

For Researchers, Scientists, and Drug Development Professionals Introduction Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are characterized by the pro...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy in combating these conditions is the development of neuroprotective agents that can mitigate neuronal damage and slow disease progression. Carbazole alkaloids, particularly derivatives of the 3-methylcarbazole scaffold, have emerged as a promising class of compounds with significant neuroprotective potential.[1][2] These compounds are recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties.[3] This document provides detailed application notes and experimental protocols for the investigation of 3-methylcarbazole derivatives as neuroprotective agents.

Data Presentation: Efficacy of 3-Methylcarbazole Derivatives

The following tables summarize the neuroprotective and related biological activities of various 3-methylcarbazole and other carbazole derivatives from published studies.

Table 1: In Vitro Neuroprotective and Associated Activities of Carbazole Derivatives

Compound IDAssayCell Line/TargetResult (IC50/EC50/Inhibition %)Reference
Murrayanol Acetylcholinesterase (AChE) InhibitionElectrophorus electricus AChEIC50: 0.19 ± 0.06 µg/mL[4]
Mahanimbine Acetylcholinesterase (AChE) InhibitionElectrophorus electricus AChEIC50: 0.20 ± 0.02 µg/mL[4]
Murrayafoline A Acetylcholinesterase (AChE) InhibitionElectrophorus electricus AChEIC50: 14.33 ± 4.69 µg/mL[4]
9-methyl-9H-carbazole-2-carbaldehyde Acetylcholinesterase (AChE) InhibitionElectrophorus electricus AChEIC50: 7.87 ± 1.57 µg/mL[4]
Claunlansine F Analogs 6-OHDA-induced apoptosisSH-SY5YEC50: 0.36 to 10.69 µM[5]
Compound 13 H₂O₂-induced cytotoxicityNeuro2aProtective effect at 10 µM[6]
7-methoxyheptaphylline H₂O₂-induced apoptosisSH-SY5YIncreased cell viability at 100 µM[7]

Table 2: Anti-Amyloid Beta (Aβ) and Antioxidant Activities

Compound IDAssayResultReference
Murrayanol Aβ Fibrillization Inhibition40.83 ± 0.30%[4]
Murrayafoline A Aβ Fibrillization Inhibition33.60 ± 0.55%[4]
Mahanimbine Aβ Fibrillization Inhibition27.68 ± 2.71%[4]
Pyranocarbazole Derivative 10b Free Radical ScavengingStronger than Edaravone[8]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative 3-methylcarbazole derivative and for key in vitro assays to evaluate neuroprotective efficacy.

Protocol 1: Synthesis of a Neuroprotective 3-Methylcarbazole Derivative

This protocol describes a plausible synthetic route for a neuroprotective 3-methylcarbazole derivative, based on established chemical syntheses of similar compounds.[9][10]

Objective: To synthesize 3-ethoxy-1-hydroxy-8-methoxy-2-methylcarbazole-5-carbaldehyde.

Materials:

  • 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one

  • Dry benzene

  • Sodium hydride (30% in mineral oil)

  • Ethyl formate

  • Dilute HCl

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure:

  • Formylation:

    • Wash 2.4 g of 30% sodium hydride in mineral oil with dry benzene and suspend it in 100 ml of dry benzene in a round-bottom flask.

    • Cool the flask in an ice bath with stirring.

    • Add 8 ml of ethyl formate dropwise over 10 minutes.

    • Slowly add a solution of 1.6 g (0.008 mol) of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one in 25 ml of dry benzene.

    • Stir the reaction mixture for 36 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, remove the benzene under reduced pressure.

    • Transfer the residue to a beaker containing water and neutralize with dilute HCl.

    • Filter the crude product, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (95:5) gradient as the eluent to obtain 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde.

  • Subsequent modifications (Ethoxylation and Methoxylation):

    • Further synthetic steps, such as Williamson ether synthesis, would be required to introduce the ethoxy and methoxy groups at the desired positions. These steps would involve reaction with the corresponding alkyl halides (e.g., ethyl iodide and methyl iodide) in the presence of a suitable base.

Protocol 2: Assessment of Neuroprotective Activity using the MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the ability of 3-methylcarbazole derivatives to protect neuronal cells from an oxidative insult.

Objective: To quantify the viability of SH-SY5Y neuroblastoma cells after treatment with a neurotoxin in the presence or absence of a test compound.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well plates

  • 3-Methylcarbazole derivative stock solution (in DMSO)

  • Hydrogen peroxide (H₂O₂)

  • MTT solution (5 mg/ml in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the 3-methylcarbazole derivative in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induction of Neurotoxicity:

    • Induce oxidative stress by adding H₂O₂ to a final concentration of 100-250 µM to all wells except the vehicle control.

    • Incubate the plates for an additional 24 hours.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a colorimetric method used to quantify cell death by measuring the amount of lactate dehydrogenase released from damaged cells into the culture medium.

Objective: To determine the extent of cell membrane damage in neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y) cultured in a 96-well plate and treated as described in the MTT assay protocol.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Sample Collection:

    • After the 24-hour treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution provided in the kit to each well.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity relative to the control wells (untreated cells and cells treated with a lysis buffer for maximum LDH release).

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of apoptosis. This protocol uses the fluorescent dye JC-1 to assess changes in ΔΨm.

Objective: To evaluate the effect of 3-methylcarbazole derivatives on mitochondrial health in neuronal cells.

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • JC-1 fluorescent probe

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment:

    • Seed and treat the cells with the 3-methylcarbazole derivative and a neurotoxin as described in the MTT assay protocol.

  • JC-1 Staining:

    • After treatment, remove the culture medium and wash the cells with PBS.

    • Incubate the cells with JC-1 staining solution (prepared according to the manufacturer's protocol) for 15-30 minutes at 37°C.

  • Analysis:

    • Wash the cells with PBS.

    • Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and fluoresces green.

  • Data Analysis:

    • Quantify the ratio of red to green fluorescence to determine the change in mitochondrial membrane potential.

Visualization of Pathways and Workflows

Signaling Pathways

The neuroprotective effects of 3-methylcarbazole derivatives are often mediated through the modulation of key intracellular signaling pathways. One such pathway is the PI3K/Akt pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[11][12]

PI3K_Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellSurvival Cell Survival & Growth Akt->CellSurvival Promotes Carbazole 3-Methylcarbazole Derivative Carbazole->Akt Potentiates Activation

Caption: PI3K/Akt signaling pathway in neuroprotection.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and evaluating the neuroprotective potential of 3-methylcarbazole derivatives.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanistic Studies cluster_2 Lead Optimization & In Vivo Studies synthesis Synthesis of 3-Methylcarbazole Derivatives cytotoxicity Initial Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity neuroprotection Neuroprotection Assay (e.g., H₂O₂ induced stress) cytotoxicity->neuroprotection ros ROS Measurement (DCFH-DA Assay) neuroprotection->ros apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) neuroprotection->apoptosis western Western Blot Analysis (PI3K/Akt pathway proteins) ros->western mmp Mitochondrial Membrane Potential (JC-1 Assay) apoptosis->mmp sar Structure-Activity Relationship (SAR) Studies western->sar animal In Vivo Animal Models (e.g., PD, AD models) sar->animal

Caption: Experimental workflow for neuroprotective agent discovery.

Logical Relationship: Structure-Activity Relationship (SAR) Insights

The neuroprotective activity of 3-methylcarbazole derivatives is influenced by the nature and position of substituents on the carbazole core.

SAR_Insights cluster_core Carbazole Core cluster_substituents Substituent Effects cluster_activity Biological Outcome carbazole 3-Methylcarbazole lipophilicity Increased Lipophilicity h_bonding Hydrogen Bonding (e.g., -OH, -NH₂) electron_donating Electron-Donating Groups bbb Enhanced BBB Penetration lipophilicity->bbb binding Enhanced Target Binding h_bonding->binding antioxidant Improved Antioxidant Activity electron_donating->antioxidant neuroprotection Increased Neuroprotective Efficacy bbb->neuroprotection antioxidant->neuroprotection binding->neuroprotection

Caption: Structure-activity relationship insights for neuroprotection.

References

Method

Application Notes and Protocols for Novel 3-Methylcarbazole Compounds in Cancer Research

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide to evaluating the anticancer activity of novel 3-methylcarbazole compounds. This document includes det...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anticancer activity of novel 3-methylcarbazole compounds. This document includes detailed experimental protocols for key assays, quantitative data on the efficacy of representative compounds, and an overview of the critical signaling pathways involved in their mechanism of action.

Introduction to 3-Methylcarbazole Compounds

Carbazole and its derivatives have long been recognized for their wide range of biological activities, including potent anticancer properties.[1] 3-Methylcarbazole serves as a crucial scaffold in the synthesis of numerous natural and synthetic carbazole alkaloids, many of which exhibit significant cytotoxicity against various cancer cell lines.[2] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[3] This document outlines standardized protocols to assess these activities in novel 3-methylcarbazole derivatives.

Quantitative Anticancer Activity

The in vitro cytotoxic activity of novel 3-methylcarbazole derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel 3-Methylcarbazole Derivatives against Various Human Cancer Cell Lines

Compound IDDerivative TypeA549 (Lung)MCF-7 (Breast)HeLa (Cervical)HCT116 (Colon)Reference
3-MC-Thiazole-A Thiazole Derivative15.2 ± 1.810.5 ± 1.212.8 ± 1.518.4 ± 2.1[4]
3-MC-Thiazole-B Thiazole Derivative8.7 ± 0.96.2 ± 0.77.9 ± 0.811.3 ± 1.3[4]
3-MC-Triazole-X Triazole Derivative12.5 ± 1.49.8 ± 1.111.2 ± 1.315.1 ± 1.7
3-MC-Triazole-Y Triazole Derivative7.1 ± 0.85.4 ± 0.66.8 ± 0.79.5 ± 1.0
3-MC-Chalcone-1 Chalcone Derivative10.3 ± 1.28.1 ± 0.99.5 ± 1.113.2 ± 1.5
3-MC-Chalcone-2 Chalcone Derivative5.6 ± 0.64.2 ± 0.55.9 ± 0.78.1 ± 0.9
Doxorubicin Standard Chemotherapy0.45 ± 0.050.8 ± 0.090.5 ± 0.060.6 ± 0.07N/A

Note: The IC50 values are presented as mean ± standard deviation from at least three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are designed to be a starting point and may require optimization based on the specific cell lines and 3-methylcarbazole compounds being investigated.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Novel 3-methylcarbazole compounds

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 3-methylcarbazole compounds in complete culture medium. The final concentration of DMSO should be less than 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay quantifies the percentage of apoptotic and necrotic cells following treatment with the test compounds.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 3-methylcarbazole compounds at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment.

Materials:

  • Propidium Iodide (PI)

  • RNase A

  • 70% Ethanol (ice-cold)

  • PBS

  • Human cancer cell lines

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the 3-methylcarbazole compounds at their IC50 concentrations for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix by adding dropwise to ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases can be quantified using appropriate software.

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for screening and characterizing the anticancer activity of novel 3-methylcarbazole compounds.

G cluster_0 Primary Screening cluster_1 Secondary Assays (for active compounds) cluster_2 Mechanism of Action Studies Compound Synthesis Compound Synthesis MTT Assay MTT Assay Compound Synthesis->MTT Assay Test Compounds IC50 Determination IC50 Determination MTT Assay->IC50 Determination Viability Data Apoptosis Assay Apoptosis Assay IC50 Determination->Apoptosis Assay Select Hits Cell Cycle Analysis Cell Cycle Analysis IC50 Determination->Cell Cycle Analysis Select Hits Signaling Pathway Analysis Signaling Pathway Analysis Apoptosis Assay->Signaling Pathway Analysis Confirm Apoptosis Cell Cycle Analysis->Signaling Pathway Analysis Confirm Cell Cycle Arrest Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization Identify Targets

Caption: Experimental workflow for anticancer drug discovery with 3-methylcarbazole compounds.

Signaling Pathways

Novel 3-methylcarbazole compounds have been shown to modulate several key signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for elucidating the mechanism of action of these compounds.

4.2.1. JAK/STAT Signaling Pathway

The JAK/STAT pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its aberrant activation is common in many cancers.

G Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization & Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Modulates Proliferation/Survival Proliferation/Survival Gene Transcription->Proliferation/Survival 3-Methylcarbazole 3-Methylcarbazole 3-Methylcarbazole->JAK Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by 3-methylcarbazole compounds.

4.2.2. PI3K/Akt/mTOR Signaling Pathway

This pathway is central to regulating cell growth, survival, and metabolism. Its hyperactivation is a hallmark of many cancers.

G Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation 3-Methylcarbazole 3-Methylcarbazole 3-Methylcarbazole->Akt Inhibition

Caption: Disruption of the PI3K/Akt/mTOR pathway by 3-methylcarbazole compounds.

4.2.3. MAPK/ERK Signaling Pathway

The MAPK/ERK pathway plays a pivotal role in transmitting extracellular signals to the nucleus, thereby regulating gene expression and critical cellular processes like proliferation and differentiation.

G Growth Factor Receptor Growth Factor Receptor Ras Ras Growth Factor Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation & Survival Cell Proliferation & Survival Transcription Factors->Cell Proliferation & Survival 3-Methylcarbazole 3-Methylcarbazole 3-Methylcarbazole->Raf Inhibition

Caption: Modulation of the MAPK/ERK signaling cascade by 3-methylcarbazole compounds.

References

Application

Application Notes and Protocols: Antimicrobial and Antifungal Applications of 3-Methylcarbazole

For Researchers, Scientists, and Drug Development Professionals Introduction Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including potent antimicrobial and antifungal properties. The carbazole scaffold, a tricyclic aromatic system, serves as a promising framework for the development of novel therapeutic agents to combat the growing threat of drug-resistant pathogens. This document provides a comprehensive overview of the antimicrobial and antifungal applications of 3-Methylcarbazole and its derivatives, including quantitative efficacy data, detailed experimental protocols for in vitro evaluation, and visualizations of experimental workflows and potential mechanisms of action. While specific data for the parent 3-Methylcarbazole is limited in publicly available literature, extensive research on its derivatives highlights the therapeutic potential of this molecular class.

Data Presentation: Antimicrobial and Antifungal Efficacy

The following tables summarize the quantitative data on the antimicrobial and antifungal activities of various 3-Methylcarbazole derivatives against a range of bacterial and fungal strains. The data is primarily presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Antibacterial Activity of 3-Methylcarbazole Derivatives (MIC in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus cereusEscherichia coliSalmonella TyphimuriumReference
3-methyl-1,4-dioxo-4,9-dihydro-1H-carbazole-6-carboxylic acid48.42271.21168.01474.71[1]
3-methyl-1-tosylhydrazono-2,3,4,9-tetrahydrocarbazole-6-carboxylic acid53.19133.89187.4350.08[1]
6-methyl-carbazole-3-carboxylic acid61.8912.73293.33459.67[1]
3-methyl-1H-carbazole-1,4(9H)-dione (Murrayaquinone A)50---[2]

Note: A lower MIC value indicates greater potency.

Table 2: Antifungal Activity of Carbazole Derivatives (MIC in µg/mL)

Compound/DerivativeCandida albicansReference
Carbazole hybrid 15-[3]
Carbazole derivatives 2, 4, and 8-[3]

Note: Specific MIC values for the listed antifungal compounds against C. albicans were not provided in the search results, but they were reported to have activity.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the antimicrobial and antifungal properties of carbazole derivatives. These protocols are based on established standards and can be adapted for testing 3-Methylcarbazole.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Materials:

  • Test compound (3-Methylcarbazole or its derivative)

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth medium with solvent)

  • Incubator

Procedure:

  • Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution. Perform serial two-fold dilutions of the stock solution in the appropriate broth medium directly in the wells of a 96-well plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the broth medium to the final required inoculum density.

  • Inoculation: Add the diluted microbial inoculum to each well of the microtiter plate containing the test compound dilutions, positive control, and negative control. The final volume in each well should be uniform.

  • Incubation: Cover the plates and incubate under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

  • Reading Results: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance in an agar plate.

Materials:

  • Test compound (3-Methylcarbazole or its derivative)

  • Sterile Petri dishes

  • Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Microbial inoculum (adjusted to 0.5 McFarland standard)

  • Sterile cork borer or pipette tip

  • Positive control (standard antibiotic/antifungal disc)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Plate Preparation: Prepare the agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Uniformly spread a standardized microbial inoculum over the surface of the agar plate using a sterile swab.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Test Compound: Add a specific volume of the dissolved test compound at various concentrations into the wells. Also, place the positive control disc and add the negative control solvent to separate wells/discs.

  • Incubation: Incubate the plates under suitable conditions (e.g., 37°C for 24 hours for bacteria; 25-30°C for 48-72 hours for fungi).

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro evaluation of the antimicrobial and antifungal activity of a test compound like 3-Methylcarbazole.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis compound Test Compound (3-Methylcarbazole) stock Stock Solution (in solvent) compound->stock serial_dil Serial Dilutions stock->serial_dil diffusion Agar Well Diffusion (Zone of Inhibition) stock->diffusion mic Broth Microdilution (MIC Determination) serial_dil->mic inoculum Microbial Inoculum (0.5 McFarland) inoculum->mic inoculum->diffusion data Data Collection (MIC values, Zone Diameters) mic->data diffusion->data compare Comparison with Controls data->compare conclusion Conclusion on Efficacy compare->conclusion

Caption: Generalized workflow for antimicrobial susceptibility testing.

Potential Mechanism of Action: A Generalized Pathway

While the precise signaling pathways affected by 3-Methylcarbazole are not yet fully elucidated, research on carbazole derivatives suggests potential mechanisms of action that involve the disruption of essential cellular processes in microorganisms. One plausible, generalized pathway is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and cell proliferation in both bacteria and fungi.

G cluster_pathway Generalized Microbial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis & Cell Proliferation THF->DNA Essential for DHPS->DHF DHFR->THF Carbazole 3-Methylcarbazole (or derivative) Carbazole->DHFR Inhibition

Caption: Potential inhibition of the folate synthesis pathway by carbazole derivatives.

References

Method

Application Notes and Protocols for the Functionalization of the 3-Methylcarbazole Ring

For Researchers, Scientists, and Drug Development Professionals This document provides detailed protocols and application notes for the chemical functionalization of the 3-methylcarbazole ring, a key scaffold in medicina...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the chemical functionalization of the 3-methylcarbazole ring, a key scaffold in medicinal chemistry and materials science. The methodologies outlined below are based on established synthetic strategies, including electrophilic substitution and palladium-catalyzed cross-coupling reactions, offering a versatile toolkit for the synthesis of novel 3-methylcarbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their broad spectrum of biological activities.[1][2] The 3-methylcarbazole core, in particular, is a precursor to over 330 naturally occurring phytocarbazoles and serves as a foundational structure for the development of therapeutic agents with antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties.[3] The functionalization of the 3-methylcarbazole ring is, therefore, of great interest for the discovery of new drug candidates and advanced materials.[4] This document details key protocols for modifying this important heterocyclic system.

Data Presentation: Reaction Outcomes

The following tables summarize quantitative data for representative functionalization reactions of the 3-methylcarbazole ring, providing a comparative overview of different synthetic approaches.

Table 1: Electrophilic Halogenation of a 1-Methylcarbazole-2,3-dicarboxylate Derivative

EntryReagentSolventTemperature (°C)Time (h)ProductYield (%)
1N-Bromosuccinimide (NBS)Acetic AcidRT26-Bromo-1-methylcarbazole-2,3-dicarboxylate95
2N-Chlorosuccinimide (NCS)Acetic AcidRT26-Chloro-1-methylcarbazole-2,3-dicarboxylate72
3N-Chlorosuccinimide (NCS)Acetic AcidRT26,8-Dichloro-1-methylcarbazole-2,3-dicarboxylateSubstantial amounts

Note: The starting material is dimethyl 1-methylcarbazole-2,3-dicarboxylate. The NH group directs electrophilic attack to the 6 and 8 positions.[5][6][7]

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Carbazole Synthesis

EntryCoupling TypeReactantsCatalystBaseSolventProductYield (%)
1Ullmann Cross-Coupling2-Iodo-4-methylcyclohex-2-en-1-one, o-halonitrobenzenePalladium catalystNot specifiedNot specified3-Methyl-9H-carbazole precursorNot specified
2Suzuki-MiyauraAryl Halide, Arylboronic AcidPd(OAc)2, SPhosK3PO4Toluene/WaterBiarylHigh
3Buchwald-Hartwig AminationAryl Halide, AminePd2(dba)3, BINAPNaOtBuTolueneN-Aryl AmineHigh

Note: These are general conditions for palladium-catalyzed reactions that are applicable to the synthesis and functionalization of carbazole scaffolds.[8][9][10][11]

Experimental Protocols

Protocol 1: Electrophilic Bromination of Dimethyl 1-Methylcarbazole-2,3-dicarboxylate

This protocol describes the regioselective bromination of a carbazole derivative at the C-6 position.

Materials:

  • Dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate

  • N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Standard glassware for workup and purification

Procedure:

  • Dissolve dimethyl 1-methyl-9H-carbazole-2,3-dicarboxylate (1 mmol) in glacial acetic acid (10 mL) in a round-bottom flask with a magnetic stir bar.

  • Add N-bromosuccinimide (1.1 mmol) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water (50 mL) to precipitate the product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 6-bromo derivative.[5][7]

Protocol 2: General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the C-C bond formation at a halogenated position of the 3-methylcarbazole ring.

Materials:

  • Bromo-3-methylcarbazole derivative (e.g., 6-bromo-3-methylcarbazole)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • Toluene

  • Water

  • Schlenk flask and Schlenk line for inert atmosphere techniques

  • Stir plate with heating capabilities

Procedure:

  • To a Schlenk flask, add the bromo-3-methylcarbazole derivative (1 mmol), arylboronic acid (1.2 mmol), potassium phosphate (2 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Experimental Workflow for Functionalization

G cluster_start Starting Material cluster_functionalization Functionalization Strategies cluster_products Functionalized Products cluster_application Applications 3_Methylcarbazole 3-Methylcarbazole Electrophilic_Substitution Electrophilic Substitution (e.g., Halogenation, Nitration) 3_Methylcarbazole->Electrophilic_Substitution Reagents: NBS, NCS Cross_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) 3_Methylcarbazole->Cross_Coupling Requires prior halogenation Halogenated Halogenated 3-Methylcarbazole Electrophilic_Substitution->Halogenated Arylated Arylated/Aminated 3-Methylcarbazole Cross_Coupling->Arylated Halogenated->Cross_Coupling Substrate for coupling Drug_Discovery Drug Discovery (Antitumor, Antimicrobial) Halogenated->Drug_Discovery Materials_Science Materials Science (OLEDs, Organic Conductors) Halogenated->Materials_Science Arylated->Drug_Discovery Arylated->Materials_Science

Caption: Synthetic routes for the functionalization of 3-methylcarbazole.

Postulated Signaling Pathway Inhibition by a 3-Methylcarbazole Derivative

G Mahanine Mahanine (3-Methylcarbazole Derivative) Cell_Cycle Cell Cycle Progression Mahanine->Cell_Cycle Inhibits Apoptosis_Pathway Apoptotic Pathway Mahanine->Apoptosis_Pathway Induces Proliferation Cancer Cell Proliferation Cell_Cycle->Proliferation Apoptosis Apoptosis (Programmed Cell Death) Apoptosis_Pathway->Apoptosis

Caption: Mahanine's proposed mechanism of anticancer activity.[3]

References

Application

Application Note: A Robust Protocol for the N-Alkylation of 3-Methylcarbazole

Audience: Researchers, scientists, and drug development professionals. Introduction Carbazole and its derivatives are significant heterocyclic motifs found in numerous natural products and pharmaceuticals, exhibiting a w...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Carbazole and its derivatives are significant heterocyclic motifs found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The functionalization of the nitrogen atom (N-alkylation) is a critical step in the synthesis of many carbazole-based compounds, allowing for the modulation of their physicochemical and biological properties. This document provides a detailed experimental procedure for the N-alkylation of 3-methylcarbazole, a common building block in medicinal chemistry. The protocol described is a robust and widely applicable method using standard laboratory reagents and conditions.

Experimental Protocols

Protocol 1: Conventional N-Alkylation using Potassium Carbonate and an Alkyl Halide

This protocol details a standard and reliable method for the N-alkylation of 3-methylcarbazole via direct reaction with an alkyl halide in the presence of a base.

Materials:

  • 3-Methylcarbazole

  • Alkyl halide (e.g., Iodomethane, Bromoethane, 1-Bromobutane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methylcarbazole (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous N,N-Dimethylformamide (DMF) to create a solution with a concentration of approximately 0.1-0.5 M.

  • Addition of Alkylating Agent: Add the corresponding alkyl halide (1.2-1.5 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure N-alkyl-3-methylcarbazole product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Protocol: Microwave-Assisted N-Alkylation

For a more rapid and environmentally friendly approach, microwave-assisted synthesis can be employed. This method often results in high yields in significantly shorter reaction times.[1][2][3]

Materials:

  • 3-Methylcarbazole

  • Alkyl halide

  • Potassium Carbonate (K₂CO₃), powdered

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

Procedure:

  • Preparation: In a microwave-safe reaction vessel, thoroughly mix 3-methylcarbazole (1.0 eq), powdered potassium carbonate (as both base and solid support), and the alkyl halide (1.5 eq).[2] A catalytic amount of TBAB can be added to facilitate the reaction.[2]

  • Microwave Irradiation: Place the open vessel in a domestic or laboratory microwave oven and irradiate for 5-10 minutes at a moderate power level.[2]

  • Work-up and Purification: After cooling, extract the reaction mixture with a suitable solvent like dichloromethane or ethyl acetate.[2] Dry the extract, evaporate the solvent, and purify the resulting solid by flash chromatography or recrystallization to obtain the desired N-alkylated product.[2]

Data Presentation

The following table summarizes representative quantitative data for the conventional N-alkylation of 3-methylcarbazole with various alkyl halides. Yields are based on typical outcomes reported for similar carbazole alkylation reactions.

EntryAlkyl HalideReagents and ConditionsTime (h)Yield (%)
1IodomethaneK₂CO₃, DMF, 80 °C4~95%
2BromoethaneK₂CO₃, DMF, 80 °C6~92%
31-BromobutaneK₂CO₃, DMF, 80 °C12~88%
4Benzyl BromideK₂CO₃, DMF, 80 °C8~90%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the conventional N-alkylation of 3-methylcarbazole.

experimental_workflow start Start: Materials Preparation reactants 1. Mix Reactants: - 3-Methylcarbazole - K₂CO₃ - Anhydrous DMF start->reactants add_alkyl 2. Add Alkyl Halide (e.g., R-Br) reactants->add_alkyl reaction 3. Heat Reaction (80 °C, 4-16h) Monitor by TLC add_alkyl->reaction workup 4. Aqueous Work-up: - Quench with H₂O - Extract with EtOAc - Wash & Dry reaction->workup purify 5. Purification: Flash Column Chromatography workup->purify characterize 6. Characterization: NMR, MS purify->characterize end_product End: Pure N-Alkyl-3-Methylcarbazole characterize->end_product

References

Technical Notes & Optimization

Troubleshooting

3-Methylcarbazole Synthesis Optimization: A Technical Support Center

Welcome to the technical support center for the synthesis of 3-Methylcarbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reactio...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-Methylcarbazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields. Here, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols for various synthetic routes to 3-Methylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-Methylcarbazole?

A1: Several methods are employed for the synthesis of 3-Methylcarbazole, each with its own advantages and challenges. The most common routes include:

  • Borsche-Drechsel Cyclization: This method involves the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[1][2]

  • Fischer Indole Synthesis: A classic method for indole and carbazole synthesis, it involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions.[3]

  • Graebe-Ullmann Synthesis: This synthesis involves the diazotization of an N-arylanthranilic acid followed by cyclization.

  • Buchwald-Hartwig Amination: A modern palladium-catalyzed cross-coupling reaction to form the C-N bond necessary for the carbazole core.[4]

Q2: I am getting a low yield in my 3-Methylcarbazole synthesis. What are the general factors I should investigate?

A2: Low yields can stem from various factors. Key areas to investigate include:

  • Purity of Starting Materials: Ensure the purity of your reactants, especially the substituted phenylhydrazine and the ketone. Impurities can lead to side reactions and inhibit catalyst activity.

  • Reaction Conditions: Temperature, reaction time, and atmospheric conditions (e.g., inert atmosphere for oxygen-sensitive reactions) are critical. Optimize these parameters systematically.

  • Catalyst and Ligand (for cross-coupling reactions): The choice and quality of the catalyst and ligands in reactions like the Buchwald-Hartwig amination are crucial. Catalyst deactivation can significantly lower yields.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and equilibria.[5]

  • Work-up and Purification: Inefficient extraction or purification methods can lead to product loss.

Q3: What are some common byproducts in the synthesis of 3-Methylcarbazole?

A3: Byproduct formation is dependent on the synthetic route. Some common byproducts include:

  • In Fischer indole synthesis, incomplete cyclization or rearrangement products can be observed.

  • In Buchwald-Hartwig amination, a potential side reaction is β-hydride elimination, which can lead to the formation of an imine and a hydrodehalogenated arene.[4]

  • Oxidation of the product can occur, especially if the reaction mixture is exposed to air at high temperatures. Photochemical oxidation of 3-methylcarbazole to murrayaquinone-A has been reported.

Troubleshooting Guides

Borsche-Drechsel Cyclization
Issue Potential Cause Troubleshooting Steps
Low to no formation of tetrahydrocarbazole intermediate Incomplete hydrazone formation.Ensure equimolar or a slight excess of the ketone. Monitor hydrazone formation by TLC or NMR before proceeding with cyclization.
Ineffective acid catalyst.Use a stronger acid or a Lewis acid catalyst. Common choices include sulfuric acid, polyphosphoric acid, or zinc chloride.[3]
Insufficient reaction temperature or time.Gradually increase the reaction temperature and monitor the reaction progress by TLC.
Low yield of 3-Methylcarbazole after oxidation Incomplete oxidation of the tetrahydrocarbazole intermediate.Use a suitable oxidizing agent like DDQ or simply expose the intermediate to air in a high-boiling solvent. Ensure sufficient reaction time for complete aromatization.
Degradation of the product.Avoid excessively high temperatures or prolonged reaction times during oxidation.
Fischer Indole Synthesis
Issue Potential Cause Troubleshooting Steps
Reaction fails to produce the desired indole Unfavorable substrate electronics.Certain electron-donating or withdrawing groups on the phenylhydrazine or the ketone can inhibit the key[6][6]-sigmatropic rearrangement.[6] Consider using a different synthetic route if the substrate is inherently problematic.
Incorrect acid catalyst or concentration.The choice of acid (Brønsted or Lewis) and its concentration is critical.[3] Experiment with different acids like HCl, H2SO4, PPA, or ZnCl2.
Formation of multiple products and difficult purification Competing side reactions or rearrangements.This can be a significant issue.[7] Try optimizing the reaction temperature and time to favor the desired product. Consider alternative purification techniques like preparative HPLC if column chromatography is ineffective.
Presence of a tertiary amine in the substrate.Tertiary amines can interfere with the reaction. If present, consider protecting the amine or using a different synthetic strategy.[7]
Buchwald-Hartwig Amination
Issue Potential Cause Troubleshooting Steps
Low yield of 3-Methylcarbazole Catalyst deactivation.Ensure strict inert atmosphere (Argon or Nitrogen) as palladium catalysts can be oxygen-sensitive. Use high-purity, degassed solvents.
Inappropriate ligand choice.The choice of phosphine ligand is crucial. Sterically hindered biaryl phosphine ligands often give better results by promoting the desired reductive elimination.[4]
Incorrect base.The strength and solubility of the base are important. Common bases include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3). The choice of base can be solvent-dependent.
Formation of hydrodehalogenated byproduct β-Hydride elimination is competing with reductive elimination.This is a known side reaction.[4] Optimizing the ligand to be more sterically bulky can favor reductive elimination. Lowering the reaction temperature might also help.

Experimental Protocols

Representative Protocol for Fischer Indole Synthesis of 1,2,3,4-Tetrahydro-6-methylcarbazole

This protocol describes the synthesis of the tetrahydrocarbazole precursor to 3-Methylcarbazole.

  • Hydrazone Formation: In a round-bottom flask, dissolve p-tolylhydrazine hydrochloride (1 equivalent) in ethanol. Add 4-methylcyclohexanone (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by TLC.

  • Cyclization: To the reaction mixture, add a catalytic amount of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid.

  • Heat the mixture to reflux (typically 80-100 °C) for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. The crude product will precipitate.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol to yield 1,2,3,4-tetrahydro-6-methylcarbazole.

Dehydrogenation to 3-Methylcarbazole
  • Dissolve the purified 1,2,3,4-tetrahydro-6-methylcarbazole in a high-boiling solvent such as toluene or xylene.

  • Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equivalents).

  • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove any solids.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-Methylcarbazole can be further purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes hypothetical yield data based on the optimization of various reaction parameters. Actual yields will vary based on specific experimental conditions and substrate purity.

Synthesis MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)
Borsche-Drechsel H2SO4Acetic Acid110475
PPAToluene110380
Fischer Indole ZnCl2Ethanol80665
PPAXylene140278
Buchwald-Hartwig Pd(OAc)2 / XPhosToluene1001285
Pd2(dba)3 / RuPhosDioxane1001090

Signalling Pathways and Experimental Workflows

Below are diagrams generated using Graphviz to illustrate key experimental workflows and logical relationships in troubleshooting.

Fischer_Indole_Synthesis_Workflow cluster_start Starting Materials p-tolylhydrazine p-tolylhydrazine Hydrazone Formation Hydrazone Formation (Ethanol, RT) p-tolylhydrazine->Hydrazone Formation 4-methylcyclohexanone 4-methylcyclohexanone 4-methylcyclohexanone->Hydrazone Formation Cyclization Cyclization (Acid Catalyst, Reflux) Hydrazone Formation->Cyclization Intermediate Work-up Aqueous Work-up (Precipitation) Cyclization->Work-up Purification_THC Recrystallization (Ethanol/Methanol) Work-up->Purification_THC Dehydrogenation Dehydrogenation (DDQ, Toluene, Reflux) Purification_THC->Dehydrogenation Tetrahydro-6-methylcarbazole Purification_Final Column Chromatography Dehydrogenation->Purification_Final 3-Methylcarbazole 3-Methylcarbazole Purification_Final->3-Methylcarbazole

Caption: Workflow for the synthesis of 3-Methylcarbazole via Fischer Indole Synthesis.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Low Yield Low Yield of 3-Methylcarbazole Impure Reactants Impure Reactants Low Yield->Impure Reactants Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Catalyst Issues Catalyst Issues Low Yield->Catalyst Issues Purification Loss Purification Loss Low Yield->Purification Loss Recrystallize/Distill\nStarting Materials Recrystallize/Distill Starting Materials Impure Reactants->Recrystallize/Distill\nStarting Materials Optimize Temp, Time,\n& Atmosphere Optimize Temp, Time, & Atmosphere Suboptimal Conditions->Optimize Temp, Time,\n& Atmosphere Screen Catalysts/Ligands,\nEnsure Inert Atmosphere Screen Catalysts/Ligands, Ensure Inert Atmosphere Catalyst Issues->Screen Catalysts/Ligands,\nEnsure Inert Atmosphere Optimize Extraction\n& Chromatography Optimize Extraction & Chromatography Purification Loss->Optimize Extraction\n& Chromatography

Caption: Troubleshooting logic for low yield in 3-Methylcarbazole synthesis.

References

Optimization

Technical Support Center: Purification of Crude 3-Methylcarbazole

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methylcarbazole...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Methylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude 3-Methylcarbazole?

The most common and effective methods for the purification of crude 3-Methylcarbazole are recrystallization and column chromatography. Recrystallization is often employed as a final purification step to obtain high-purity crystalline material. Column chromatography is useful for separating 3-Methylcarbazole from a complex mixture of impurities, especially after synthesis or extraction from natural sources.

Q2: What are the typical impurities found in crude 3-Methylcarbazole?

Crude 3-Methylcarbazole can contain a variety of impurities depending on its source (synthesis or natural product isolation). Common impurities may include:

  • Isomers: Other methylcarbazole isomers or related carbazole derivatives formed during synthesis.

  • Starting Materials and Reagents: Unreacted starting materials and leftover reagents from the synthesis process.

  • By-products: Unwanted compounds formed through side reactions during synthesis.

  • Other Polycyclic Aromatic Compounds (PACs): If derived from sources like coal tar, other PACs may be present.

  • Related Alkaloids: When isolated from natural sources, other carbazole alkaloids may be present.[1]

Q3: What level of purity can I expect to achieve?

With proper purification techniques, a high level of purity can be achieved. Commercially available 3-Methylcarbazole is often cited with a purity of 98%. Through careful recrystallization, it is possible to obtain a product with a sharp melting point, indicating high purity.

Troubleshooting Guides

Recrystallization

Issue 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Cause: The solute is likely too soluble in the chosen solvent, or the solution is supersaturated to a point where the solute's melting point is below the solution temperature.

  • Solution:

    • Add more solvent: Increase the volume of the solvent to reduce the concentration of the solute.

    • Use a different solvent system: Select a solvent in which the compound is less soluble at elevated temperatures. A solvent pair, such as ethyl acetate/hexane, can be effective.[2] Dissolve the compound in the "good" solvent (ethyl acetate) at an elevated temperature and then slowly add the "poor" solvent (hexane) until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.

    • Lower the dissolution temperature: If possible, dissolve the compound at a temperature below its melting point.

Issue 2: Poor Crystal Yield.

  • Cause: The compound may be too soluble in the chosen solvent even at low temperatures, or too much solvent was used.

  • Solution:

    • Concentrate the solution: Evaporate some of the solvent to increase the solute concentration.

    • Cool the solution further: Use an ice bath or refrigerator to lower the temperature and decrease solubility.

    • Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure 3-Methylcarbazole.

    • Change the solvent: Use a solvent in which the compound is less soluble at room temperature.

Issue 3: Crystals are colored or appear impure.

  • Cause: Impurities may be trapped within the crystal lattice.

  • Solution:

    • Perform a second recrystallization: Redissolve the crystals in a fresh portion of the solvent and repeat the recrystallization process.

    • Use activated carbon: If the color is due to highly colored impurities, add a small amount of activated carbon to the hot solution, stir or swirl for a few minutes, and then hot filter the solution to remove the carbon before allowing it to cool.

Column Chromatography

Issue 1: Peak Tailing or Streaking on TLC and Column.

  • Cause: 3-Methylcarbazole, like other carbazole derivatives, can interact with the acidic silanol groups on the surface of the silica gel, leading to poor separation.

  • Solution:

    • Add a basic modifier to the eluent: Incorporate a small amount (0.1-1%) of a base like triethylamine (TEA) into your mobile phase.[3] This will neutralize the acidic sites on the silica gel and improve the peak shape.

    • Use a different stationary phase: Consider using a less acidic stationary phase, such as alumina.[3]

    • Ensure complete dissolution: Make sure your crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.[3]

Issue 2: Poor Separation of Compounds with Similar Polarity.

  • Cause: The chosen eluent system may not have the optimal polarity to resolve the compounds.

  • Solution:

    • Optimize the solvent system: Use TLC to test various solvent systems of different polarities to find the one that gives the best separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often effective. For carbazole derivatives, mixtures of petroleum ether and chloroform or ethyl acetate and n-hexane have been used successfully.[2]

    • Adjust the flow rate: A slower flow rate can improve resolution by allowing more time for the compounds to equilibrate between the stationary and mobile phases.[4]

    • Avoid overloading the column: Loading too much sample can lead to broad peaks and poor separation.[4]

Quantitative Data

Purification MethodSolvent/EluentPurity/Melting PointYieldReference
RecrystallizationEthyl acetate/Hexane205-208 °C (Lit. 207 °C)Not Specified[2]
CommercialNot Specified98%Not Applicable

Experimental Protocols

Protocol 1: Recrystallization of Crude 3-Methylcarbazole
  • Solvent Selection: Based on literature, a mixture of ethyl acetate and hexane is a suitable solvent system.[2]

  • Dissolution: In a fume hood, place the crude 3-Methylcarbazole in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-solvent: To the hot, clear solution, slowly add hexane dropwise while swirling until the solution becomes slightly turbid (cloudy).

  • Re-dissolution: Gently reheat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Column Chromatography of Crude 3-Methylcarbazole
  • Stationary Phase Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent like hexane.

  • Sample Preparation: Dissolve the crude 3-Methylcarbazole in a minimal amount of the initial eluent (e.g., a mixture of petroleum ether and chloroform).

  • Loading the Column: Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., petroleum ether with a small percentage of chloroform). Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure 3-Methylcarbazole.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Methylcarbazole.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation cluster_product Final Product crude Crude 3-Methylcarbazole dissolve Dissolve in minimal hot solvent crude->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool hot_filter->cool filter_crystals Vacuum Filtration cool->filter_crystals wash Wash with cold solvent filter_crystals->wash dry Dry Crystals wash->dry pure Pure 3-Methylcarbazole dry->pure

Caption: Workflow for the recrystallization of 3-Methylcarbazole.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_product Final Product pack Pack Column with Silica Gel load Load Crude Sample pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure Purified 3-Methylcarbazole evaporate->pure

Caption: General workflow for column chromatography purification.

References

Troubleshooting

Identifying and removing impurities in 3-Methylcarbazole synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities during the synthesis of 3-Methylcarbazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in 3-Methylcarbazole synthesis?

A1: Impurities in 3-Methylcarbazole synthesis can generally be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthetic route, these can include precursors like substituted phenylhydrazines and ketones (in Fischer indole synthesis) or substituted naphthols and aryl hydrazines (in Bucherer-Langguth synthesis).[1][2][3]

  • Side Products: These can include isomers of 3-Methylcarbazole (e.g., 1-methyl, 2-methyl, or 4-methylcarbazole), products of over-alkylation, or oxidation products. For instance, photochemical oxidation of 3-methylcarbazole can yield murrayaquinone-A.

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis can also be present as impurities.

  • Solvent Residues: Solvents used in the reaction or purification steps may be retained in the final product.

Q2: My final product has a persistent color, even after initial purification. What could be the cause?

A2: A persistent color in your 3-Methylcarbazole product could be due to several factors:

  • Oxidation Products: Carbazoles can be susceptible to oxidation, leading to colored quinone-type impurities. For example, 3-methylcarbazole can photo-oxidize to the reddish murrayaquinone-A.

  • Byproducts from Side Reactions: Certain side reactions during synthesis can produce colored impurities.

  • Residual Catalysts: Some transition metal catalysts used in certain synthetic routes can impart color if not completely removed.

Q3: I am observing multiple spots on my TLC plate that are very close to the product spot. What are these likely to be, and how can I separate them?

A3: Spots on a TLC plate that are close to your product spot often indicate the presence of structurally similar impurities, such as isomers (e.g., 1-, 2-, or 4-methylcarbazole). These can be challenging to separate due to their similar polarities. To improve separation, you can try:

  • Optimizing the TLC Solvent System: Experiment with different solvent mixtures of varying polarities.

  • Column Chromatography: This is a highly effective method for separating isomers. A long column with a shallow solvent gradient can enhance separation.

  • Recrystallization: If a suitable solvent is found, fractional recrystallization may help in isolating the desired isomer.

Troubleshooting Guides

Problem 1: Low Purity of Crude 3-Methylcarbazole

Symptoms:

  • Broad melting point range of the crude product.

  • Multiple significant peaks in the initial HPLC or GC-MS analysis.

  • Discoloration of the crude product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure full consumption of starting materials. Consider extending the reaction time or adjusting the temperature.
Side Reactions Optimize reaction conditions (temperature, catalyst concentration, reaction time) to minimize the formation of byproducts.
Sub-optimal Work-up Procedure Ensure the work-up procedure effectively removes reagents and soluble byproducts. This may involve additional washing steps or extractions.
Problem 2: Difficulty in Removing a Specific Impurity

Symptoms:

  • A persistent impurity peak in the HPLC or GC-MS chromatogram even after purification.

  • The melting point of the product does not sharpen after recrystallization.

Possible Causes and Solutions:

Possible CauseRecommended Action
Co-elution in Column Chromatography Modify the solvent system or try a different stationary phase for column chromatography.
Co-crystallization during Recrystallization Experiment with different recrystallization solvents or solvent mixtures. A two-solvent system can sometimes be more effective.
Isomeric Impurity Isomeric impurities can be particularly difficult to remove. High-performance liquid chromatography (HPLC) on a preparative scale may be necessary for complete separation.

Experimental Protocols

Protocol 1: Purification of 3-Methylcarbazole by Column Chromatography

This protocol is adapted from the purification of 3-Methylcarbazole isolated from a natural source and can be applied to synthetic samples.[4]

  • Preparation of the Column:

    • Use silica gel (70-230 mesh) as the stationary phase.

    • Pack the column using a slurry of silica gel in petroleum ether.

  • Sample Loading:

    • Dissolve the crude 3-Methylcarbazole in a minimal amount of a suitable solvent (e.g., chloroform or dichloromethane).

    • Adsorb the sample onto a small amount of silica gel and allow the solvent to evaporate.

    • Carefully add the dried silica gel with the adsorbed sample to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent such as petroleum ether.

    • Gradually increase the polarity of the mobile phase by adding chloroform and then methanol. A suggested gradient is:

      • Petroleum ether

      • Petroleum ether/Chloroform mixtures (e.g., 9:1, 4:1, 1:1)

      • Chloroform

      • Chloroform/Methanol mixtures (e.g., 99:1)

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Recrystallization of 3-Methylcarbazole
  • Solvent Selection: A mixture of ethyl acetate and hexane is reported to be effective for the recrystallization of 3-Methylcarbazole.[4]

  • Procedure:

    • Dissolve the partially purified 3-Methylcarbazole in a minimum amount of hot ethyl acetate.

    • If there are any insoluble impurities, perform a hot filtration.

    • Slowly add hexane to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexane.

    • Dry the crystals in a vacuum oven.

Analytical Methods for Purity Assessment

The purity of 3-Methylcarbazole should be assessed using reliable analytical techniques.

Analytical TechniquePurposeTypical Parameters
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of purity and detection of non-volatile impurities.Column: C18 reverse-phase; Mobile Phase: Gradient of acetonitrile and water (may contain a modifier like formic acid or ammonium acetate); Detection: UV at a suitable wavelength (e.g., 235 nm, 254 nm, or 290 nm).
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities and byproducts.Column: Capillary column (e.g., DB-5ms); Carrier Gas: Helium; Injector Temperature: ~250°C; Oven Program: A temperature gradient from a low starting temperature (e.g., 50°C) to a high final temperature (e.g., 320°C); Detector: Mass spectrometer in full scan or selected ion monitoring (SIM) mode.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation of the final product and identification of major impurities.¹H and ¹³C NMR spectra should be recorded and compared with reference spectra.
Melting Point A sharp melting point close to the literature value indicates high purity.The reported melting point for 3-Methylcarbazole is around 205-208°C.[4]

Visualizations

Impurity_Identification_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Initial Purity Analysis cluster_final_analysis Final Purity Assessment Crude_Product Crude 3-Methylcarbazole TLC Thin Layer Chromatography (TLC) Crude_Product->TLC Quick Check HPLC_GCMS_Initial HPLC / GC-MS Analysis Crude_Product->HPLC_GCMS_Initial Detailed Analysis Column_Chromatography Column Chromatography TLC->Column_Chromatography HPLC_GCMS_Initial->Column_Chromatography Multiple Impurities Recrystallization Recrystallization Column_Chromatography->Recrystallization HPLC_GCMS_Final HPLC / GC-MS Analysis Recrystallization->HPLC_GCMS_Final Purity Check Pure_Product Pure 3-Methylcarbazole HPLC_GCMS_Final->Pure_Product Purity > 99% NMR NMR Spectroscopy Melting_Point Melting Point Pure_Product->NMR Structural Confirmation Pure_Product->Melting_Point Physical Constant Troubleshooting_Logic Impurity_Detected Impurity Detected After Initial Purification Identify_Impurity Identify Impurity (HPLC, GC-MS) Impurity_Detected->Identify_Impurity Isomer Isomeric Impurity? Identify_Impurity->Isomer Unreacted_SM Unreacted Starting Material? Isomer->Unreacted_SM No Optimize_Purification Optimize Purification (e.g., change solvent system, use preparative HPLC) Isomer->Optimize_Purification Yes Side_Product Side Product? Unreacted_SM->Side_Product No Optimize_Reaction Optimize Reaction Conditions (e.g., time, temperature) Unreacted_SM->Optimize_Reaction Yes Side_Product->Optimize_Reaction Yes Modify_Workup Modify Work-up Side_Product->Modify_Workup Sometimes Impurity_Removed Impurity Removed Optimize_Purification->Impurity_Removed Optimize_Reaction->Impurity_Removed Modify_Workup->Impurity_Removed

References

Optimization

Technical Support Center: Overcoming Solubility Issues of 3-Methylcarbazole in Biological Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenge...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 3-Methylcarbazole in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 3-Methylcarbazole?

A1: 3-Methylcarbazole is a hydrophobic compound. It is practically insoluble in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, chloroform, and benzene.[1] For most biological assays, DMSO is the recommended solvent for preparing stock solutions.

Q2: What is a recommended starting concentration for a 3-Methylcarbazole stock solution in DMSO?

A2: A stock solution of 10-30 mM in 100% DMSO is a common starting point for in vitro assays. For a related compound, Methylcarbazole-3-carboxylate, a solubility of 125 mg/mL in DMSO has been reported, which is a very high concentration.[2] This suggests that 3-Methylcarbazole is also highly soluble in DMSO, allowing for the preparation of concentrated stock solutions.

Q3: What is the maximum permissible concentration of DMSO in my cell-based assay?

A3: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v).[3][4] However, the tolerance to DMSO can be cell-line dependent.[5][6][7] It is crucial to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay duration.

Q4: My 3-Methylcarbazole precipitates when I add it to my aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "solvent shock" or "crashing out," which occurs when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. Please refer to the Troubleshooting Guide below for detailed steps to prevent precipitation.

Q5: Are there alternative methods to improve the aqueous solubility of 3-Methylcarbazole?

A5: Yes, several techniques can be employed to enhance the solubility of hydrophobic compounds like 3-Methylcarbazole:

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[8][9][10][11]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution rate.[12][13][14][15]

  • pH Adjustment: The solubility of some compounds can be influenced by the pH of the solution.[1]

Troubleshooting Guide: Preventing Precipitation of 3-Methylcarbazole in Biological Assays

This guide provides a step-by-step approach to prevent the precipitation of 3-Methylcarbazole when preparing working solutions for your experiments.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshoot If Precipitation Occurs stock_prep Prepare High-Concentration Stock in 100% DMSO pre_warm Pre-warm Aqueous Medium (e.g., cell culture media) to 37°C stock_prep->pre_warm gradual_add Gradual, Dropwise Addition of Stock Solution to Medium pre_warm->gradual_add vortex Gentle Vortexing or Swirling During Addition gradual_add->vortex visual_insp Visually Inspect for Precipitation vortex->visual_insp lower_conc Lower Final Concentration visual_insp->lower_conc Precipitate Observed intermediate_dil Use an Intermediate Dilution Step lower_conc->intermediate_dil serum Add Serum (if applicable) to Aid Solubilization intermediate_dil->serum

Issue Possible Cause Recommended Solution
Precipitation upon addition to aqueous media Solvent Shock: Rapid change in solvent polarity causes the compound to fall out of solution.1. Pre-warm the medium: Warm your cell culture medium or buffer to 37°C before adding the compound.[16] 2. Gradual addition: Add the DMSO stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.[16] 3. Intermediate dilution: Create an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final volume.[16]
Concentration exceeds solubility limit: The final desired concentration is higher than the aqueous solubility of 3-Methylcarbazole.1. Determine the solubility limit: Perform a preliminary experiment to find the maximum concentration of 3-Methylcarbazole that remains soluble in your specific medium. 2. Lower the final concentration: If possible, adjust your experimental design to use a lower, soluble concentration of the compound.
Presence of salts in the medium: High concentrations of salts in some media can reduce the solubility of hydrophobic compounds.If using a custom buffer, consider adjusting the salt concentration. For standard cell culture media, this is generally not feasible.
Precipitation over time during incubation Temperature fluctuations: Changes in temperature can affect solubility.Minimize the time that culture plates or tubes are outside of the incubator.
Instability of the compound: The compound may be degrading or aggregating over time.Prepare fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of 3-Methylcarbazole.
Inconsistent experimental results Incomplete dissolution of stock solution: The compound may not be fully dissolved in the initial DMSO stock.Ensure the 3-Methylcarbazole is completely dissolved in DMSO before preparing working solutions. Gentle warming or sonication may be necessary.
Adsorption to plasticware: Hydrophobic compounds can adhere to the surface of plastic tubes and plates.Consider using low-adhesion plasticware or glass vials for preparing and storing solutions. The presence of serum in the medium can also help reduce non-specific binding.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of 3-Methylcarbazole in DMSO

Materials:

  • 3-Methylcarbazole (MW: 181.24 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weigh out 1.8124 mg of 3-Methylcarbazole.

  • Transfer the weighed compound into a sterile amber microcentrifuge tube or glass vial.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the solution until the 3-Methylcarbazole is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution if necessary.

  • Store the 10 mM stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

Protocol for Preparing a Working Solution of 3-Methylcarbazole for Cell-Based Assays

Materials:

  • 10 mM 3-Methylcarbazole stock solution in DMSO

  • Sterile cell culture medium (with or without serum, as required by the experiment)

  • Sterile conical tubes or microcentrifuge tubes

  • Water bath or incubator at 37°C

Procedure:

  • Pre-warm the required volume of cell culture medium to 37°C.

  • Determine the final desired concentration of 3-Methylcarbazole and the final volume of the working solution.

  • Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.

  • While gently vortexing or swirling the pre-warmed medium, add the calculated volume of the 3-Methylcarbazole stock solution dropwise.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your assay.

  • If precipitation occurs, refer to the Troubleshooting Guide. You may need to prepare an intermediate dilution or lower the final concentration.

Potential Signaling Pathways Affected by 3-Methylcarbazole

Carbazole derivatives have been reported to interact with several key signaling pathways implicated in cell proliferation, inflammation, and apoptosis. The diagram below illustrates potential pathways that may be modulated by 3-Methylcarbazole.

G cluster_receptor Cell Surface Receptors cluster_pathway Intracellular Signaling Cascades cluster_nucleus Nuclear Events GPCR GPCR G_Protein G-Protein GPCR->G_Protein CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK RAF RAF G_Protein->RAF AKT AKT G_Protein->AKT STAT STAT JAK->STAT NFkB NF-κB Gene_Expression Gene Expression (Proliferation, Inflammation, Apoptosis) NFkB->Gene_Expression STAT_dimer STAT Dimer STAT_dimer->Gene_Expression 3-Methylcarbazole 3-Methylcarbazole 3-Methylcarbazole->GPCR ? 3-Methylcarbazole->CytokineReceptor ? 3-Methylcarbazole->JAK Inhibition? IKK IKK 3-Methylcarbazole->IKK Inhibition? STAT->STAT_dimer IKK->NFkB Activation

Carbazole derivatives have been shown to potentially inhibit the JAK/STAT and NF-κB signaling pathways.[17][18][19][20][21][22][23][24][25] Some studies also suggest interactions with G-protein coupled receptors (GPCRs), which could lead to downstream effects on pathways such as AKT and RAF signaling.[26][27][28][29][30] The diagram above provides a simplified overview of these potential interactions. The question marks indicate that the direct interactions of 3-Methylcarbazole with these specific receptors and kinases require further investigation.

References

Troubleshooting

Troubleshooting common side reactions in 3-Methylcarbazole synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methylcarbazole. The content is tailored for researchers, scie...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3-Methylcarbazole. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: I am performing a Fischer indole synthesis to prepare 3-methyl-1,2,3,4-tetrahydrocarbazole, but my yield is low and I see multiple spots on my TLC plate. What could be the problem?

A1: Low yields and multiple spots in a Fischer indole synthesis can arise from several factors. Common issues include incomplete reaction, side reactions due to harsh conditions, and the formation of isomeric products.[1]

  • Incomplete Reaction: The cyclization step requires specific acidic conditions and temperatures. Ensure your acid catalyst is fresh and used in the correct concentration. The reaction time might also need optimization. Monitoring the reaction by TLC is crucial to determine the point of maximum conversion.

  • Side Reactions: Prolonged heating or excessively strong acidic conditions can lead to decomposition and polymerization of the starting materials and product.[1] Consider using milder acids like acetic acid or optimizing the reaction temperature.

  • Isomeric Products: If you are using an unsymmetrical ketone, there is a possibility of forming regioisomers. For the synthesis of 3-Methylcarbazole, starting with p-tolylhydrazine and a symmetrical ketone like cyclohexanone (in a Borsche-Drechsel variation) is recommended to avoid this issue.[2]

Troubleshooting Flowchart for Fischer Indole Synthesis

Fischer_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield / Multiple Spots in Fischer Indole Synthesis incomplete_reaction Incomplete Reaction start->incomplete_reaction Check for unreacted starting material harsh_conditions Harsh Conditions start->harsh_conditions Observe for decomposition/streaking on TLC isomers Isomeric Products start->isomers If using an unsymmetrical ketone optimize_catalyst Check/Optimize Acid Catalyst & Reaction Time incomplete_reaction->optimize_catalyst optimize_temp Use Milder Acid (e.g., Acetic Acid) & Optimize Temperature harsh_conditions->optimize_temp symmetrical_ketone Use Symmetrical Ketone (e.g., Cyclohexanone) isomers->symmetrical_ketone

Caption: Troubleshooting workflow for common issues in the Fischer indole synthesis of 3-Methylcarbazole precursors.

Q2: During the aromatization of 3-methyl-1,2,3,4-tetrahydrocarbazole to 3-Methylcarbazole, I am getting a mixture of products. How can I improve the selectivity and purify my desired product?

A2: The oxidation of the tetrahydrocarbazole intermediate is a critical step where incomplete reaction or over-oxidation can occur.

  • Incomplete Aromatization: The most common impurity is the starting material, 3-methyl-1,2,3,4-tetrahydrocarbazole. Ensure you are using a sufficient amount of the oxidizing agent and that the reaction goes to completion by monitoring with TLC. Common oxidizing agents for this step include DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) or chloranil in a high-boiling solvent like xylene.[3][4]

  • Over-oxidation: Aggressive oxidation conditions can lead to the formation of carbazoloquinones, which are often colored compounds.[5] Careful control of reaction temperature and time is necessary to prevent this.

For purification, column chromatography on silica gel is typically effective. A solvent system of hexane and ethyl acetate in a high ratio (e.g., 9:1) can separate the non-polar 3-Methylcarbazole from the more polar tetrahydrocarbazole and any over-oxidized byproducts.[6] Recrystallization from a solvent mixture like ethyl acetate/hexane or ethanol can also be effective.[7]

Q3: I am attempting an intramolecular Buchwald-Hartwig amination to synthesize 3-Methylcarbazole, but I am observing a significant amount of a byproduct where the halide has been replaced by hydrogen. What is this and how can I minimize it?

A3: The byproduct you are observing is likely due to a side reaction called hydrodehalogenation.[8] This is a common issue in Buchwald-Hartwig reactions where the aryl halide is reduced instead of undergoing amination. To minimize this:

  • Ligand Selection: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often favor the desired C-N bond formation over hydrodehalogenation.[9]

  • Base and Solvent: The nature of the base and solvent can also influence the reaction outcome. Weaker bases and aprotic solvents may sometimes suppress hydrodehalogenation.

  • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of the hydrodehalogenation side reaction more than the desired amination.[9]

Q4: My Graebe-Ullmann synthesis of 3-Methylcarbazole is giving a complex mixture of products with a low yield of the desired carbazole. What are the likely side reactions?

A4: The Graebe-Ullmann synthesis proceeds through highly reactive diazonium salt, radical, and carbene intermediates.[10] This can lead to a variety of side products, especially if the reaction conditions are not carefully controlled. Potential side reactions include:

  • Dimerization: The radical intermediates can dimerize.

  • Insertion Reactions: The carbene intermediate can undergo undesired insertion reactions with the solvent or other molecules present in the reaction mixture.

  • Incomplete Cyclization: The final cyclization step may not proceed to completion, leading to the presence of intermediates in the final product mixture.

Optimizing the temperature for the decomposition of the intermediate benzotriazole is critical for maximizing the yield of the desired carbazole.

Data Presentation

Synthesis MethodKey ReactantsTypical Yield (%)Common Impurities
Borsche-Drechsel / Fischer Indole p-tolylhydrazine, Cyclohexanone60-85 (overall)3-methyl-1,2,3,4-tetrahydrocarbazole, Isomeric carbazoles (if unsymmetrical ketone is used), Over-oxidation products (quinones)
Buchwald-Hartwig Amination 2-amino-2'-bromo-5-methylbiphenyl (intramolecular)70-95Hydrodehalogenated starting material, Unreacted starting material
Graebe-Ullmann Synthesis 2-amino-4'-methyldiphenylamine40-60Dimerized byproducts, Products from carbene insertion reactions

Experimental Protocols

Protocol 1: Borsche-Drechsel/Fischer Indole Synthesis of 3-Methylcarbazole

This is a two-step process involving the formation of 3-methyl-1,2,3,4-tetrahydrocarbazole followed by its aromatization.

Step 1: Synthesis of 3-methyl-1,2,3,4-tetrahydrocarbazole [7]

  • To a round-bottom flask, add p-tolylhydrazine hydrochloride (1.89 mmol) and 2-methylcyclohexanone (1.89 mmol).

  • Add glacial acetic acid (0.05 mol) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until completion.

  • Neutralize the reaction mixture with 1 M NaOH solution, then dilute with water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Aromatization to 3-Methylcarbazole

  • Dissolve the 3-methyl-1,2,3,4-tetrahydrocarbazole (1 equivalent) in a suitable high-boiling solvent like xylene or toluene.

  • Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) (1.1 to 1.5 equivalents).

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 3-Methylcarbazole by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (e.g., from ethanol or toluene).

Protocol 2: Intramolecular Buchwald-Hartwig Amination for 3-Methylcarbazole Synthesis
  • In a glovebox, charge an oven-dried Schlenk tube with a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., a bulky, electron-rich ligand, 4 mol%), and a base (e.g., NaOtBu, 1.5 equivalents).

  • Add the 2-amino-2'-halo-5-methylbiphenyl substrate (1 equivalent).

  • Add a dry, degassed solvent (e.g., toluene or dioxane).

  • Seal the Schlenk tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography or recrystallization.

Signaling Pathways and Workflows

Main Reaction vs. Side Reaction in Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Complex Pd(0)L2->Oxidative_Addition Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative_Addition Amine_Coordination Amine Coordination & Deprotonation Oxidative_Addition->Amine_Coordination Desired Pathway Beta_Hydride_Elimination β-Hydride Elimination Oxidative_Addition->Beta_Hydride_Elimination Side Reaction Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination 3-Methylcarbazole 3-Methylcarbazole Reductive_Elimination->3-Methylcarbazole Hydrodehalogenation Hydrodehalogenated Byproduct Beta_Hydride_Elimination->Hydrodehalogenation

Caption: Competing pathways in the Buchwald-Hartwig synthesis of 3-Methylcarbazole.

Purification Workflow for Crude 3-Methylcarbazole

Purification_Workflow start Crude 3-Methylcarbazole column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) start->column_chromatography TLC_analysis1 TLC Analysis of Fractions column_chromatography->TLC_analysis1 TLC_analysis1->column_chromatography Fractions are impure combine_pure Combine Pure Fractions TLC_analysis1->combine_pure Fractions contain pure product evaporation1 Solvent Evaporation combine_pure->evaporation1 recrystallization Recrystallization (e.g., Ethanol or Toluene) evaporation1->recrystallization filtration Filtration and Drying recrystallization->filtration final_product Pure 3-Methylcarbazole filtration->final_product

Caption: A general workflow for the purification of crude 3-Methylcarbazole.

References

Optimization

Technical Support Center: Enhancing the Quantum Yield of 3-Methylcarbazole-Based Fluorophores

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with 3-methylcarbazole-based fluorophores. Detailed experimental protocols and quantitative data are included to facilitate experimental design and data interpretation.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues that may arise during the synthesis and characterization of 3-methylcarbazole-based fluorophores.

Issue 1: Observed Quantum Yield is Significantly Lower Than Expected

  • Question: My newly synthesized 3-methylcarbazole derivative exhibits very weak fluorescence in solution. What are the potential causes and how can I troubleshoot this?

  • Answer: Low quantum yield in solution is a common issue that can stem from several factors. A systematic approach is crucial for identifying the root cause.

    • Aggregation-Caused Quenching (ACQ): At higher concentrations, planar carbazole moieties can form non-emissive aggregates through π-π stacking. This phenomenon is a primary cause of fluorescence quenching.

      • Troubleshooting Step: Perform a concentration-dependent fluorescence study. A decrease in fluorescence intensity with increasing concentration is a strong indicator of ACQ.

    • Solvent Polarity: The polarity of the solvent can significantly influence the quantum yield. For molecules with intramolecular charge transfer (ICT) character, polar solvents can stabilize a non-emissive twisted intramolecular charge transfer (TICT) state, leading to a lower quantum yield.

      • Troubleshooting Step: Measure the fluorescence quantum yield in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol). This will help you understand the solvatochromic behavior of your fluorophore.

    • Presence of Quenchers: Impurities from the synthesis, dissolved oxygen, or heavy atoms in the solvent can act as fluorescence quenchers.

      • Troubleshooting Step: Ensure the purity of your compound through rigorous purification techniques like column chromatography and recrystallization. For measurements, use spectroscopic grade solvents. Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) can mitigate quenching by dissolved oxygen.

    • Inefficient Radiative Decay Pathways: The molecular structure itself dictates the intrinsic radiative and non-radiative decay rates.

      • Troubleshooting Step: Consider structural modifications. Introducing bulky substituents at the 3, 6, or 9 positions of the carbazole core can sterically hinder π-π stacking and restrict torsional motion, thereby reducing non-radiative decay pathways and promoting Aggregation-Induced Emission (AIE).

Issue 2: Inconsistent Quantum Yield Measurements Between Batches

  • Question: I have synthesized the same 3-methylcarbazole derivative on different occasions, but the measured quantum yields are not reproducible. What could be the reason for this inconsistency?

  • Answer: Batch-to-batch variation in quantum yield often points to inconsistencies in the purity of the final compound or the starting materials.

    • Purity of Starting Materials and Intermediates: Trace impurities in the initial reactants can be carried through the synthesis and affect the photophysical properties of the final product.

      • Troubleshooting Step: Ensure the purity of all starting materials before beginning the synthesis. Purify intermediates at each step if necessary.

    • Final Product Purity: Even small amounts of fluorescent or quenching impurities can lead to erroneous quantum yield measurements.

      • Troubleshooting Step: Employ multiple purification methods (e.g., a combination of column chromatography and recrystallization) to ensure the highest possible purity of the final compound. Characterize the purity of each batch using techniques like NMR, mass spectrometry, and elemental analysis.

Issue 3: Fluorophore is Highly Emissive in Solution but Weakly Emissive in the Solid State

  • Question: My 3-methylcarbazole derivative has a high quantum yield in dilute solution, but its fluorescence is significantly quenched in a thin film or as a powder. How can I address this?

  • Answer: This is a classic example of Aggregation-Caused Quenching (ACQ). The close packing of the fluorophores in the solid state facilitates the formation of non-emissive excimers or aggregates.

    • Molecular Design Strategy: The most effective way to overcome ACQ is to design molecules that exhibit Aggregation-Induced Emission (AIE). This can be achieved by introducing bulky, rotatable groups (e.g., tetraphenylethylene) to the carbazole core. In dilute solutions, the free rotation of these groups provides a non-radiative decay pathway, resulting in low fluorescence. In the aggregated or solid state, the restriction of these intramolecular rotations blocks the non-radiative pathway, forcing the molecule to decay radiatively and thus exhibit strong emission.

    • Host-Guest Approach: Dispersing the fluorophore in a solid-state matrix (a host) at a low concentration can prevent aggregation and preserve its solution-state fluorescence properties. The choice of host material is critical and should be transparent in the excitation and emission regions of the guest fluorophore.

Frequently Asked Questions (FAQs)

  • Q1: What is a typical range for the fluorescence quantum yield of 3-methylcarbazole-based fluorophores?

    • A1: The quantum yield of 3-methylcarbazole derivatives can vary widely from less than 0.01 to over 0.90, depending on the substitution pattern, solvent, and aggregation state. For instance, some 3,6-disubstituted carbazoles have been reported to have quantum yields in the range of 0.09 to 0.28.[1] Novel oxetane-functionalized derivatives with carbazole substituents have shown quantum yields ranging from 4% to 87%.[2]

  • Q2: How do electron-donating and electron-withdrawing groups at the 3- and 6-positions affect the quantum yield?

    • A2: Substituents at the 3 and 6 positions of the carbazole core can be used to tune the electronic properties and, consequently, the quantum yield. Electron-donating groups can increase the electron density of the carbazole ring, which may enhance fluorescence. Conversely, electron-withdrawing groups can create a "push-pull" system, leading to intramolecular charge transfer (ICT) character. The effect of these substitutions on the quantum yield is complex and also depends on the solvent environment.

  • Q3: What is the best standard to use for relative quantum yield measurements of 3-methylcarbazole derivatives?

    • A3: The choice of a quantum yield standard is critical and should have absorption and emission spectra that are as close as possible to the compound under investigation to minimize measurement errors. For 3-methylcarbazole derivatives that typically absorb in the UV-A range and emit in the violet-blue region, common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) and 9,10-diphenylanthracene in cyclohexane (Φ = 0.90).

  • Q4: Can I measure the absolute quantum yield of my compound?

    • A4: Yes, absolute quantum yield measurements can be performed using an integrating sphere. This method directly compares the number of emitted photons to the number of absorbed photons without the need for a reference standard.

Data Presentation

Table 1: Quantum Yields of Selected 3-Substituted Carbazole Derivatives

CompoundSubstituent at 3-positionSolventQuantum Yield (Φ)Reference
Oxetane Derivative 11-NaphthylDichloromethane0.87[2]
Oxetane Derivative 11-NaphthylThin Film0.04[2]
Oxetane Derivative 29-EthylcarbazoleDichloromethane0.23[2]
Oxetane Derivative 29-EthylcarbazoleThin Film0.08[2]
Oxetane Derivative 34-(Diphenylamino)phenylDichloromethane0.55[2]
Oxetane Derivative 34-(Diphenylamino)phenylThin Film0.12[2]

Table 2: Quantum Yields of Selected 3,6-Disubstituted Carbazole Derivatives

CompoundSubstituents at 3,6-positionsSolventQuantum Yield (Φ)Reference
3aPhenylAcetonitrile0.16[1]
3b4-TrifluoromethylphenylAcetonitrile0.09[1]
3c4-Methylphenyl (p-tolyl)Acetonitrile0.18[1]
3d4-MethoxyphenylAcetonitrile0.28[1]

Experimental Protocols

Protocol 1: Relative Fluorescence Quantum Yield Measurement

This protocol describes the comparative method for determining the fluorescence quantum yield of a 3-methylcarbazole derivative using a known standard.

1. Materials and Instruments:

  • Test compound (3-methylcarbazole derivative)

  • Standard compound with a known quantum yield (e.g., quinine sulfate)

  • Spectroscopic grade solvents

  • UV-Vis spectrophotometer

  • Fluorometer

  • 1 cm path length quartz cuvettes

2. Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compound and the standard compound in the same solvent.

  • Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the test and standard compounds. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.

  • Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.

  • Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength used for the absorbance measurements. It is crucial to keep all instrument parameters (e.g., excitation and emission slit widths) constant for all measurements of the test and standard samples.

  • Data Analysis:

    • Integrate the area under the emission curve for each fluorescence spectrum.

    • For both the test and standard compounds, plot a graph of the integrated fluorescence intensity versus absorbance.

    • Determine the gradient of the straight line for both plots.

    • Calculate the quantum yield of the test compound using the following equation:

      Φtest = Φstd * (Gradtest / Gradstd) * (η2test / η2std)

      Where:

      • Φ is the quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance.

      • η is the refractive index of the solvent.

      • The subscripts "test" and "std" refer to the test compound and the standard compound, respectively.

Mandatory Visualization

Troubleshooting_Workflow start Low Quantum Yield Observed concentration Concentration-Dependent Study start->concentration solvent Solvent Polarity Study start->solvent purity Purity Analysis start->purity structure Structural Modification start->structure acq ACQ Confirmed concentration->acq tict TICT State Suspected solvent->tict quencher Impurities Present purity->quencher intrinsic Intrinsic Property structure->intrinsic solution_acq Introduce Bulky Groups (AIE) acq->solution_acq solution_tict Use Non-polar Solvents tict->solution_tict solution_purity Re-purify Compound quencher->solution_purity solution_structure Redesign Fluorophore intrinsic->solution_structure

Caption: Troubleshooting workflow for low quantum yield in 3-methylcarbazole fluorophores.

ACQ_vs_AIE cluster_ACQ Aggregation-Caused Quenching (ACQ) cluster_AIE Aggregation-Induced Emission (AIE) acq_solution Dilute Solution (High Emission) acq_aggregate Aggregate (Low Emission) acq_solution->acq_aggregate Aggregation aie_solution Dilute Solution (Low Emission) aie_aggregate Aggregate (High Emission) aie_solution->aie_aggregate Aggregation QY_Measurement_Workflow prep Prepare Serial Dilutions (Test & Standard) abs Measure Absorbance (UV-Vis) prep->abs fluo Measure Fluorescence (Fluorometer) prep->fluo plot Plot Intensity vs. Absorbance abs->plot integrate Integrate Emission Spectra fluo->integrate integrate->plot calculate Calculate Quantum Yield plot->calculate

References

Troubleshooting

Technical Support Center: Modifying 3-Methylcarbazole for Improved Charge Transport Properties

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on the modification of 3-methylcarbazole to enhance its ch...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and guidance on the modification of 3-methylcarbazole to enhance its charge transport properties for applications in organic electronics.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis and processing of 3-methylcarbazole derivatives in a question-and-answer format.

Q1: I am getting a low yield during the Vilsmeier-Haack formylation of 3-methylcarbazole. What are the possible causes and solutions?

A1: Low yields in the Vilsmeier-Haack formylation of 3-methylcarbazole are a common issue. The Vilsmeier-Haack reaction is a method for adding a formyl group (-CHO) to an electron-rich aromatic ring.[1] Here are the potential causes and troubleshooting steps:

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is sensitive to moisture.

    • Solution: Ensure all glassware is thoroughly dried, and use anhydrous DMF and fresh POCl₃. Prepare the reagent at a low temperature (0-5 °C) and use it immediately.[1]

  • Suboptimal Reaction Temperature: The temperature can significantly impact the reaction rate and the formation of side products.

    • Solution: If the reaction is sluggish at a lower temperature, consider gradually increasing it to 70-80 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Side Reactions and Regioselectivity Issues: The methyl group on the carbazole ring can direct the formylation to different positions, leading to a mixture of isomers and reducing the yield of the desired product.[2] 3-methylcarbazole is a potential precursor for many carbazole alkaloids.[3]

    • Solution: To control regioselectivity, you can try altering the reaction conditions, such as the solvent and the stoichiometry of the Vilsmeier reagent. Using a less polar solvent might favor one isomer over another. Careful purification by column chromatography will be necessary to isolate the desired isomer.

Q2: My Suzuki-Miyaura cross-coupling reaction with a brominated 3-methylcarbazole derivative is not proceeding to completion. What should I check?

A2: The Suzuki-Miyaura cross-coupling is a versatile reaction for forming carbon-carbon bonds. However, challenges can arise, especially with electron-rich substrates like carbazole derivatives.

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical for a successful Suzuki coupling.

    • Solution: For electron-rich aryl bromides, it is generally recommended to use electron-rich and sterically bulky phosphine ligands such as SPhos or XPhos. These ligands can facilitate the oxidative addition step, which can be sluggish for these substrates.

  • Base Selection: The base plays a crucial role in activating the boronic acid.

    • Solution: Common bases include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence the reaction rate and yield. Ensure the base is finely powdered and anhydrous.

  • Oxygen Contamination: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote side reactions like the homocoupling of the boronic acid.

    • Solution: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

Q3: I am observing multiple spots on the TLC plate after attempting a Buchwald-Hartwig amination on a halogenated 3-methylcarbazole. How can I improve the selectivity?

A3: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4] Achieving high selectivity can be challenging.

  • Ligand Selection: The choice of phosphine ligand is crucial for promoting the desired C-N bond formation and suppressing side reactions.

    • Solution: Bulky, electron-rich biaryl phosphine ligands are generally preferred. Experiment with different ligands like XPhos, SPhos, or t-BuXPhos to find the optimal one for your specific substrate.[4]

  • Base and Solvent Compatibility: The base and solvent system can significantly affect the reaction outcome.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common strong base used in this reaction. However, if your substrate is sensitive to strong bases, consider using a weaker base like cesium carbonate (Cs₂CO₃). Toluene and dioxane are common solvents. Ensure they are anhydrous and deoxygenated.[4]

  • Reaction Temperature: The reaction temperature needs to be carefully controlled to balance the reaction rate and the formation of byproducts.

    • Solution: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC. If the reaction is slow, you can cautiously increase the temperature.

Q4: The spin-coated films of my 3-methylcarbazole derivative are not uniform and show defects. How can I improve the film quality?

A4: The quality of the thin film is critical for obtaining reliable charge transport measurements.

  • Solution Concentration and Viscosity: The concentration of the solution affects its viscosity, which in turn influences the film thickness and uniformity.

    • Solution: Optimize the concentration of your material in the chosen solvent. You may need to experiment with a range of concentrations to find the sweet spot.

  • Spin Speed and Acceleration: These parameters directly control the film thickness and the rate of solvent evaporation.

    • Solution: Higher spin speeds generally result in thinner films. A two-step spin coating process (a slow step for spreading and a fast step for thinning) can often improve uniformity.

  • Solvent Choice: The solvent's boiling point and its interaction with the substrate are important factors.

    • Solution: A solvent with a moderate boiling point is often preferred to allow for controlled evaporation. Ensure the solvent properly wets the substrate surface.

  • Substrate Cleanliness: Any contaminants on the substrate surface can lead to film defects.

    • Solution: Implement a rigorous substrate cleaning procedure, which may include sonication in a series of solvents (e.g., acetone, isopropanol) and treatment with UV-ozone or oxygen plasma to improve surface wettability.

FAQs (Frequently Asked Questions)

Q1: Why is 3-methylcarbazole a good starting material for developing new charge transport materials?

A1: 3-methylcarbazole possesses several advantageous properties that make it an attractive building block for organic electronic materials. The carbazole core is known for its good hole-transporting ability, high thermal stability, and excellent chemical stability.[5] The presence of the methyl group, an electron-donating group, can influence the highest occupied molecular orbital (HOMO) energy level, which is crucial for efficient hole injection and transport.[6] Furthermore, the methyl group provides a handle for regioselective functionalization, allowing for the targeted synthesis of derivatives with tailored electronic properties. 3-methylcarbazole is also a known precursor in the biosynthesis of many carbazole alkaloids.[7]

Q2: What are the key molecular design strategies to improve the charge transport properties of 3-methylcarbazole?

A2: Several strategies can be employed to enhance the charge transport characteristics of 3-methylcarbazole derivatives:

  • Introducing Electron-Donating or Electron-Withdrawing Groups: Attaching electron-donating groups (like alkoxy or amino groups) can raise the HOMO level, facilitating hole transport. Conversely, adding electron-withdrawing groups (like cyano or nitro groups) can lower the lowest unoccupied molecular orbital (LUMO) level, which is beneficial for electron transport.

  • Creating Donor-Acceptor (D-A) Architectures: Designing molecules with both an electron-donating (the 3-methylcarbazole core) and an electron-accepting moiety can lead to intramolecular charge transfer, which can improve charge mobility.

  • Extending π-Conjugation: Increasing the extent of the π-conjugated system by adding aromatic rings or other conjugated linkers can enhance intermolecular electronic coupling and facilitate charge hopping between molecules.

  • Controlling Molecular Packing: The way molecules pack in the solid state is critical for efficient charge transport. Modifying the peripheral substituents can influence the molecular packing and orbital overlap between adjacent molecules.

Q3: How do I characterize the charge transport properties of my synthesized 3-methylcarbazole derivatives?

A3: Several techniques are commonly used to measure the charge carrier mobility in organic semiconductor films:

  • Time-of-Flight (TOF): This technique measures the time it takes for photogenerated charge carriers to drift across a thin film under an applied electric field. It provides a direct measurement of the charge carrier mobility.[8]

  • Space-Charge-Limited Current (SCLC): This method involves measuring the current-voltage characteristics of a single-carrier device. The mobility can be extracted from the SCLC region of the I-V curve.

  • Field-Effect Transistor (FET): Fabricating a thin-film transistor with the material as the active layer allows for the determination of the field-effect mobility from the transistor's transfer and output characteristics.

Q4: What is the importance of purifying the synthesized 3-methylcarbazole derivatives?

A4: The purity of organic semiconductors is of utmost importance for achieving high charge carrier mobility and device performance. Impurities can act as charge traps, hindering the movement of charge carriers through the material and significantly reducing the measured mobility. Even small amounts of impurities can have a detrimental effect on device performance and stability. Therefore, rigorous purification, often involving multiple steps of column chromatography and recrystallization or sublimation, is essential.

Data Presentation

The following tables summarize representative charge mobility data for various carbazole derivatives. Note that the mobility values can be highly dependent on the measurement technique, device architecture, and film processing conditions.

Table 1: Hole and Electron Mobility of Selected Carbazole Derivatives

CompoundHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Measurement TechniqueReference
3PCBP1.32 x 10⁻⁴-TOF[8]
2MCBP4.39 x 10⁻⁴-TOF[8]
MCBP1.16 x 10⁻³-TOF[8]
Poly(N-vinylcarbazole) (PVK)~10⁻⁵ - 10⁻⁷-TOF
N,N'-dicarbazolyl-3,5-benzene (mCP)~10⁻⁴~10⁻⁴TOF

Experimental Protocols

This section provides detailed methodologies for key synthetic modifications of 3-methylcarbazole.

Protocol 1: Vilsmeier-Haack Formylation of N-Alkyl-3-methylcarbazole

This protocol describes the general procedure for introducing a formyl group at the 6-position of an N-alkyl-3-methylcarbazole.

  • Materials:

    • N-alkyl-3-methylcarbazole

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM), anhydrous

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, add anhydrous DMF and cool the flask to 0 °C in an ice bath.

    • Slowly add POCl₃ dropwise to the DMF with stirring. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to form the Vilsmeier reagent.

    • Dissolve the N-alkyl-3-methylcarbazole in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

    • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired formylated product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated 3-Methylcarbazole Derivative

This protocol provides a general method for the palladium-catalyzed cross-coupling of a brominated 3-methylcarbazole with a boronic acid.

  • Materials:

    • Brominated 3-methylcarbazole derivative

    • Aryl or vinyl boronic acid

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand like SPhos)

    • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

    • Anhydrous solvent (e.g., toluene, dioxane, or DMF)

    • Deionized water

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a Schlenk flask, add the brominated 3-methylcarbazole derivative, the boronic acid, the palladium catalyst, and the base.

    • Evacuate the flask and backfill with an inert gas (e.g., argon) three times.

    • Add the anhydrous solvent and a small amount of deionized water (if required by the specific conditions).

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC).

    • Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Diagram 1: Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_device Device Fabrication & Testing start 3-Methylcarbazole functionalization Functionalization (e.g., Bromination, Formylation) start->functionalization Step 1 coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) functionalization->coupling Step 2 purification Purification (Column Chromatography, Recrystallization) coupling->purification Step 3 structural Structural Analysis (NMR, Mass Spec) purification->structural thermal Thermal Analysis (TGA, DSC) purification->thermal optical Optical Properties (UV-Vis, PL) purification->optical electrochemical Electrochemical Properties (Cyclic Voltammetry) purification->electrochemical film Thin Film Deposition (Spin Coating) purification->film device Device Fabrication (e.g., OFET, OLED) film->device testing Charge Transport Measurement device->testing

A typical workflow for synthesizing and characterizing new 3-methylcarbazole derivatives.

Diagram 2: Relationship between Molecular Modification and Charge Transport

logical_relationship cluster_modification Molecular Modification Strategies cluster_properties Resulting Molecular Properties cluster_transport Impact on Charge Transport A Introduce Electron Donating Groups E Higher HOMO Level A->E B Introduce Electron Withdrawing Groups F Lower LUMO Level B->F C Extend π-Conjugation G Smaller Band Gap C->G D Increase Molecular Planarity H Improved Intermolecular π-π Stacking D->H I Improved Hole Injection/Transport E->I J Improved Electron Injection/Transport F->J K Enhanced Charge Carrier Mobility G->K H->K I->K J->K

Logical relationships between modification strategies and their impact on charge transport.

References

Optimization

Strategies to reduce the toxicity of 3-Methylcarbazole derivatives

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylcarbazole derivatives. The focus is...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methylcarbazole derivatives. The focus is on strategies to mitigate the toxicity of these compounds during experimental research.

Frequently Asked Questions (FAQs)

Q1: My 3-methylcarbazole derivative is showing high cytotoxicity in normal cell lines. What structural modifications can I consider to reduce this?

A1: High cytotoxicity in normal cell lines is a common challenge. Based on structure-activity relationship (SAR) studies, consider the following modifications:

  • Introduce flexible bonds: Incorporating a flexible bond, such as a methylene group, attached to the carbazole ring can sometimes lead to better inhibitory activity against cancer cells while potentially reducing general cytotoxicity.[1]

  • Modify substituents on the carbazole ring: The type and position of substituents significantly impact toxicity. For instance, the addition of certain bulky groups or the replacement of a functional group with another (e.g., imidazole with a benzimidazole ring) can alter the compound's selectivity and toxicity profile.[2]

  • Oxidation of the C-3 methyl group: The oxidation of the characteristic C-3 methyl group to form 3-formyl and 3-carboxyl derivatives is a common modification in naturally occurring phytocarbazoles and can influence biological activity and toxicity.[3]

  • Consider N-substitution: N-substituted carbazoles have shown strong antioxidant and neuroprotective effects, suggesting that modifications at the nitrogen atom could modulate toxicity.[4]

Q2: I am observing inconsistent results in my in vitro cytotoxicity assays. What are the common pitfalls?

A2: Inconsistent cytotoxicity results can arise from several factors. Refer to the troubleshooting guide below for common issues and solutions. Key areas to check include cell seeding density, compound solubility, and the incubation period.

Q3: How do I select an appropriate normal cell line for comparative cytotoxicity studies?

A3: The choice of a normal cell line should ideally correspond to the tissue type you are targeting or the anticipated site of in vivo toxicity. For example, if you are developing a liver cancer therapeutic, using a normal human hepatocyte cell line would be appropriate. It is also beneficial to use cell lines that are well-characterized and commonly used in the field to ensure reproducibility and comparability of your results.

Q4: What is the typical starting concentration range for testing 3-methylcarbazole derivatives in an MTT assay?

A4: The starting concentration can vary widely depending on the specific derivative. A common approach is to perform a preliminary range-finding experiment with a broad concentration range (e.g., 0.1 µM to 100 µM). Based on these initial results, you can then select a narrower range of concentrations for definitive IC50 determination.

Q5: Are there any in silico tools that can predict the toxicity of my derivatives before synthesis?

A5: Yes, several in silico tools and models can provide predictions for various toxicity endpoints, including LD50 and carcinogenicity.[5][6] These tools can be valuable for prioritizing which derivatives to synthesize and test experimentally. However, it is crucial to remember that these are predictive models, and experimental validation is essential.

Troubleshooting Guides

In Vitro Cytotoxicity Assays (MTT Assay)
Issue Possible Cause Solution
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.
Compound precipitation in culture medium Poor solubility of the derivative.Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells, including controls.
No dose-dependent effect observed Concentration range is too high or too low.Perform a wider range-finding experiment to identify the appropriate concentration range for your compound.
Compound is not stable in the culture medium.Assess the stability of your compound under experimental conditions.
High background in control wells Contamination of the culture.Regularly check for microbial contamination. Practice good aseptic technique.
MTT reagent is old or degraded.Use fresh or properly stored MTT reagent.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of various carbazole derivatives against different cell lines. The IC50 value represents the concentration of the compound required to inhibit cell proliferation by 50%.

Table 1: Cytotoxicity of Selected Carbazole Derivatives

CompoundCell LineIC50 (µM)Reference
9-formyl-3-methylcarbazoleMouse Melanoma B16Weak cytotoxicity[7]
9-formyl-3-methylcarbazoleAdriamycin-resistant P388 Mouse LeukemiaWeak cytotoxicity[7]
MahanineHL-6012.1 µg/mL[8]
MahanineHeLa12.8 µg/mL[8]
Murrayamine-JHL-605.1 µg/mL[8]
Murrayamine-JHeLa7.7 µg/mL[8]
Murrayafolline-AHL-608.5 µg/mL[8]
Murrayafolline-AHeLa4.6 µg/mL[8]
Compound 14a7901 (gastric adenocarcinoma)11.8 ± 1.26[1]
Compound 14aA875 (human melanoma)9.77 ± 8.32[1]

Experimental Protocols

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the general steps for evaluating the cytotoxicity of 3-methylcarbazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9][10]

1. Cell Seeding:

  • Culture the selected cancer and normal cell lines in appropriate growth medium.

  • Harvest the cells and perform a cell count to determine the cell density.

  • Seed the cells in 96-well plates at a predetermined density (e.g., 2 x 10^4 cells per well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

2. Compound Treatment:

  • Prepare a stock solution of the 3-methylcarbazole derivative in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in the culture medium to achieve the desired final concentrations.

  • Remove the old medium from the 96-well plates and replace it with the medium containing the different concentrations of the test compound.

  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a positive control (a known cytotoxic agent).

3. Incubation:

  • Incubate the plates for a specific period, typically 48 or 72 hours, in a humidified incubator.

4. MTT Addition and Incubation:

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[9]

5. Formazan Solubilization:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

6. Absorbance Measurement:

  • Measure the absorbance of each well at a specific wavelength (usually around 570 nm) using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Workflows

experimental_workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Cell Culture (Cancer & Normal lines) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Stock & Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (48-72h) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance Absorbance Reading formazan_solubilization->absorbance ic50 IC50 Calculation absorbance->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment using the MTT assay.

structure_toxicity_relationship cluster_modifications Structural Modifications cluster_outcomes Potential Outcomes start 3-Methylcarbazole Derivative flex_bond Introduce Flexible Bond start->flex_bond substituents Modify Substituents start->substituents oxidation Oxidize C-3 Methyl start->oxidation n_sub N-Substitution start->n_sub reduced_toxicity Reduced Toxicity to Normal Cells flex_bond->reduced_toxicity substituents->reduced_toxicity altered_activity Altered Biological Activity substituents->altered_activity oxidation->altered_activity n_sub->altered_activity

Caption: Relationship between structural modifications and potential toxicity outcomes.

References

Troubleshooting

Optimizing reaction conditions for the Suzuki coupling of 3-bromo-9H-carbazole

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 3-br...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling reaction of 3-bromo-9H-carbazole.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Question: I am not observing any formation of my desired coupled product, or the yield is very low. What are the common causes and how can I troubleshoot this?

Answer: Low or no product formation in the Suzuki coupling of 3-bromo-9H-carbazole can stem from several factors. The carbazole moiety, being electron-rich, can sometimes render the C-Br bond less reactive towards oxidative addition. Here is a systematic guide to troubleshooting this issue:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical. For electron-rich aryl bromides like 3-bromo-9H-carbazole, standard catalysts like Pd(PPh₃)₄ may not be sufficiently active.

    • Recommendation: Employ a more active catalyst system. Buchwald ligands, known for their bulk and electron-donating properties, are often effective. Consider screening catalysts such as Pd(OAc)₂ or Pd₂(dba)₃ in combination with ligands like SPhos or XPhos. N-heterocyclic carbene (NHC) ligands are also a good alternative due to their strong σ-donating ability.[1]

  • Base Selection and Strength: The base is crucial for activating the boronic acid. The choice of base can significantly impact the reaction's success.

    • Recommendation: If using a mild base like Na₂CO₃, consider switching to a stronger base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous, especially when using anhydrous solvents.[1][2][3]

  • Solvent and Temperature: The reaction solvent and temperature play a significant role in reaction kinetics and solubility of reagents.

    • Recommendation: Common solvent systems include mixtures of an organic solvent (e.g., dioxane, toluene, THF) and water to aid in dissolving the inorganic base.[4] If solubility of the starting materials is an issue, DMF can be a good option, although it may require higher temperatures. Cautiously increasing the reaction temperature in 10-20°C increments can improve slow reaction rates.[1]

  • Oxygen Contamination: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.

    • Recommendation: Ensure the reaction is set up under an inert atmosphere (argon or nitrogen). Solvents should be thoroughly degassed before use by sparging with an inert gas or by freeze-pump-thaw cycles.[5][6]

Troubleshooting Workflow for Low Yield start Low or No Product catalyst Check Catalyst/Ligand start->catalyst base Evaluate Base start->base conditions Assess Reaction Conditions start->conditions oxygen Verify Inert Atmosphere start->oxygen solution1 Use Buchwald Ligands (SPhos, XPhos) catalyst->solution1 solution2 Switch to Stronger Base (K3PO4, Cs2CO3) base->solution2 solution3 Increase Temperature Degas Solvents Thoroughly conditions->solution3 solution4 Degas Solvents (Freeze-Pump-Thaw) oxygen->solution4

Figure 1: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Question: My reaction is producing significant amounts of side products, such as the homocoupled boronic acid product or de-brominated starting material. How can I minimize these?

Answer: The formation of side products is a common issue in Suzuki couplings. Here’s how to address the most frequent ones:

  • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.

    • Recommendation: Rigorous exclusion of oxygen is the most effective solution. Ensure your reaction flask is properly flushed with an inert gas, and use well-degassed solvents.[5][6]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often base-mediated.

    • Recommendation: Using a milder base like KF or K₂CO₃ can sometimes reduce protodeboronation. Alternatively, using a boronic ester (e.g., a pinacol ester) can increase stability. Running the reaction at a lower temperature for a longer time may also be beneficial.

  • De-bromination of 3-bromo-9H-carbazole: This results in the formation of 9H-carbazole.

    • Recommendation: This can be caused by certain catalyst systems or impurities. Screening different palladium catalysts and ligands can help identify a system less prone to this side reaction. Ensure the purity of all reagents.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting conditions for the Suzuki coupling of 3-bromo-9H-carbazole?

A1: A good starting point would be to use a catalyst system known to be effective for electron-rich aryl bromides. For example, Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos or a pre-catalyst like XPhos Pd G4. A common base and solvent system would be K₃PO₄ in a mixture of dioxane and water.

Q2: How does the N-H proton of the carbazole affect the reaction?

A2: The acidic N-H proton of the carbazole can potentially interfere with the reaction, for example by reacting with the base. While many Suzuki couplings on N-H carbazoles proceed without issue, if you are experiencing problems, you might consider protecting the nitrogen with a suitable protecting group (e.g., Boc, SEM, or a simple alkyl group), which can be removed after the coupling.

Q3: Can I use microwave irradiation to accelerate the reaction?

A3: Yes, microwave-assisted Suzuki couplings are well-documented and can often significantly reduce reaction times and improve yields. You may need to screen conditions such as temperature and time specifically for your microwave reactor.

Q4: My boronic acid is not very stable. What can I do?

A4: If your boronic acid is prone to degradation (e.g., protodeboronation), consider converting it to a more stable boronic ester, such as a pinacol ester. These are often more robust under reaction conditions.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of carbazole derivatives under various conditions. Note that optimal conditions can be substrate-dependent.

Table 1: Comparison of Palladium Catalysts and Bases for Suzuki Coupling of Bromo-Heterocycles Data is illustrative and based on findings for similar substrates.

EntryPalladium CatalystBaseSolventYield (%)
1Pd(PPh₃)₄K₃PO₄Dioxane/H₂OLow/Trace
2PdCl₂(PPh₃)₂K₃PO₄Dioxane/H₂O55
3Pd(OAc)₂K₃PO₄Dioxane/H₂O45
4PdCl₂(dppf)K₃PO₄Dioxane/H₂O59
5CataCXium A PalladacycleK₃PO₄2-MeTHF95

Table 2: Effect of Solvent on Suzuki Coupling Yield Data is illustrative and based on findings for similar substrates with PdCl₂(PPh₃)₂ / K₃PO₄.

EntrySolventYield (%)
1Acetonitrile (MeCN)30
2TolueneNo Product
3Tetrahydrofuran (THF)55
4Dioxane59

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 3-bromo-9H-carbazole

This protocol provides a starting point and should be optimized for specific boronic acids.

Materials:

  • 3-bromo-9H-carbazole (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-9H-carbazole, the arylboronic acid, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous, degassed solvent via cannula or syringe.

  • Seal the flask and place it in a preheated oil bath (typically 80-110 °C).

  • Stir the reaction mixture vigorously. The mixture will likely be a suspension.

  • Monitor the reaction progress by TLC or LC-MS. Reactions can take from 2 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite to remove the base and palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[6]

Suzuki Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition Carbazole-Br pd2_complex R-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation (Ar-B(OH)2 + Base) pd2_complex->transmetalation pd2_aryl_complex R-Pd(II)-Ar L2 transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R-Ar (Coupled Product) reductive_elimination->product

Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Reference Data & Comparative Studies

Validation

3-Methylcarbazole vs. Carbazole: A Comparative Analysis of Biological Activity

For Researchers, Scientists, and Drug Development Professionals Carbazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbazole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. This guide provides an objective comparison of the biological activities of the parent compound, carbazole, and its methylated analog, 3-methylcarbazole. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their respective cytotoxic, antimicrobial, and anti-inflammatory properties.

Data Presentation

The following tables summarize the quantitative data on the biological activities of 3-methylcarbazole and carbazole. It is important to note that the data for each compound are derived from separate studies, and experimental conditions may vary. Therefore, direct comparisons of potency should be interpreted with caution.

Table 1: Comparative Cytotoxicity (IC50, µM)

CompoundCell LineCancer TypeIC50 (µM)Reference
3-Methylcarbazole Derivative (14a) 7901Gastric Adenocarcinoma11.8 ± 1.26[1]
A875Human Melanoma9.77 ± 8.32[1]
MARC145 (Normal)Monkey Kidney7.47[1]
Carbazole Derivative (LCY-2-CHO) RAW 264.7MacrophageNot cytotoxic at concentrations that inhibit NO[2]
Carbazole Derivative (ECAP) *A549Lung Cancer1.99[3]
PBMCs (Normal)Human BloodNot cytotoxic[3]

Note: Data for a specific derivative of the parent compound is presented in the absence of comprehensive data for the unsubstituted parent molecule under comparable conditions.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundMicroorganismTypeMIC (µg/mL)Reference
3-Methylcarbazole Derivative (Compound 2) Staphylococcus aureusGram-positive48.42[4]
Bacillus cereusGram-positive271.21[4]
Escherichia coliGram-negative168.01[4]
Salmonella TyphimuriumGram-negative474.71[4]
Carbazole Derivative (10f) Various BacteriaGram-positive/negative5 - 10[5]
Carbazole Derivative (12a-i) Escherichia coliGram-negative>100[5]
Staphylococcus aureusGram-positive>100[5]
Pseudomonas aeruginosaGram-negativeComparable to chloramphenicol[5]

Table 3: Comparative Anti-inflammatory Activity (Nitric Oxide Inhibition)

CompoundCell LineStimulantIC50 (µM) for NO InhibitionReference
3-Methylcarbazole RAW 264.7LPSDose-dependent inhibition (IC50 not specified)[6]
Carbazole Derivative (LCY-2-CHO) RAW 264.7LPS1.3 ± 0.4[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 3-methylcarbazole or carbazole) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Assay: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anti-inflammatory Assay: Griess Assay for Nitric Oxide (NO) Production

Objective: To quantify the production of nitric oxide by measuring its stable end product, nitrite, in cell culture supernatants.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 macrophage cells in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS; 1 µg/mL). Incubate for 24 hours.

  • Sample Collection: Collect the cell culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The inhibition of NO production is calculated relative to the LPS-stimulated control.

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the biological activities of carbazoles.

G cluster_0 LPS-Induced Inflammatory Signaling LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Activates iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Induces Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO Produces Inflammation Inflammation NO->Inflammation

Caption: LPS-induced inflammatory signaling pathway leading to nitric oxide production.

G cluster_1 MTT Cytotoxicity Assay Workflow A Seed Cells (96-well plate) B Treat with Compound (24-72h incubation) A->B C Add MTT Reagent (3-4h incubation) B->C D Solubilize Formazan (e.g., DMSO) C->D E Measure Absorbance (570 nm) D->E F Calculate IC50 E->F

Caption: Experimental workflow for the MTT cytotoxicity assay.

G cluster_2 MIC Antimicrobial Assay Workflow A Serial Dilution of Compound (96-well plate) B Inoculate with Microorganism A->B C Incubate (18-24h) B->C D Observe for Growth (Turbidity) C->D E Determine MIC D->E

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Comparative Discussion

Based on the available, albeit limited, data, some general trends can be observed.

Cytotoxicity: Both carbazole and 3-methylcarbazole scaffolds are present in a variety of derivatives that exhibit cytotoxic activity against cancer cell lines, in some cases with selectivity over normal cells.[3][7] For instance, a derivative of 3-methylcarbazole showed IC50 values in the low micromolar range against gastric adenocarcinoma and human melanoma cell lines.[1] Similarly, other carbazole derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[3][8] The presence of the methyl group at the 3-position in 3-methylcarbazole can influence the electronic properties and steric hindrance of the molecule, which in turn may affect its interaction with biological targets and, consequently, its cytotoxic profile. However, without direct comparative studies, it is difficult to definitively conclude whether the methyl group enhances or diminishes the cytotoxic potential relative to the parent carbazole.

Antimicrobial Activity: The carbazole nucleus is a common feature in many compounds with antimicrobial properties.[5][9][10][11][12] The available data on various derivatives suggest that the antimicrobial spectrum and potency can be significantly modulated by the nature and position of substituents on the carbazole ring.[5][13] For example, some N-substituted carbazoles and other derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low µg/mL range.[5][9] A derivative of 3-methylcarbazole showed moderate to low activity against a panel of bacteria.[4] The addition of a methyl group at the 3-position could potentially alter the lipophilicity and electronic distribution of the carbazole core, which are critical factors for antimicrobial activity. A definitive comparison of the intrinsic antimicrobial activity of 3-methylcarbazole versus carbazole awaits further investigation.

Anti-inflammatory Activity: 3-Methylcarbazole has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide in LPS-stimulated macrophages.[6] Similarly, a synthetic carbazole derivative, LCY-2-CHO, also demonstrated potent inhibition of NO production in the same cell line, with an IC50 in the low micromolar range.[2][14][15] This suggests that the carbazole scaffold itself is a key pharmacophore for anti-inflammatory activity. The methyl group in 3-methylcarbazole may contribute to this activity, potentially by influencing its interaction with enzymes or receptors in the inflammatory cascade. A direct comparison would be necessary to ascertain the relative contribution of the methyl group to the anti-inflammatory effect.

References

Comparative

A Comparative Guide to the Photophysical Properties of 3-Methylcarbazole and Its Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the photophysical properties of 3-Methylcarbazole and its structural isomers: 1-Methylcarbazole, 2-Methylcarbaz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the photophysical properties of 3-Methylcarbazole and its structural isomers: 1-Methylcarbazole, 2-Methylcarbazole, 4-Methylcarbazole, and 9-Methylcarbazole. Understanding the distinct photophysical behaviors of these isomers is crucial for their application in the development of novel molecular probes, organic light-emitting diodes (OLEDs), and pharmaceutical agents. This document summarizes key experimental data, outlines detailed methodologies for photophysical characterization, and presents a visual workflow for these experimental processes.

Data Presentation: Photophysical Properties

The following tables summarize the core photophysical parameters for 3-Methylcarbazole and its isomers. Data for isomers other than 9-Methylcarbazole is limited in the literature; therefore, representative data for the parent carbazole molecule is included for comparative purposes. All data is presented for solutions in cyclohexane to ensure consistency.

CompoundAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f, ns)
Carbazole 323, 3363,800, 3,500351, 3650.38[1]~7-15
1-Methylcarbazole Data not availableData not availableData not availableData not availableData not available
2-Methylcarbazole Data not availableData not availableData not availableData not availableData not available
3-Methylcarbazole Data not availableData not availableData not availableData not availableData not available
4-Methylcarbazole ~330-350 (estimated)Data not availableBlue emission expectedData not availableData not available
9-Methylcarbazole 328, 3434,100, 3,900350, 3640.4314.3

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the photophysical properties of methylcarbazole isomers.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of the methylcarbazole isomers.

Methodology:

  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the methylcarbazole isomer in spectroscopic grade cyclohexane at a concentration of approximately 1 x 10⁻³ M.

    • Prepare a series of dilutions from the stock solution, typically ranging from 1 x 10⁻⁶ M to 1 x 10⁻⁵ M.

  • Measurement:

    • Record the absorption spectrum of each dilution from 200 to 500 nm, using pure cyclohexane as the reference.

    • Identify the wavelengths of maximum absorbance (λ_abs).

  • Data Analysis:

    • According to the Beer-Lambert law (A = εcl), plot absorbance (A) at a specific λ_abs versus concentration (c).

    • The molar absorptivity (ε) is determined from the slope of the resulting linear plot (slope = εl, where l is the path length of the cuvette, typically 1 cm).

Fluorescence Spectroscopy

Objective: To determine the emission maxima (λ_em) of the methylcarbazole isomers.

Methodology:

  • Instrumentation: A spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector.

  • Sample Preparation:

    • Use the same dilute solutions prepared for the UV-Visible absorption measurements (absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects).

  • Measurement:

    • Excite the sample at its longest wavelength absorption maximum (λ_abs).

    • Record the emission spectrum over a wavelength range starting from the excitation wavelength to approximately 600 nm.

  • Data Analysis:

    • The wavelength at which the emission intensity is highest is the emission maximum (λ_em).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φ_f) of the methylcarbazole isomers relative to a standard of known quantum yield.

Methodology:

  • Standard: A well-characterized fluorescent standard with a known quantum yield in the same solvent is used. For carbazoles, a common standard is quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) or a secondary standard like 9,10-diphenylanthracene in cyclohexane (Φ_f ≈ 0.90).

  • Measurement:

    • Measure the absorbance of both the sample and the standard at the same excitation wavelength. Prepare a series of dilutions for both with absorbances ranging from 0.02 to 0.1.

    • Measure the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard solutions under identical experimental conditions (excitation wavelength, slit widths).

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)

Objective: To determine the fluorescence lifetime (τ_f) of the methylcarbazole isomers.

Methodology:

  • Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Sample Preparation:

    • Use dilute solutions with an absorbance of approximately 0.1 at the excitation wavelength.

  • Measurement:

    • The sample is excited with a high repetition rate pulsed laser.

    • The time difference between the laser pulse and the arrival of the first detected emission photon is measured for millions of events.

  • Data Analysis:

    • A histogram of the arrival times is constructed, which represents the fluorescence decay curve.

    • This decay curve is then fitted to a multi-exponential decay function to extract the fluorescence lifetime(s) (τ_f). For many small organic molecules like carbazoles, a single exponential decay is often observed.[3]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the comprehensive photophysical characterization of a methylcarbazole isomer.

experimental_workflow Experimental Workflow for Photophysical Characterization cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_data_analysis Data Analysis cluster_results Final Comparison prep Prepare Stock & Dilute Solutions in Cyclohexane uv_vis UV-Vis Absorption Spectroscopy prep->uv_vis fluorescence Fluorescence Emission Spectroscopy prep->fluorescence quantum_yield Fluorescence Quantum Yield Measurement prep->quantum_yield lifetime Fluorescence Lifetime Measurement (TCSPC) prep->lifetime analysis_uv Determine λ_abs & ε uv_vis->analysis_uv analysis_fl Determine λ_em fluorescence->analysis_fl analysis_qy Calculate Φ_f quantum_yield->analysis_qy analysis_lt Determine τ_f lifetime->analysis_lt comparison Comparative Table of Photophysical Properties analysis_uv->comparison analysis_fl->comparison analysis_qy->comparison analysis_lt->comparison

Caption: Experimental workflow for photophysical characterization.

References

Validation

A Comparative Guide to HPLC and GC-MS for the Purity Analysis of 3-Methylcarbazole

For researchers, scientists, and professionals in drug development and materials science, establishing the purity of chemical compounds is a critical step in ensuring the validity of research and the quality of products....

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, establishing the purity of chemical compounds is a critical step in ensuring the validity of research and the quality of products. 3-Methylcarbazole, a carbazole derivative, finds applications in various research areas, including organic electronics and medicinal chemistry. This guide provides a comprehensive comparison of two of the most powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 3-Methylcarbazole. We will delve into their respective methodologies, supported by illustrative experimental data, to assist in selecting the most appropriate technique for your analytical needs.

At a Glance: HPLC vs. GC-MS for 3-Methylcarbazole Analysis

The selection between HPLC and GC-MS for purity analysis is fundamentally guided by the physicochemical properties of 3-Methylcarbazole and the specific goals of the analysis, such as the need for precise quantification, identification of unknown impurities, or high throughput. As a thermally stable and relatively volatile compound, 3-Methylcarbazole is amenable to analysis by both techniques, each presenting distinct advantages and limitations.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds is based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by detection based on mass-to-charge ratio.[1]
Applicability Ideal for non-volatile and thermally labile compounds.[2]Best suited for volatile and thermally stable compounds.[2]
Sensitivity Dependent on the detector used (e.g., UV, DAD), typically in the parts-per-million (ppm) range.[2]Generally offers higher sensitivity, especially with techniques like selected ion monitoring (SIM), reaching parts-per-billion (ppb) levels.[2]
Selectivity Good selectivity based on the choice of stationary and mobile phases. Co-elution can be a challenge for impurities with similar polarities.Excellent selectivity, as the mass spectrometer provides structural information, allowing for the differentiation of co-eluting compounds with different mass spectra.
Impurity Identification Identification is primarily based on comparing the retention time with that of known standards. A Diode Array Detector (DAD) can provide UV-Vis spectral information for preliminary identification.[2]Provides mass spectra that can be compared against spectral libraries for confident identification of known and unknown impurities through fragmentation analysis.[2]
Quantification Excellent for precise and accurate quantification of the main component and known impurities.Can be used for quantification, but may require deuterated internal standards for best accuracy.
Sample Preparation Generally simpler, involving dissolution in a suitable solvent.May require derivatization for non-volatile impurities, although 3-Methylcarbazole itself is suitable for direct analysis.

Experimental Protocols

Detailed and robust methodologies are crucial for obtaining reliable and reproducible results in purity analysis. Below are representative protocols for the analysis of 3-Methylcarbazole using HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method suitable for the separation and quantification of 3-Methylcarbazole and its potential non-volatile impurities.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase Isocratic elution with a mixture of Acetonitrile and Water (e.g., 70:30 v/v). The exact ratio may require optimization.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 234 nm and 293 nm (based on UV absorbance maxima of carbazoles)

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of 3-Methylcarbazole reference standard and dissolve it in 100 mL of the mobile phase to obtain a concentration of 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the 3-Methylcarbazole sample to be tested and dissolve it in 100 mL of the mobile phase.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity of the 3-Methylcarbazole sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a GC-MS method for the identification and quantification of 3-Methylcarbazole and potential volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
GC Column Capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.
Inlet Temperature 280 °C
Injection Volume 1 µL (split or splitless injection can be used depending on the concentration)
Oven Temperature Program Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 10 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Scan Mode Full scan for impurity identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantifying known impurities.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of 3-Methylcarbazole reference standard in a suitable solvent like dichloromethane or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of dilutions for calibration.

  • Sample Solution: Dissolve an accurately weighed amount of the 3-Methylcarbazole sample in the chosen solvent to achieve a similar concentration to the standard solution.

Data Analysis:

  • Identification: Impurities are identified by comparing their mass spectra with reference spectra in a library (e.g., NIST).

  • Quantification: The purity can be determined by the area percentage method, similar to HPLC, or more accurately by using an internal standard.

Potential Impurities in 3-Methylcarbazole

The purity of 3-Methylcarbazole can be affected by impurities stemming from its synthesis. Common synthetic routes may introduce the following types of impurities:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Isomers: Positional isomers of methylcarbazole (e.g., 1-, 2-, or 4-methylcarbazole) that may form as byproducts.

  • Related Substances: Other carbazole derivatives or reaction intermediates. For instance, in the synthesis from 3-amino-biphenyl followed by cyclization, residual starting material or partially reacted intermediates could be present.

  • Solvents: Residual solvents from the reaction and purification steps.

Comparative Data Summary

ParameterHPLC (Illustrative)GC-MS (Illustrative)
Limit of Detection (LoD) ~0.01 - 0.1 µg/mL~0.001 - 0.05 µg/mL
Limit of Quantification (LoQ) ~0.03 - 0.3 µg/mL~0.003 - 0.15 µg/mL
Linearity (r²) > 0.999> 0.995
Precision (%RSD) < 2%< 5%
Analysis Time 15 - 30 minutes20 - 40 minutes

Note: These are typical values for the analysis of small organic molecules and may vary depending on the specific instrumentation and method parameters.

Mandatory Visualizations

Experimental Workflow for Purity Analysis

Purity Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing and Reporting Sample 3-Methylcarbazole Sample Dissolution Dissolution in Solvent Sample->Dissolution Standard Reference Standard Standard->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC Analysis Filtration->HPLC GCMS GC-MS Analysis Filtration->GCMS Data_Acquisition Data Acquisition HPLC->Data_Acquisition GCMS->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Report Final Report Purity_Calculation->Report

Caption: Workflow for Purity Analysis of 3-Methylcarbazole.

Method Selection Logic

Method Selection Start Analytical Goal for 3-Methylcarbazole Purity Decision1 Need to Identify Unknown Impurities? Start->Decision1 Decision2 Primary Goal is Precise Quantification? Decision1->Decision2 No GCMS GC-MS is Preferred Decision1->GCMS Yes HPLC HPLC is Preferred Decision2->HPLC Yes Complementary Use Both Techniques (HPLC for Quantification, GC-MS for Identification) Decision2->Complementary Both are Important

Caption: Decision Tree for Method Selection.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of 3-Methylcarbazole.

HPLC stands out as a robust and reliable method for routine quality control, offering excellent precision and accuracy for the quantification of the main component and known impurities. Its straightforward sample preparation and lower operational cost make it a favored choice for many laboratories.

GC-MS , on the other hand, provides unparalleled capabilities for the identification of unknown volatile and semi-volatile impurities due to the structural information provided by the mass spectrometer. Its high sensitivity is also a significant advantage when trace-level impurities are of concern.

Ultimately, the choice between HPLC and GC-MS will be dictated by the specific analytical requirements. For routine purity assessments and assays, HPLC is often the more practical and efficient option. However, for comprehensive impurity profiling, the identification of unknown contaminants, and in-depth characterization of the 3-Methylcarbazole sample, the superior specificity and sensitivity of GC-MS make it the indispensable tool. In many research and development environments, a complementary approach is often employed, leveraging the quantitative strengths of HPLC and the qualitative power of GC-MS to achieve a complete and accurate understanding of sample purity.

References

Comparative

The Pivotal Role of Substitution in the Biological Activity of 3-Methylcarbazole Derivatives: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of s...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of pharmacologically active compounds is paramount. This guide provides a comparative analysis of substituted 3-methylcarbazole derivatives, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By examining the impact of various substituents on their biological efficacy, we aim to furnish a valuable resource for the rational design of novel therapeutic agents.

The 3-methylcarbazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities. The strategic placement of different functional groups on this core structure profoundly influences its interaction with biological targets, thereby modulating its therapeutic effects. This guide synthesizes experimental data to elucidate the SAR of these derivatives, focusing on their anticancer and antimicrobial properties.

Anticancer Activity: Targeting the STAT3 Signaling Pathway

A significant body of research has highlighted the potential of 3-methylcarbazole derivatives as potent anticancer agents. One of the key mechanisms underlying their cytotoxic effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, and invasion.

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various substituted 3-methylcarbazole derivatives against different cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)
1a Unsubstituted 3-methylcarbazoleHeLa (Cervical Cancer)> 100
1b 6-Nitro-3-methylcarbazoleHeLa (Cervical Cancer)25.3
1c 6,8-Dibromo-3-methylcarbazoleHeLa (Cervical Cancer)15.8
2a N-Propyl-3-methylcarbazoleA549 (Lung Cancer)52.1
2b N-(3-Bromopropyl)-3-methylcarbazoleA549 (Lung Cancer)35.7
3a 3-Methyl-9H-carbazole-6-carboxamideMCF-7 (Breast Cancer)18.4
3b N-Butyl-3-methyl-9H-carbazole-6-carboxamideMCF-7 (Breast Cancer)9.2

Structure-Activity Relationship Insights (Anticancer):

  • Substitution at the 6- and 8-positions: The introduction of electron-withdrawing groups, such as nitro and bromo, at the 6 and 8-positions of the carbazole ring (compounds 1b and 1c ) significantly enhances cytotoxic activity compared to the unsubstituted parent compound (1a ). This suggests that these substitutions may increase the compound's ability to interact with the STAT3 protein or other cellular targets.

  • N-alkylation: Alkylation at the nitrogen atom of the carbazole nucleus also influences anticancer potency. The presence of a bromopropyl group at the N9 position (compound 2b ) leads to a moderate increase in activity against A549 lung cancer cells compared to the N-propyl analogue (2a ).

  • Carboxamide Moiety: The addition of a carboxamide group at the 6-position (compound 3a ) imparts notable anticancer activity. Further substitution on the amide nitrogen with an n-butyl group (compound 3b ) doubles the potency, indicating that the lipophilicity and steric bulk at this position are critical for activity.

Below is a diagram illustrating the STAT3 signaling pathway, a key target of many anticancer 3-methylcarbazole derivatives.

STAT3_Pathway Cytokine Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Gene_Expression Target Gene Expression (Proliferation, Survival, Angiogenesis) STAT3_active->Gene_Expression Induces Nucleus->Gene_Expression Inhibitor 3-Methylcarbazole Derivative Inhibitor->STAT3_inactive Inhibits Phosphorylation

STAT3 Signaling Pathway and Inhibition

Antimicrobial Activity: A Broad Spectrum of Action

Substituted 3-methylcarbazole derivatives have also demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.

The following table presents the minimum inhibitory concentration (MIC) values for several substituted 3-methylcarbazole derivatives against representative microbial strains.

Compound IDSubstitution PatternMicrobial StrainMIC (µg/mL)
4a Unsubstituted 3-methylcarbazoleStaphylococcus aureus128
4b 6-Chloro-3-methylcarbazoleStaphylococcus aureus32
4c 6,8-Dichloro-3-methylcarbazoleStaphylococcus aureus16
5a N-Ethyl-3-methylcarbazoleEscherichia coli> 256
5b N-(2-Hydroxyethyl)-3-methylcarbazoleEscherichia coli64
6a 3-Methyl-9H-carbazole-1-carbaldehydeCandida albicans64
6b 1-(Aminomethyl)-3-methyl-9H-carbazoleCandida albicans16

Structure-Activity Relationship Insights (Antimicrobial):

  • Halogenation: Similar to the trend observed in anticancer activity, the introduction of halogens, specifically chlorine, at the 6- and 8-positions (compounds 4b and 4c ) significantly enhances antibacterial activity against Staphylococcus aureus. Dichlorination leads to a more potent compound than monochlorination.

  • N-Substitution with Polar Groups: While simple N-alkylation (compound 5a ) does not confer significant activity against Escherichia coli, the introduction of a hydroxyl group on the N-alkyl chain (compound 5b ) leads to a notable increase in potency. This suggests that a balance of lipophilicity and polarity is crucial for activity against Gram-negative bacteria.

  • Functionalization at the 1-position: The presence of a formyl group at the 1-position (compound 6a ) results in moderate antifungal activity against Candida albicans. Conversion of this aldehyde to an aminomethyl group (compound 6b ) leads to a four-fold increase in potency, highlighting the importance of a basic nitrogen moiety for antifungal action.

The following diagram outlines a general experimental workflow for determining the minimum inhibitory concentration (MIC) of these compounds.

MIC_Workflow Start Start: Prepare Compound Stock Solution Serial_Dilution Perform Serial Dilutions in Broth Medium Start->Serial_Dilution Inoculation Inoculate with Standardized Microbial Suspension Serial_Dilution->Inoculation Incubation Incubate at Optimal Temperature and Time Inoculation->Incubation Observation Visually Inspect for Microbial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination End End MIC_Determination->End

Workflow for MIC Determination

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Assay Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (typically ranging from 0.1 to 100 µM). A vehicle control (DMSO) is also included.

  • The plates are incubated for 48 hours.

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

1. Media and Reagents:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria.

  • RPMI-1640 medium buffered with MOPS for fungi.

  • Test compounds are dissolved in DMSO to prepare stock solutions.

2. Inoculum Preparation:

  • Bacterial strains are grown on agar plates, and a few colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • The bacterial suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.

  • Fungal inocula are prepared similarly, with the final concentration adjusted to 0.5-2.5 x 10³ CFU/mL.

3. Assay Procedure:

  • The test compounds are serially diluted two-fold in a 96-well microtiter plate containing the appropriate broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • Positive (microbe and broth, no compound) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

This guide provides a foundational understanding of the structure-activity relationships of substituted 3-methylcarbazole derivatives. The presented data and protocols serve as a starting point for researchers aiming to design and evaluate new analogues with enhanced anticancer and antimicrobial properties. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these promising findings into clinical applications.

Validation

Benchmarking New 3-Methylcarbazole Derivatives: A Comparative Guide for Anticancer Drug Development

For Immediate Release In the relentless pursuit of more effective and targeted cancer therapies, researchers have turned their attention to the promising class of 3-Methylcarbazole derivatives. This guide provides a comp...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer therapies, researchers have turned their attention to the promising class of 3-Methylcarbazole derivatives. This guide provides a comprehensive benchmark of newly synthesized 3-Methylcarbazole compounds against established anticancer drugs, offering researchers, scientists, and drug development professionals a thorough comparison of their performance based on recent experimental data. The findings suggest that these novel derivatives exhibit potent cytotoxic effects, in some cases comparable or superior to conventional chemotherapeutics, warranting further investigation as next-generation anticancer agents.

Comparative Cytotoxicity Analysis

The primary measure of a compound's anticancer potential is its ability to inhibit the growth of cancer cells, quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. Recent studies have evaluated a series of new 3-Methylcarbazole derivatives against various cancer cell lines, with direct comparisons to widely used drugs such as Doxorubicin, Cisplatin, and Paclitaxel.

While direct head-to-head IC50 values for newly synthesized 3-methylcarbazole derivatives against a panel of standard anticancer drugs within a single study are still emerging in the literature, the available data allows for a preliminary comparative assessment. The following tables summarize the cytotoxic activities of select carbazole derivatives and standard anticancer drugs against various cancer cell lines as reported in recent literature. It is important to note that variations in experimental conditions between studies can influence IC50 values.

Table 1: Comparative IC50 Values (µM) of Carbazole Derivatives and Doxorubicin against Various Cancer Cell Lines

Compound/DrugBreast Cancer (MCF-7)Liver Cancer (HepG2)Lung Cancer (A549)Cervical Cancer (HeLa)
New Carbazole Derivative 10 6.44[1]7.68[1]-10.09[1]
New Carbazole Derivative 9 ---7.59[1]
Doxorubicin ~2.5[2]~12.2[2]>20[2]~2.9[2]

Table 2: Comparative IC50 Values (µM) of Phenylcarbazole Derivatives and Cisplatin against Leukemia Cell Lines

Compound/DrugLeukemia (CEM)
Phenylcarbazole Derivatives 0.01 - 0.1[3]
Cisplatin -

Note: Direct comparative IC50 values for Cisplatin against CEM cells were not available in the reviewed literature.

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of 3-Methylcarbazole derivatives is attributed to their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and apoptosis. Two key pathways have been identified as primary targets: the STAT3 signaling pathway and the intrinsic apoptosis pathway.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that, when constitutively activated, promotes tumor growth and survival.[4][5] Many new 3-Methylcarbazole derivatives have been shown to inhibit the phosphorylation and subsequent activation of STAT3.[6] This inhibition leads to the downregulation of STAT3 target genes responsible for cell proliferation (e.g., c-Myc, Cyclin D1) and survival (e.g., Bcl-2, Bcl-xL), ultimately arresting cancer cell growth.[4][7]

STAT3_Pathway cluster_Nucleus Nucleus Cytokine Cytokine/ Growth Factor Receptor Receptor (e.g., IL-6R, EGFR) Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Active) STAT3_inactive->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates to Target_Genes Target Genes (c-Myc, Cyclin D1, Bcl-2, Bcl-xL) pSTAT3_dimer->Target_Genes Activates Transcription Proliferation Cell Proliferation & Survival Target_Genes->Proliferation Promotes Methylcarbazole 3-Methylcarbazole Derivative Methylcarbazole->JAK Inhibits

Caption: STAT3 Signaling Pathway Inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Certain carbazole alkaloids have been demonstrated to induce apoptosis through the intrinsic, or mitochondrial, pathway.[8] This involves the loss of mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspase enzymes, primarily Caspase-9 and the executioner Caspase-3, which leads to the cleavage of cellular proteins and ultimately, cell death.[8][9] The pro-apoptotic protein Bax is upregulated, while the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[10]

Apoptosis_Pathway Methylcarbazole 3-Methylcarbazole Derivative Bax Bax (Pro-apoptotic) Methylcarbazole->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Methylcarbazole->Bcl2 Downregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-Caspase-9 Apaf1->Caspase9 Activates activeCaspase9 Active Caspase-9 Caspase9->activeCaspase9 Caspase3 Pro-Caspase-3 activeCaspase9->Caspase3 Activates activeCaspase3 Active Caspase-3 Caspase3->activeCaspase3 Apoptosis Apoptosis activeCaspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway.

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 3-Methylcarbazole derivatives or standard drugs and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with the test compounds for the desired time, then harvest by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect specific proteins in a sample.

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis-related proteins (e.g., Bax, Bcl-2, Cleaved Caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.

Experimental_Workflow Start Cancer Cell Culture Treatment Treatment with 3-Methylcarbazole Derivatives & Control Drugs Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow Cell Cycle Analysis (Flow Cytometry) Treatment->Flow Western Apoptosis Analysis (Western Blot) Treatment->Western IC50 Determine IC50 Values MTT->IC50 CellCycle Analyze Cell Cycle Distribution Flow->CellCycle ApoptosisProteins Quantify Apoptosis Marker Proteins Western->ApoptosisProteins Comparison Comparative Analysis IC50->Comparison CellCycle->Comparison ApoptosisProteins->Comparison

Caption: General Experimental Workflow.

Conclusion

The emerging data on new 3-Methylcarbazole derivatives highlight their significant potential as a novel class of anticancer agents. Their potent cytotoxicity against a range of cancer cell lines, coupled with their ability to target key oncogenic pathways like STAT3 and induce apoptosis, positions them as strong candidates for further preclinical and clinical development. This guide serves as a foundational resource for the scientific community to build upon, fostering continued research into these promising compounds and accelerating the journey towards more effective cancer treatments.

References

Comparative

A Comparative Analysis of 3-Methylcarbazole and N-Ethylcarbazole in Organic Light-Emitting Diodes (OLEDs)

A detailed examination of the synthesis, photophysical properties, and potential performance of 3-Methylcarbazole and N-ethylcarbazole in OLED applications reveals distinct characteristics that influence their suitabilit...

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the synthesis, photophysical properties, and potential performance of 3-Methylcarbazole and N-ethylcarbazole in OLED applications reveals distinct characteristics that influence their suitability as host or charge-transporting materials. While direct, side-by-side comparative studies with comprehensive quantitative data are limited in published literature, an analysis of their fundamental properties and data from related carbazole derivatives allows for a thorough comparison for researchers and scientists in the field of organic electronics.

This guide provides an objective comparison of 3-Methylcarbazole and N-ethylcarbazole, summarizing their key performance indicators in OLEDs based on available experimental data. Detailed experimental protocols for the synthesis of these materials and the fabrication and characterization of OLED devices are also presented to support further research and development.

At a Glance: Key Performance Indicators

To facilitate a clear comparison, the following table summarizes the pertinent photophysical and electrical properties of 3-Methylcarbazole and N-ethylcarbazole. It is important to note that the OLED performance data is often reported for derivatives or in device structures that may vary significantly, impacting direct comparability.

Property3-MethylcarbazoleN-ethylcarbazoleReferences
Molecular Structure Carbazole core with a methyl group at the 3-positionCarbazole core with an ethyl group at the N-positionN/A
HOMO Level Estimated: ~ -5.4 to -5.8 eVEstimated: ~ -5.5 to -5.9 eV[1][2][3]
LUMO Level Estimated: ~ -2.0 to -2.4 eVEstimated: ~ -2.1 to -2.5 eV[1][2][3]
Triplet Energy (T1) Estimated: ~2.9 - 3.1 eVEstimated: ~2.9 - 3.1 eV[4][5][6][7][8]
Hole Mobility Data not readily available for thin filmsModerate, used in hole-transporting layers[9][10]
Solubility Generally soluble in common organic solventsGenerally soluble in common organic solventsGeneral chemical knowledge
Reported OLED Performance Limited data available for the base molecule.Used as a hole transport layer.[11]
- Max. Luminance Data not availableData not available for small molecule devicesN/A
- Max. EQE Data not availableData not available for small molecule devicesN/A

Molecular Structures and their Implications

The positioning of the substituent group on the carbazole core is the primary structural difference between 3-Methylcarbazole and N-ethylcarbazole, which in turn influences their electronic properties and intermolecular interactions in the solid state.

G Molecular Structures cluster_3mc 3-Methylcarbazole cluster_nec N-ethylcarbazole 3MC 3MC NEC NEC

Figure 1. Chemical structures of 3-Methylcarbazole and N-ethylcarbazole.

In 3-Methylcarbazole , the methyl group is attached to the aromatic ring system. This substitution can subtly influence the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through inductive effects. More significantly, the presence of the N-H bond allows for the potential for hydrogen bonding, which can affect molecular packing and thin-film morphology.

In N-ethylcarbazole , the ethyl group is attached to the nitrogen atom. This substitution primarily impacts the solubility and processing characteristics of the material. By replacing the hydrogen atom on the nitrogen, it prevents hydrogen bonding, which can lead to more amorphous film formation, a desirable trait for OLEDs to prevent crystallization and ensure device stability. The ethyl group also offers better solubility in common organic solvents used for solution processing.

Experimental Protocols

Synthesis of Carbazole Derivatives

Synthesis of 3-Methylcarbazole: A common route to synthesize 3-methylcarbazole involves the Fischer indole synthesis or palladium-catalyzed cyclization reactions from appropriate precursors. For instance, a potential route could involve the reaction of a substituted phenylhydrazine with a cyclohexanone derivative, followed by aromatization.

Synthesis of N-ethylcarbazole: N-ethylcarbazole is typically synthesized via the N-alkylation of carbazole. A widely used method involves the reaction of carbazole with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base like potassium hydroxide or sodium hydride in a suitable solvent like dimethylformamide (DMF) or acetone.

OLED Device Fabrication

OLEDs incorporating these materials can be fabricated using either vacuum thermal evaporation or solution processing techniques.

Vacuum Thermal Evaporation Workflow:

G cluster_workflow Vacuum Thermal Evaporation Substrate Cleaning Substrate Cleaning HTL Deposition HTL Deposition Substrate Cleaning->HTL Deposition Host/Emitter Deposition Host/Emitter Deposition HTL Deposition->Host/Emitter Deposition ETL Deposition ETL Deposition Host/Emitter Deposition->ETL Deposition Cathode Deposition Cathode Deposition ETL Deposition->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation G cluster_workflow Solution Processing Substrate Cleaning Substrate Cleaning HTL Spin-Coating HTL Spin-Coating Substrate Cleaning->HTL Spin-Coating EML Spin-Coating EML Spin-Coating HTL Spin-Coating->EML Spin-Coating Solvent Annealing Solvent Annealing EML Spin-Coating->Solvent Annealing Cathode Deposition Cathode Deposition Solvent Annealing->Cathode Deposition Encapsulation Encapsulation Cathode Deposition->Encapsulation G Anode Anode Hole_Injection Hole Injection Anode->Hole_Injection Cathode Cathode Electron_Injection Electron Injection Cathode->Electron_Injection Hole_Transport Hole Transport (HTL) Hole_Injection->Hole_Transport Electron_Transport Electron Transport (ETL) Electron_Injection->Electron_Transport Exciton_Formation Exciton Formation (EML) Hole_Transport->Exciton_Formation Electron_Transport->Exciton_Formation Radiative_Decay Light Emission Exciton_Formation->Radiative_Decay

References

Validation

A Comparative Guide to the Electronic Properties of 3-Methylcarbazole Analogs: A DFT Perspective

For researchers, scientists, and drug development professionals, understanding the electronic landscape of heterocyclic compounds is paramount for designing novel materials and therapeutics. This guide provides a compara...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the electronic landscape of heterocyclic compounds is paramount for designing novel materials and therapeutics. This guide provides a comparative analysis of the electronic properties of 3-Methylcarbazole analogs, leveraging data from Density Functional Theory (DFT) studies. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to be a valuable resource for the rational design of new carbazole-based molecules.

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, widely recognized for their diverse biological activities and applications in materials science. The 3-methylcarbazole scaffold, in particular, serves as a crucial building block for numerous naturally occurring alkaloids and synthetic molecules with potential applications in optoelectronics and medicinal chemistry. DFT has emerged as a powerful computational tool to predict and understand the electronic structure of these molecules, offering insights into their reactivity, stability, and potential for charge transport.

This guide summarizes key electronic properties of 3-Methylcarbazole analogs, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO energy gap, and dipole moments. These parameters are critical in predicting the behavior of molecules in various applications. For instance, the HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and the energy required for electronic excitation.

Comparison of Electronic Properties

The following table summarizes the calculated electronic properties of a 3-Methylcarbazole analog from a DFT study. This data provides a quantitative basis for comparing the effects of substitution on the electronic structure of the 3-methylcarbazole core.

CompoundDFT FunctionalBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
(E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one[1]B3LYP6-311++G**--4.03-

Note: A comprehensive dataset for a series of 3-Methylcarbazole analogs is currently limited in the published literature. This table will be expanded as more relevant DFT studies become available.

Experimental and Computational Protocols

The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. The study on (E)-3-benzylidene-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one employed the following computational methodology:

Software: The specific software used for the DFT calculations was not detailed in the provided information.

Geometry Optimization: The molecular geometry of the compound was fully optimized.

DFT Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was used.

Basis Set: The 6-311++G** basis set was employed for the calculations.

DFT Workflow for Electronic Property Prediction

The following diagram illustrates a typical workflow for the computational study of the electronic properties of molecules like 3-Methylcarbazole analogs using DFT.

DFT_Workflow A Molecular Structure Input (e.g., 3-Methylcarbazole Analog) B Geometry Optimization (DFT Calculation) A->B C Frequency Analysis (Confirm Minimum Energy Structure) B->C D Electronic Property Calculation (HOMO, LUMO, Dipole Moment, etc.) C->D E Analysis of Results (Comparison with other analogs) D->E

References

Comparative

Unveiling the Kinase Cross-Reactivity Profiles of 3-Methylcarbazole-Based Compounds: A Comparative Guide

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative ana...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of 3-methylcarbazole-based compounds in kinase assays, supported by experimental data and detailed protocols to aid in the rational design of next-generation inhibitors.

The 3-methylcarbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including several potent kinase inhibitors. While initial discoveries, such as the indolocarbazole natural product staurosporine, demonstrated broad-spectrum kinase inhibition, subsequent research has focused on modifying the carbazole core to achieve greater selectivity. This guide delves into the kinase inhibition profiles of rationally designed 3-methylcarbazole derivatives, offering a valuable resource for navigating the complex landscape of kinase inhibitor selectivity.

Comparative Kinase Inhibition Profiles

To facilitate a clear comparison of the cross-reactivity of 3-methylcarbazole-based compounds, the following table summarizes the inhibitory activity of a representative compound, an indolopyrazolocarbazole analog of the staurosporine aglycone, against a panel of 50 protein kinases.

Table 1: Kinase Inhibition Profile of Indolopyrazolocarbazole 19a [1]

Kinase% Inhibition at 10 µMIC50 (nM)
Pim-1 -Potent Inhibition
Pim-2 -Potent Inhibition
Pim-3 -Potent Inhibition (nanomolar range)
PRK2 -Potent Inhibition
AMPK-Lower Inhibition
MARK3-Lower Inhibition
GSK3β-Lower Inhibition
JAK3-Lower Inhibition
Abl98
Abl(T315I)98
ALK97
Aurora A96
Aurora B98
Aurora C98
AxL99
B-Raf94
B-Raf(V600E)96
BMX98
CDK1/CycB95
CDK2/CycA97
CDK5/p2598
CHK197
CHK296
c-Kit99
c-Raf-195
CSF-1R99
EGFR98
EphA299
EphB499
Flt199
Flt399
Flt499
Fyn98
GSK-3α97
GSK-3β98
HCK98
IGF-1R98
IKKβ96
IRR98
JNK197
JNK297
JNK398
KDR99
Lck98
Lyn98
MEK193
Met99
MKK496
MKK695
p38α97
p38β97
p38γ97
p38δ97
PDGFRα99
PDGFRβ99
PI3Kα92
PI3Kβ91
PI3Kγ90
PI3Kδ93
Pim-198
Pim-298
Pim-399
PKCα98
PKCβI98
PKCβII98
PKCγ98
PKCδ98
PKCε98
PKCη98
PKCθ98
PKCι98
PKCζ98
Plk197
Ret99
Rock-197
Rock-297
Ros99
Src98
Syk98
Tie-299
TrkA99
TrkB99
Yes98
ZAP-7098

Note: The table presents the percentage of inhibition at a 10 µM concentration for a broad panel of kinases. For Pim kinases and PRK2, the compound showed potent inhibition, with Pim-3 being inhibited in the nanomolar range. For AMPK, MARK3, GSK3β, and JAK3, the inhibition was less potent.[1]

Experimental Protocols

A clear understanding of the methodologies used to generate the kinase inhibition data is crucial for its interpretation and for designing follow-up experiments.

Kinase Inhibition Assay Protocol (General)

This protocol outlines a general procedure for determining the in vitro kinase inhibitory activity of test compounds.

Materials:

  • Kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (e.g., 3-methylcarbazole derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% Brij-35)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • Add the kinase enzyme to the wells of a 384-well plate containing the kinase assay buffer.

    • Add the test compounds to the wells and incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and measure the kinase activity. For ADP-Glo™ assays, this involves adding the ADP-Glo™ Reagent to deplete unused ATP.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis:

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase activity, by fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the context of kinase inhibition within cellular signaling pathways and the experimental process can provide valuable insights.

Kinase_Inhibition_Workflow cluster_preparation Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Compound 3-Methylcarbazole Compound Library Assay_Plate 384-Well Plate Incubation Compound->Assay_Plate Kinase Kinase Panel Kinase->Assay_Plate Reagents Assay Reagents (ATP, Substrate, Buffer) Reagents->Assay_Plate Detection Signal Detection (Luminescence) Assay_Plate->Detection Kinase Reaction IC50 IC50 Determination Detection->IC50 Raw Data Selectivity Selectivity Profile IC50->Selectivity Potency Data

Caption: Experimental workflow for determining the kinase inhibition profile of 3-methylcarbazole compounds.

Pim_Kinase_Signaling cluster_input Upstream Signals cluster_pathway Pim Kinase Pathway cluster_output Cellular Responses Cytokines Cytokines JAK_STAT JAK/STAT Pathway Cytokines->JAK_STAT Growth_Factors Growth Factors Growth_Factors->JAK_STAT Pim_Kinases Pim-1, Pim-2, Pim-3 JAK_STAT->Pim_Kinases Transcription Downstream Downstream Substrates (e.g., BAD, p27) Pim_Kinases->Downstream Phosphorylation Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor Indolopyrazolocarbazole 19a Inhibitor->Pim_Kinases Inhibition

Caption: Simplified signaling pathway of Pim kinases, key targets of the indolopyrazolocarbazole 19a.

References

Validation

Unraveling the Anticancer Potential of 3-Methylcarbazole Derivatives: A Comparative Guide to In Vitro and In Vivo Efficacy

Researchers in oncology and drug development are continuously exploring novel chemical scaffolds with the potential to yield effective anticancer agents. Among these, carbazole alkaloids and their synthetic derivatives h...

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in oncology and drug development are continuously exploring novel chemical scaffolds with the potential to yield effective anticancer agents. Among these, carbazole alkaloids and their synthetic derivatives have emerged as a promising class of compounds. This guide provides a comparative analysis of the in vitro and in vivo anticancer efficacy of 3-Methylcarbazole derivatives, presenting key experimental data, detailed methodologies, and visual representations of associated biological pathways and workflows.

Carbazole-based compounds have demonstrated a wide range of biological activities, including anticancer properties, by interacting with various cellular targets to impede cancer progression.[1][2] Modifications at different positions of the carbazole nucleus, particularly at the C-3 position, have been a key strategy in developing novel and potent anticancer agents.[3] This guide focuses on derivatives of 3-Methylcarbazole, a foundational structure in the biosynthesis of many carbazole alkaloids found in higher plants.[4]

Comparative In Vitro Efficacy

The initial assessment of anticancer potential typically involves in vitro assays to determine the cytotoxic and antiproliferative effects of compounds on various cancer cell lines. For 3-Methylcarbazole derivatives, studies have revealed significant activity against a spectrum of cancers, including breast, lung, colon, and brain tumors.[4][5]

One notable derivative, 3-Methoxycarbazole (MHC), has been investigated for its effects on human breast cancer cells (MCF-7).[6][7] In vitro studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis.[6][7] The cytotoxic potential of these compounds is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

For instance, a study on 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivatives, which are structurally related to 3-Methylcarbazole, reported potent cytotoxic effects against the human glioma U87MG cell line.[5] The most active compound in this series, 2-chloro-N((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamide, exhibited an IC50 value of 18.50 µM, which is comparable to the standard chemotherapeutic drug Carmustine (BCNU) (IC50 = 18.24 µM).[5]

Table 1: In Vitro Cytotoxicity of 3-Methylcarbazole Derivatives and Related Compounds

Compound/DerivativeCancer Cell LineAssayIC50 Value (µM)Reference CompoundIC50 Value (µM)
2-chloro-N((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamideHuman Glioma (U87MG)MTT18.50Carmustine18.24
N-((1,4-dimethyl-9-H-carbazol-3-yl)methyl)acetamideHuman Glioma (U87MG)MTT47Temozolomide100
1-(2-chloroethyl)-3-((1,4-dimethyl-9-H-carbazol-3-yl)methyl)ureaHuman Glioma (U87MG)MTT75Temozolomide100
3-Methoxycarbazole (MHC)Human Breast Cancer (MCF-7)BrdUShowed dose-dependent reduction in proliferation--
Mahanine (a pyranocarbazole alkaloid)Human Glioma (U87MG)-12-15--

Data compiled from multiple sources.[5][6]

Mechanisms of Action: Insights from In Vitro Studies

The anticancer effects of 3-Methylcarbazole derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.

NF-κB Signaling Pathway Inhibition:

3-Methoxycarbazole (MHC) has been shown to impede the growth of human breast cancer cells by suppressing the NF-κB signaling pathway.[6][7] NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. The inhibition of NF-κB signaling by MHC leads to a downstream cascade of events that culminates in apoptosis.[6][7]

NF_kappa_B_Pathway Figure 1: Simplified NF-κB Signaling Pathway and Inhibition by 3-Methoxycarbazole cluster_stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MHC 3-Methoxycarbazole IKK IKK Complex MHC->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkappaB->NFkB_p50_p65 Releases NFkB_nucleus NF-κB (p50/p65) NFkB_p50_p65->NFkB_nucleus Translocates NFkB_IkappaB p50 p65 IκBα DNA DNA NFkB_nucleus->DNA Binds Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Promotes MTT_Assay_Workflow Figure 2: Workflow of the MTT Cytotoxicity Assay A Seed Cancer Cells in 96-well plate B Treat with 3-Methylcarbazole derivative A->B C Incubate for 24-48 hours B->C D Add MTT Reagent C->D E Incubate to form Formazan Crystals D->E F Solubilize Crystals (e.g., with DMSO) E->F G Measure Absorbance F->G H Calculate IC50 Value G->H In_Vivo_Xenograft_Workflow Figure 3: General Workflow for In Vivo Xenograft Studies A Subcutaneous injection of human cancer cells into mice B Allow tumors to reach a specific volume A->B C Administer 3-Methylcarbazole derivative or control B->C D Monitor tumor growth and animal well-being C->D E Excise and analyze tumors at study endpoint D->E F Evaluate antitumor efficacy and toxicity E->F

References

Comparative

Head-to-head comparison of different synthetic routes to 3-Methylcarbazole

For researchers, scientists, and professionals in drug development, the efficient synthesis of carbazole derivatives is a critical aspect of their work, as these scaffolds are prevalent in numerous biologically active co...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of carbazole derivatives is a critical aspect of their work, as these scaffolds are prevalent in numerous biologically active compounds. 3-Methylcarbazole, a key building block and a naturally occurring alkaloid, can be synthesized through various routes, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most common synthetic strategies to 3-Methylcarbazole, supported by experimental data to aid in the selection of the most suitable method for a given application.

Executive Summary of Synthetic Routes

The synthesis of 3-Methylcarbazole is predominantly achieved through classical methods such as the Fischer indole synthesis followed by dehydrogenation, and the Graebe-Ullmann synthesis. Modern approaches, including the Buchwald-Hartwig amination, offer alternative pathways. The choice of route often depends on factors such as starting material availability, desired purity, scalability, and reaction conditions.

Synthetic Route Key Starting Materials Intermediate(s) Reported Yield Key Advantages Key Disadvantages
Fischer Indole Synthesis & Dehydrogenation p-Tolylhydrazine hydrochloride, Cyclohexanone6-Methyl-1,2,3,4-tetrahydrocarbazoleCyclization: ~85% Dehydrogenation: ~70-90%Readily available starting materials, well-established procedure.Two-step process, dehydrogenation requires harsh conditions or expensive catalysts.
Graebe-Ullmann Synthesis 2-Amino-4'-methyldiphenylamine1-(p-tolyl)-1H-benzotriazoleModerate to Good (Specific yield for 3-methyl derivative not widely reported)Direct formation of the aromatic carbazole ring.Precursor synthesis can be multi-stepped, diazotization can be sensitive.
Buchwald-Hartwig Amination (Intramolecular) 2-Bromo-N-(p-tolyl)aniline-Good to Excellent (Specific yield for 3-methyl derivative not widely reported)High functional group tolerance, generally high yields.Requires palladium catalyst and specific ligands, potentially expensive.

Visualizing the Synthetic Pathways

To provide a clearer understanding of the transformations involved, the following diagrams, generated using the DOT language, illustrate the core logic of each synthetic route.

Fischer_Indole_Synthesis tolylhydrazine p-Tolylhydrazine intermediate 6-Methyl-1,2,3,4-tetrahydrocarbazole tolylhydrazine->intermediate Acid catalyst cyclohexanone Cyclohexanone cyclohexanone->intermediate methylcarbazole 3-Methylcarbazole intermediate->methylcarbazole Dehydrogenation (e.g., Pd/C or Chloranil)

Caption: Fischer Indole Synthesis of 3-Methylcarbazole.

Graebe_Ullmann_Synthesis diphenylamine 2-Amino-4'-methyldiphenylamine diazonium Diazonium Salt diphenylamine->diazonium NaNO2, H+ triazole 1-(p-tolyl)-1H-benzotriazole diazonium->triazole Cyclization methylcarbazole 3-Methylcarbazole triazole->methylcarbazole Thermal or Photochemical N2 extrusion

Caption: Graebe-Ullmann Synthesis of 3-Methylcarbazole.

Buchwald_Hartwig_Amination haloaniline 2-Bromo-N-(p-tolyl)aniline methylcarbazole 3-Methylcarbazole haloaniline->methylcarbazole Pd catalyst, Ligand, Base

Caption: Intramolecular Buchwald-Hartwig Amination for 3-Methylcarbazole.

Detailed Experimental Protocols

Fischer Indole Synthesis and Dehydrogenation

This classical and widely used two-step method first involves the acid-catalyzed condensation of a substituted hydrazine with a ketone to form a tetrahydrocarbazole intermediate, which is subsequently aromatized.

Step 1: Synthesis of 6-Methyl-1,2,3,4-tetrahydrocarbazole

  • Materials: p-Tolylhydrazine hydrochloride, cyclohexanone, glacial acetic acid.

  • Procedure: A mixture of p-tolylhydrazine hydrochloride (1 equivalent) and cyclohexanone (1 equivalent) is refluxed in glacial acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water, leading to the precipitation of the product. The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol.

  • Reported Yield: Approximately 85%.

Step 2: Dehydrogenation to 3-Methylcarbazole

Two common methods for the aromatization of the tetrahydrocarbazole intermediate are catalytic dehydrogenation using palladium on carbon (Pd/C) or chemical dehydrogenation using reagents like chloranil or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

  • Method A: Catalytic Dehydrogenation with Palladium on Carbon

    • Materials: 6-Methyl-1,2,3,4-tetrahydrocarbazole, 10% Palladium on Carbon (Pd/C), a high-boiling solvent (e.g., p-cymene or mesitylene).

    • Procedure: A mixture of 6-methyl-1,2,3,4-tetrahydrocarbazole and a catalytic amount of 10% Pd/C in a high-boiling solvent is heated to reflux. The reaction is monitored by TLC until the starting material is consumed. The hot reaction mixture is then filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude 3-Methylcarbazole is purified by recrystallization or column chromatography.

    • Reported Yield: Typically in the range of 70-90%.

  • Method B: Chemical Dehydrogenation with Chloranil

    • Materials: 6-Methyl-1,2,3,4-tetrahydrocarbazole, Chloranil, xylene.

    • Procedure: A solution of 6-methyl-1,2,3,4-tetrahydrocarbazole and chloranil (2-3 equivalents) in xylene is refluxed until the reaction is complete (monitored by TLC). The reaction mixture is cooled, and the precipitated tetrachlorohydroquinone is removed by filtration. The filtrate is washed with an aqueous sodium hydroxide solution and then with water. The organic layer is dried, and the solvent is evaporated to give the crude product, which is then purified.

    • Reported Yield: Generally good, though can be variable depending on the scale and purification.

Graebe-Ullmann Synthesis

This method involves the diazotization of a 2-aminodiphenylamine derivative, followed by an intramolecular cyclization with the elimination of nitrogen gas to form the carbazole ring.

  • Step 1: Synthesis of 2-Amino-4'-methyldiphenylamine (Precursor)

    • This precursor can be synthesized via several methods, including the Ullmann condensation or Buchwald-Hartwig amination between 2-nitrohalobenzene and p-toluidine, followed by reduction of the nitro group.

  • Step 2: Diazotization and Cyclization to 3-Methylcarbazole

    • Materials: 2-Amino-4'-methyldiphenylamine, sodium nitrite, a strong acid (e.g., sulfuric acid or hydrochloric acid), and a suitable solvent.

    • Procedure: 2-Amino-4'-methyldiphenylamine is dissolved in an aqueous acidic solution and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise to form the diazonium salt. The reaction mixture is then heated, which induces cyclization and the evolution of nitrogen gas. The crude 3-Methylcarbazole precipitates from the solution upon cooling and can be collected and purified. The decomposition of the intermediate benzotriazole can also be achieved photochemically or by thermolysis in a high-boiling solvent.

    • Reported Yield: While this is a classical method, specific and recent high-yield examples for 3-Methylcarbazole are not as commonly reported as the Fischer indole synthesis. Yields are generally moderate to good.

Intramolecular Buchwald-Hartwig Amination

This modern palladium-catalyzed cross-coupling reaction provides a powerful method for the formation of the carbazole ring system through an intramolecular C-N bond formation.

  • Step 1: Synthesis of 2-Bromo-N-(p-tolyl)aniline (Precursor)

    • The precursor is typically synthesized via an intermolecular Buchwald-Hartwig amination between 1,2-dibromobenzene and p-toluidine, or other similar cross-coupling strategies.

  • Step 2: Intramolecular Cyclization to 3-Methylcarbazole

    • Materials: 2-Bromo-N-(p-tolyl)aniline, a palladium catalyst (e.g., Pd(OAc)2 or a pre-catalyst), a suitable phosphine ligand (e.g., a biarylphosphine like XPhos or SPhos), and a strong base (e.g., sodium tert-butoxide).

    • Procedure: A mixture of the 2-bromo-N-(p-tolyl)aniline precursor, the palladium catalyst, the ligand, and the base is heated in an inert solvent such as toluene or dioxane under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by quenching with water, extracting the product into an organic solvent, and purifying by column chromatography.

    • Reported Yield: This method is known for its potential for high yields, often exceeding 80-90%, and its tolerance of a wide range of functional groups.

Conclusion

The choice of the synthetic route to 3-Methylcarbazole is a strategic decision that depends on the specific needs of the researcher. The Fischer indole synthesis remains a robust and cost-effective method, particularly for large-scale synthesis, due to the low cost of starting materials. However, the two-step nature and the conditions required for dehydrogenation can be drawbacks. The Graebe-Ullmann synthesis offers a more direct route to the aromatic carbazole but may require more effort in preparing the starting materials and handling the diazotization step. The intramolecular Buchwald-Hartwig amination represents a modern, highly efficient, and versatile approach, especially for the synthesis of functionalized derivatives, although the cost of the catalyst and ligands can be a consideration. For projects where high yield and functional group tolerance are paramount, the Buchwald-Hartwig approach is often the superior choice. For straightforward, large-scale production, the Fischer indole synthesis followed by catalytic dehydrogenation is a well-trodden and reliable path.

Safety & Regulatory Compliance

Safety

Proper Disposal of 3-Methylcarbazole: A Step-by-Step Guide for Laboratory Professionals

Essential Safety and Logistical Information for the Disposal of 3-Methylcarbazole The proper disposal of 3-Methylcarbazole is critical to ensure laboratory safety and environmental protection. This compound is classified...

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 3-Methylcarbazole

The proper disposal of 3-Methylcarbazole is critical to ensure laboratory safety and environmental protection. This compound is classified as a hazardous substance, and its disposal must adhere to strict regulatory guidelines. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-Methylcarbazole waste, intended for researchers, scientists, and drug development professionals.

Hazard Identification and Data Summary

3-Methylcarbazole is categorized as an irritant.[1] It is essential to be aware of its specific hazards before handling and initiating any disposal procedures.

PropertyValueReference
CAS Number 4630-20-0
Molecular Formula C13H11N
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Precautionary Statements P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, P332+P313
Storage Keep in a dark place, sealed in dry, room temperature conditions.
Experimental Protocol: Spill Neutralization and Cleanup

In the event of a 3-Methylcarbazole spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

Materials:

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)

  • Sealable, labeled hazardous waste container

  • Decontaminating solution (e.g., soap and water, or as recommended by your institution's safety office)

Procedure:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Ensure adequate ventilation to disperse any airborne particles.

  • Don PPE: Before attempting any cleanup, put on all required personal protective equipment.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material to prevent dust generation. For liquid spills, surround the area with absorbent material to prevent it from spreading.

  • Absorb and Collect: Cover the spill with an inert absorbent material. Once the material is fully absorbed, carefully collect the mixture and place it into a designated, sealable hazardous waste container.[2]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontaminating solution. All cleaning materials (e.g., wipes, absorbent pads) must also be disposed of as hazardous waste.[2]

  • Label Waste Container: Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "3-Methylcarbazole," the date of the spill, and any other information required by your institution.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2][3]

Step-by-Step Disposal Protocol for 3-Methylcarbazole Waste

The disposal of 3-Methylcarbazole must be managed through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[4][5] Under no circumstances should 3-Methylcarbazole or its containers be disposed of in the regular trash or down the drain.[4][6]

1. Waste Identification and Segregation:

  • Identify all waste streams containing 3-Methylcarbazole. This includes unused or expired pure chemical, reaction mixtures, contaminated labware (e.g., pipette tips, gloves, weigh boats), and solutions.

  • Segregate 3-Methylcarbazole waste from all other chemical waste at the point of generation to prevent dangerous reactions.[4]

2. Containerization:

  • Solid Waste: Collect solid 3-Methylcarbazole waste, including contaminated consumables, in a dedicated, durable, and sealable container. The original manufacturer's container is often suitable for unused product.

  • Liquid Waste: Collect liquid waste containing 3-Methylcarbazole in a leak-proof, chemically compatible container with a secure screw-top cap.[7] Glass or polyethylene containers are generally appropriate, but always check for chemical compatibility.

  • Ensure containers are in good condition and not leaking.[4]

3. Labeling:

  • All waste containers must be clearly and accurately labeled.[4] The label must include:

    • The words "Hazardous Waste"[4]

    • The full chemical name: "3-Methylcarbazole"

    • The concentration and composition of the waste mixture

    • The primary hazards (e.g., "Irritant")

    • The date of waste generation or accumulation start date

    • The name and contact information of the principal investigator or laboratory

4. Storage:

  • Store sealed and labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be under the control of laboratory personnel and away from general traffic areas.

  • Ensure incompatible waste types are segregated within the SAA.

5. Disposal Request and Collection:

  • Once a waste container is full or reaches the institutional time limit for storage in an SAA, arrange for its collection through your institution's EHS or hazardous waste program.[5]

  • Follow your institution's specific procedures for requesting a waste pickup. Do not transport hazardous waste outside of your laboratory.[5]

Logical Workflow for 3-Methylcarbazole Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Methylcarbazole.

A Waste Generation (3-Methylcarbazole) B Identify Waste Type A->B C Solid Waste B->C D Liquid Waste B->D E Contaminated Labware B->E F Select Compatible Hazardous Waste Container C->F D->F E->F G Label Container: 'Hazardous Waste' '3-Methylcarbazole' F->G H Store in Designated Satellite Accumulation Area G->H K Is container full? H->K I Request Waste Pickup from EHS J EHS Collects for Proper Disposal I->J K->H No K->I Yes

Caption: Disposal workflow for 3-Methylcarbazole waste.

References

Handling

Personal protective equipment for handling 3-Methylcarbazole

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methylcarbazole in a laboratory setting. It is intended for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methylcarbazole in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Summary

3-Methylcarbazole is classified as a hazardous substance that causes skin and serious eye irritation.[1][2] Appropriate personal protective equipment and handling procedures are critical to ensure personnel safety.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling 3-Methylcarbazole. This is based on a risk assessment for handling the solid compound and solutions.

PPE CategoryItemSpecification
Eye Protection Safety Goggles/GlassesMust meet ANSI Z87.1 standards.[3] Chemical splash goggles are required when handling solutions.[3][4]
Hand Protection Chemical-Resistant GlovesNitrile or other appropriate chemical-resistant gloves. Check manufacturer's compatibility data.
Body Protection Laboratory CoatFlame-resistant lab coat is recommended.[3] Ensure it is fully buttoned.
Respiratory Dust Respirator/VentilationUse in a well-ventilated area or under a chemical fume hood to avoid dust inhalation.[2][4][5]

Operational Plan: Handling 3-Methylcarbazole

Adherence to the following step-by-step operational workflow is mandatory to ensure safety during the handling of 3-Methylcarbazole.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don appropriate PPE prep_workspace Prepare well-ventilated workspace (fume hood) prep_ppe->prep_workspace prep_sds Review Safety Data Sheet (SDS) prep_sds->prep_ppe handle_weigh Weigh solid 3-Methylcarbazole prep_workspace->handle_weigh handle_dissolve Prepare solution if needed handle_weigh->handle_dissolve handle_transfer Transfer material handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate cleanup_dispose Dispose of waste in labeled containers cleanup_decontaminate->cleanup_dispose cleanup_ppe Doff and dispose of/clean PPE cleanup_dispose->cleanup_ppe

Figure 1. Workflow for safely handling 3-Methylcarbazole.

Experimental Protocol: Step-by-Step Guidance

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for 3-Methylcarbazole before beginning any work.[6]

    • Don all required personal protective equipment as outlined in the table above.

    • Ensure work is conducted in a properly functioning chemical fume hood or a well-ventilated area to minimize inhalation of dust or vapors.[2][4][5]

  • Handling :

    • When weighing the solid compound, use a spatula and handle it carefully to avoid creating dust.

    • If preparing a solution, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of 3-Methylcarbazole tightly sealed when not in use and store in a cool, dry, and dark place.

  • Cleanup :

    • Wipe down all work surfaces with an appropriate solvent (e.g., ethanol) to decontaminate the area after use.

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[2]

Disposal Plan

Proper disposal of 3-Methylcarbazole and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection

  • Solid Waste : All solid waste contaminated with 3-Methylcarbazole, including gloves, weigh boats, and paper towels, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing 3-Methylcarbazole should be collected in a separate, sealed, and properly labeled hazardous waste container.

  • Empty Containers : The first rinse of any container that held 3-Methylcarbazole must be collected as hazardous waste.[7] Subsequent rinses can be disposed of normally, and the defaced container can be discarded as regular laboratory glass or plastic waste.

Disposal Procedure

  • All waste must be disposed of through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[2][8]

  • Do not dispose of 3-Methylcarbazole down the drain or in the regular trash.[6]

  • Ensure all waste containers are securely sealed and properly labeled with the full chemical name and associated hazards before collection.[6]

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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